3-(2,4,5-Trichlorophenoxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4,5-trichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMWJEKNHBCUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952404 | |
| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-53-6, 29990-39-4 | |
| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2,4,5-trichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, (2,4,5-trichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical and physical properties of 3-(2,4,5-Trichlorophenoxy)propanoic acid?
[1]
Physiochemical Characterization
Unlike its branched isomer Silvex, the 3-isomer possesses an achiral, linear propanoic acid side chain.[1] This structural difference fundamentally alters its metabolic fate in biological systems.[1]
Chemical Identity
| Property | Specification |
| Systematic Name | 3-(2,4,5-Trichlorophenoxy)propanoic acid |
| CAS Registry Number | 29990-39-4 |
| Molecular Formula | |
| Molecular Weight | 269.51 g/mol |
| SMILES | OC(=O)CCOc1cc(Cl)c(Cl)cc1Cl |
| Isomeric Class | Beta-substituted phenoxy acid (Linear) |
Physical Properties (Experimental & Predicted)
Note: As a research standard rather than a bulk commodity, specific physical constants are often derived from structural homologs (2,4,5-T and Silvex).[1]
| Parameter | Value / Range | Context |
| Physical State | Crystalline Solid | Typically white to off-white powder.[1] |
| Melting Point | 145–155 °C (Est.)[1] | Generally lower than Silvex (179–181 °C) due to less efficient crystal packing of the flexible linear chain.[1] |
| pKa (Acid) | ~4.0 | Typical for phenoxy-substituted aliphatic acids; slightly weaker acid than Silvex (pKa 2.[1]84) due to distance of the electron-withdrawing phenoxy group from the carboxylate.[1] |
| LogP (Octanol/Water) | 3.4–3.6 (Pred.) | Highly lipophilic, facilitating membrane permeability.[1] |
| Solubility | Low in water (<100 mg/L) | Soluble in acetone, methanol, and diethyl ether.[1] Forms water-soluble salts with alkali metals and amines.[1] |
Synthetic Methodology
The synthesis of the 3-isomer requires specific regiochemical control to ensure the linear attachment of the propanoic chain.[1] The preferred route utilizes a Williamson ether synthesis adapted for beta-halo acids.[1]
Protocol: Condensation of 2,4,5-Trichlorophenol
Reaction Type: Nucleophilic Substitution (
-
Reagents:
-
Substrate: 2,4,5-Trichlorophenol (1.0 eq)[1]
-
Alkylating Agent: 3-Chloropropanoic acid (1.1 eq) or
-Propiolactone (Alternative route)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Base: Sodium Hydroxide (NaOH, 2.2 eq)[1]
-
Solvent: Water/Ethanol azeotrope or DMF for higher yield.[1]
-
-
Procedure:
-
Step A (Deprotonation): Dissolve 2,4,5-trichlorophenol in aqueous NaOH to generate the sodium phenoxide nucleophile.[1] The solution should be heated to 80°C until clear.
-
Step B (Alkylation): Slowly add 3-chloropropanoic acid (neutralized to sodium 3-chloropropanoate) dropwise. Maintain pH > 10 to prevent protonation of the phenoxide.[1]
-
Step C (Reflux): Reflux the mixture for 4–6 hours. Monitor consumption of phenol via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]
-
Step D (Isolation): Cool to room temperature.[1] Acidify with HCl to pH 1. The product will precipitate.[1] Recrystallize from benzene or aqueous ethanol.[1]
-
Synthetic Pathway Diagram
Figure 1: Synthetic route via Williamson ether synthesis. The reaction relies on the nucleophilicity of the phenoxide ion attacking the beta-carbon of the propanoate.
Biological Mechanism: The Beta-Oxidation Probe
The primary scientific utility of 3-(2,4,5-trichlorophenoxy)propanoic acid lies in its behavior as a "pro-auxin."[1]
The Synerholm & Zimmerman Rule (1947):
Phenoxy acids with an even number of carbons in the side chain (e.g., acetic, butyric) are active auxins.[1] Those with an odd number (e.g., propionic, valeric) are generally inactive unless the plant can degrade the side chain via
-
Mechanism: In susceptible plants, the 3-carbon chain is shortened by 2 carbons via
-oxidation, converting the inactive 3-propanoic acid into the highly active 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) .ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Selectivity: This isomer allows researchers to differentiate between plants that possess specific
-oxidation enzymes (which will be killed by the conversion to 2,4,5-T) and those that do not (which remain unharmed).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Contrast with Silvex: Silvex has a methyl group at the alpha-position (
). This branching sterically hinders the acyl-CoA dehydrogenase enzyme, blockingngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -oxidation. Thus, Silvex acts directly as an auxin, while the 3-isomer acts only after metabolic conversion.[1]
Beta-Oxidation Activation Pathway
Figure 2: Metabolic activation pathway.[1] The 3-isomer is degraded in vivo to release the active herbicide 2,4,5-T. Plants lacking this enzymatic pathway are resistant.[1]
Analytical Methodologies
For detection and quantification in biological matrices or soil samples, the following protocols ensure separation from the 2,4,5-T metabolite and the Silvex isomer.
HPLC-UV/Vis Protocol[1]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
Detection: 280 nm (Characteristic absorption of the trichlorophenoxy ring).[1]
-
Retention Time Logic:
Mass Spectrometry (GC-MS)
Derivatization (methylation or silylation) is required prior to GC analysis due to the carboxylic acid group.[1]
-
Derivatization: Treat sample with TMS-diazomethane or BSTFA.[1]
-
Fragmentation Pattern (EI, 70eV):
-
m/z 196/198/200: Trichlorophenol cation (Characteristic cluster).[1]
-
Molecular Ion (
): Weak or absent.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Loss of Side Chain: Cleavage at the ether oxygen is the primary fragmentation pathway.[1]
-
Differentiation: The 3-isomer yields a specific fragment corresponding to the loss of
(M-59), whereas Silvex yields fragments related to the loss ofngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> .
-
References
-
Synerholm, M. E., & Zimmerman, P. W. (1947).[1] Preparation of a Series of Omega-(2,4-dichlorophenoxy)aliphatic Acids and Some Related Compounds with a Consideration of Their Biochemical Role as Plant-Growth Regulators. Contributions from Boyce Thompson Institute, 14, 369-382.[1]
-
Wain, R. L. (1955).[1] A New Approach to Selective Weed Control. Annals of Applied Biology, 42(1), 151-157.[1] (Foundational work on beta-oxidation of phenoxy propionates). [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 93-72-1 (Silvex - for comparative properties). [1]
-
Smolecule. Compound Entry: 3-(2,4,5-Trichlorophenoxy)propanoic acid (CAS 29990-39-4).[1] [1]
An In-depth Technical Guide on the Toxicological Profile and Health Effects of 3-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive toxicological profile of 3-(2,4,5-Trichlorophenoxy)propanoic acid, commonly known as Silvex or Fenoprop. Silvex is a phenoxy herbicide, the use of which was discontinued in the United States in 1985 due to health and environmental concerns.[1][2] This guide synthesizes available data on its chemical properties, toxicokinetics, mechanisms of toxicity, and adverse health effects observed in humans and animal models. Key areas of focus include its potential for organ damage, particularly to the liver and kidneys, and its classification regarding carcinogenicity.[2][3] The historical context of its use and the significant issue of contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during its manufacturing are also discussed.[4]
Introduction and Chemical Identity
3-(2,4,5-Trichlorophenoxy)propanoic acid is a synthetic auxin herbicide belonging to the chlorophenoxy family of chemicals.[5] It was primarily used for the post-emergence control of woody plants and broadleaf weeds in various agricultural and aquatic settings.[6]
1.1 Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(2,4,5-Trichlorophenoxy)propanoic acid | [5] |
| Common Names | Silvex, Fenoprop, 2,4,5-TP | [5][7] |
| CAS Number | 93-72-1 | [5] |
| Chemical Formula | C₉H₇Cl₃O₃ | [5] |
| Molar Mass | 269.51 g/mol | [5] |
| Appearance | White organic powder with a low odor | [1][5] |
| Mechanism of Action | Mimics the plant growth hormone indoleacetic acid (IAA), leading to uncontrolled growth and death in susceptible plants. | [5] |
1.2 Historical Use and Regulatory Status
Prior to its ban, Silvex was widely applied to crops such as rice and sugarcane, as well as on lawns and rangelands.[2] Its aquatic uses included weed control in ditches, riverbanks, and canals.[6] In 1985, the U.S. Environmental Protection Agency (EPA) banned the use of Silvex due to health concerns.[1][8] The major source of Silvex in drinking water today is as a residue from its past use.[6] The EPA has set a Maximum Contaminant Level Goal (MCLG) and a Maximum Contaminant Level (MCL) for Silvex in drinking water at 0.05 parts per million (ppm).[2][3]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of a xenobiotic is fundamental to assessing its toxicological risk.
2.1 Absorption and Distribution In an oral study with rats, Silvex was found to be extensively, if not completely, absorbed.[9] Following absorption, it is distributed to various tissues. Studies in rats have shown that concentrations of Silvex are higher in the liver and kidneys compared to fat, brain, and muscle.[9]
2.2 Metabolism and Excretion The metabolism of Silvex has not been fully elucidated in the available literature. However, studies on the related compound 2,4,5-T suggest that it is largely eliminated from the body unchanged in the urine.[10] Rat studies on Silvex indicate that a significant amount is excreted in the bile and undergoes enterohepatic circulation.[9] Urinary excretion of Silvex has been shown to be a saturable process at high doses, meaning that at high exposure levels, the body's ability to eliminate the compound via urine is overwhelmed.[9]
Molecular Mechanisms of Toxicity
The precise molecular mechanisms underlying Silvex toxicity are not fully understood. However, its effects are likely related to its chemical structure and its ability to interfere with cellular processes. The toxicological properties of Silvex have not been fully investigated.[11]
Causality in Experimental Design: Mechanistic studies often employ a tiered approach. Initial in vitro assays using cell cultures can identify potential pathways of toxicity, such as oxidative stress or receptor binding. Subsequent in vivo animal studies are then designed to confirm these findings and to understand how these molecular events translate to organ-level toxicity under physiological conditions. The choice of animal model (e.g., rat, mouse) is critical and is often based on similarities in metabolic pathways to humans.
Health Effects
Exposure to Silvex has been associated with a range of adverse health effects, from acute irritation to chronic organ damage.
4.1 Acute and Short-Term Effects Short-term exposure to Silvex at levels above the MCL can potentially lead to depression and other nervous system effects, weakness, stomach irritation, and minor damage to the liver and kidneys.[2] Direct contact can cause irritation to the skin, eyes, nose, and mouth.[1][4] Ingestion of large amounts may result in respiratory issues such as bradypnea (abnormally slow breathing) and pulmonary edema.[4]
4.2 Chronic and Long-Term Effects Long-term exposure to Silvex at levels exceeding the MCL has the potential to cause minor liver and kidney damage.[2] Continuous exposure through contaminated drinking water may also harm the gastrointestinal tract.[1]
4.3 Carcinogenicity A significant concern with historical Silvex formulations was the contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a known carcinogen, which is formed as a byproduct during the manufacturing of 2,4,5-trichlorophenol, a precursor to Silvex.[4][12] However, based on available data for Silvex itself, the U.S. EPA has classified it as a Group D carcinogen, meaning it is not classifiable as to its human carcinogenicity due to a lack of human data and inadequate animal testing.[4] Some sources state there are no reports associating cancer with exposure to 2,4,5-TP.[1]
4.4 Genotoxicity Genotoxicity studies on Fenoprop (Silvex) have yielded negative results.[4] It was found to be non-mutagenic in the Ames test, both with and without metabolic activation.[4]
4.5 Reproductive and Developmental Toxicity Pregnant women and infants are advised to avoid water contaminated with Silvex due to potential health effects.[1] However, specific details on its reproductive and developmental toxicity are not well-documented in the provided search results. For context, reproductive toxicants can impair fertility, while developmental toxicants interfere with the growth of a fetus or child.[13]
4.6 Neurological and Other Systemic Effects Individuals exposed to Silvex are prone to nervous system issues.[1] Low-dose exposures may cause vertigo, headache, and malaise, while high-dose exposures can lead to more severe effects like muscle spasms and profound weakness.[4] Overdoses have been associated with cardiovascular effects, including tachycardia, bradycardia, and other dysrhythmias.[4]
Methodologies for Toxicological Assessment
A variety of analytical and toxicological methods are employed to detect Silvex and assess its potential for harm.
5.1 Analytical Methods for Detection Several well-established analytical methods are available for detecting and quantifying Silvex in environmental and biological samples. These methods are often approved by regulatory agencies like the EPA. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of herbicides like Silvex.
5.2 In Vitro and In Vivo Toxicological Assays Standardized toxicological assays are crucial for determining the hazard profile of a chemical.
Protocol: Ames Test for Mutagenicity (A Self-Validating System)
-
Principle: This assay uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. The test assesses the ability of a chemical to cause mutations that revert the bacteria to a state where they can synthesize histidine and thus grow on the medium.
-
Methodology:
-
Prepare different concentrations of Silvex.
-
In separate test tubes, combine a Salmonella tester strain, the Silvex solution, and a liver extract (S9 fraction) for metabolic activation. A control group without Silvex is also prepared.
-
Pour the mixture onto a minimal glucose agar plate (histidine-deficient).
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic. The inclusion of both positive and negative controls validates the experimental run.
Workflow for Toxicological Assessment
Below is a generalized workflow for assessing the toxicity of a compound like Silvex.
Caption: A generalized workflow for the toxicological assessment of a chemical compound.
Conclusion
3-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex) is a legacy herbicide with a notable toxicological profile. While its use has been discontinued for decades, its persistence in the environment warrants continued understanding of its health effects. The primary concerns from long-term exposure are damage to the liver and kidneys.[2][3] Although classified as "not classifiable as to human carcinogenicity" by the EPA, the historical contamination of Silvex with TCDD remains a significant aspect of its toxicological history.[4] Future research could focus on elucidating the specific molecular mechanisms of Silvex-induced organ toxicity and further investigating its potential for endocrine disruption.
References
-
AquaOx Water Filters. (n.d.). Silvex 2,4,5-TP. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Consumer Factsheet on 2,4,5-TP (Silvex). Retrieved from [Link]
-
Wikipedia. (n.d.). Fenoprop. Retrieved from [Link]
-
Campaign for Safe Cosmetics. (n.d.). Developmental & Reproductive Toxicity Archives. Retrieved from [Link]
-
LARQ. (n.d.). 2,4,5-TP (Silvex) in Water Quality Report. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations. Retrieved from [Link]
-
Prevent Cancer Now. (2007). FENOPROP. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]
-
Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]
-
Ohio Watershed Network. (n.d.). 2,4,5-TP (Silvex). Retrieved from [Link]
-
EWG Tap Water Database. (n.d.). 2,4,5-TP (Silvex). Retrieved from [Link]
-
PubChem. (n.d.). Fenoprop. Retrieved from [Link]
-
Sauerhoff, M. W., Braun, W. H., & LeBeau, J. E. (n.d.). Dose-dependent pharmacokinetic profile of silvex following intravenous administration in rats. Retrieved from [Link]
Sources
- 1. aquaoxwaterfilters.com [aquaoxwaterfilters.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. epa.gov [epa.gov]
- 4. preventcancernow.ca [preventcancernow.ca]
- 5. Fenoprop - Wikipedia [en.wikipedia.org]
- 6. 2,4,5-TP (Silvex) | Ohio Watershed Network [ohiowatersheds.osu.edu]
- 7. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. LARQ | Self-cleaning Water Bottle | As Seen on Shark Tank [livelarq.com]
- 9. tandfonline.com [tandfonline.com]
- 10. healthandenvironment.org [healthandenvironment.org]
- 11. fishersci.com [fishersci.com]
- 12. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 13. safecosmetics.org [safecosmetics.org]
Unraveling the Microbial Degradation of 3-(2,4,5-Trichlorophenoxy)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2,4,5-Trichlorophenoxy)propanoic acid, also known as Fenoprop or Silvex, is a synthetic auxin herbicide notable for its environmental persistence.[1] This technical guide provides a comprehensive overview of the proposed biodegradation pathways of this compound. While a complete, experimentally verified pathway for Fenoprop is not yet fully elucidated in scientific literature, this document synthesizes current knowledge on the degradation of analogous chlorophenoxy herbicides and the primary metabolites to construct a scientifically robust proposed pathway. This guide details the initial cleavage of the ether linkage, the subsequent degradation of the resulting 2,4,5-trichlorophenol aromatic ring, and the metabolism of the propanoic acid side chain. We present key microbial players, enzymatic activities, and detailed experimental protocols for the isolation of degrading microorganisms and the analysis of Fenoprop and its metabolites, offering a valuable resource for researchers in environmental science and bioremediation.
Introduction: The Environmental Persistence of Fenoprop
Fenoprop is a chlorophenoxyacetic acid herbicide, analogous to the more extensively studied 2,4,5-T, but with a propionate sidechain instead of an acetate group.[1] This structural difference introduces a chiral center, with the (2R)-isomer possessing the majority of the herbicidal activity.[1] Despite its efficacy in controlling broadleaf weeds, Fenoprop's use has been restricted due to its persistence in the environment and potential toxicity.[2][3] Understanding the microbial mechanisms that can lead to its degradation is crucial for developing effective bioremediation strategies for contaminated sites. Studies have shown that the biodegradation of Fenoprop is generally a slow process. For instance, in one study involving aerobic incubation with activated sludge, the (S)-enantiomer of Fenoprop remained largely undegraded after 47 days, while the (R)-enantiomer only saw a 40% reduction.[4] This highlights the recalcitrant nature of the compound and the need for a deeper understanding of its microbial fate.
Proposed Biodegradation Pathway of Fenoprop
Based on the degradation of structurally similar compounds and known metabolic pathways, a multi-step biodegradation pathway for Fenoprop is proposed. This pathway can be conceptually divided into three main stages: cleavage of the ether linkage, degradation of the aromatic ring, and metabolism of the propanoic acid side chain.
Stage 1: Ether Linkage Cleavage
The initial and critical step in the detoxification of Fenoprop is the cleavage of the ether bond that links the 2,4,5-trichlorophenoxy group to the propanoic acid side chain. This reaction is hypothesized to be catalyzed by an etherase or a dioxygenase enzyme. The products of this cleavage are 2,4,5-trichlorophenol and propionic acid. The formation of 2,4,5-trichlorophenol as a metabolite of Fenoprop has been reported in soil biodegradation studies.[5]
Caption: Proposed initial ether cleavage of Fenoprop.
Stage 2: Degradation of the Aromatic Ring (2,4,5-Trichlorophenol)
Once formed, 2,4,5-trichlorophenol (2,4,5-TCP) is a toxic and recalcitrant molecule that undergoes further microbial degradation. Several bacterial and fungal pathways for the degradation of 2,4,5-TCP have been characterized. A common aerobic pathway involves a series of hydroxylation and dechlorination steps, often initiated by monooxygenase or dioxygenase enzymes.
One well-documented pathway in bacteria such as Burkholderia phenoliruptrix AC1100 involves the initial conversion of 2,4,5-TCP to 2,5-dichloro-p-benzoquinone by a FADH2-dependent-2,4,5-TCP-4-monooxygenase.[6] This is followed by reduction to 2,5-dichloro-p-hydroquinone. Subsequent enzymatic steps lead to further dechlorination and eventual ring cleavage, funneling the intermediates into central metabolic pathways.[6]
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, utilize extracellular ligninolytic enzymes, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), to degrade 2,4,5-TCP.[7][8] The pathway involves a series of oxidative dechlorination and quinone reduction reactions, leading to the formation of 1,2,4,5-tetrahydroxybenzene, which is then susceptible to ring cleavage.[7]
Caption: Proposed degradation pathways of 2,4,5-trichlorophenol.
Stage 3: Metabolism of the Propanoic Acid Side Chain
The propionic acid released from the initial ether cleavage is a readily metabolizable short-chain fatty acid for many microorganisms. It is typically first activated to its coenzyme A thioester, propionyl-CoA.[9] From there, several metabolic routes are possible, with the methylcitrate cycle being a common pathway in bacteria for the complete oxidation of propionyl-CoA.[10] This cycle converts propionyl-CoA and oxaloacetate to pyruvate and succinate, which are intermediates of the central citric acid cycle.[10] Alternatively, propionyl-CoA can be carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, another citric acid cycle intermediate.[9]
Caption: Proposed metabolic pathways for propionic acid.
Key Microbial Players and Enzymes
A variety of microorganisms have been implicated in the degradation of chlorophenoxy herbicides and related compounds. These organisms often possess specialized enzymatic machinery to carry out the necessary reactions.
Table 1: Potential Fenoprop-Degrading Microorganisms and Key Enzymes
| Microbial Group | Genera | Key Enzyme Classes |
| Bacteria | Pseudomonas, Burkholderia, Alcaligenes, Cupriavidus, Sphingomonas | Dioxygenases, Monooxygenases, Dehalogenases, Reductases, Hydrolases |
| Fungi | Phanerochaete, Aspergillus, Fusarium, Verticillium | Lignin Peroxidases (LiP), Manganese Peroxidases (MnP), Laccases, Cytochrome P450 Monooxygenases |
Experimental Methodologies
To further investigate the biodegradation of Fenoprop, the following experimental protocols can be employed. These protocols provide a framework for the isolation of degrading microorganisms, the analysis of the parent compound and its metabolites, and the assessment of biodegradation in a soil matrix.
Protocol 1: Enrichment and Isolation of Fenoprop-Degrading Microorganisms
This protocol describes the enrichment and isolation of microorganisms from contaminated soil capable of utilizing Fenoprop as a carbon and energy source.
Workflow Diagram:
Caption: Workflow for isolating Fenoprop-degrading microbes.
Step-by-Step Protocol:
-
Soil Sample Collection: Collect soil samples from a site with a history of Fenoprop or other chlorophenoxy herbicide contamination.
-
Enrichment Culture:
-
Prepare a mineral salts medium (MSM) containing essential nutrients but lacking a carbon source.
-
Add 10 g of the soil sample to 100 mL of MSM in a 250 mL Erlenmeyer flask.
-
Add Fenoprop as the sole carbon source to a final concentration of 50-100 mg/L.
-
Incubate the flask on a rotary shaker at 28-30°C for 2-4 weeks.
-
-
Serial Subculturing:
-
After the initial enrichment, transfer 10 mL of the culture to 90 mL of fresh MSM containing Fenoprop.
-
Repeat this subculturing step at least three times to enrich for a microbial community adapted to Fenoprop degradation.
-
-
Isolation of Pure Cultures:
-
Prepare solid MSM plates containing 1.5% agar and Fenoprop as the sole carbon source.
-
Spread serial dilutions of the final enrichment culture onto the plates.
-
Incubate the plates at 28-30°C until distinct colonies appear.
-
-
Isolate Purification and Characterization:
-
Pick individual colonies and streak them onto fresh MSM-Fenoprop plates to obtain pure cultures.
-
Characterize the isolates based on colony morphology and Gram staining.
-
-
Molecular Identification:
-
Extract genomic DNA from the pure isolates.
-
Amplify the 16S rRNA gene using universal bacterial primers.
-
Sequence the PCR products and compare the sequences with a public database (e.g., NCBI BLAST) for identification.
-
-
Degradation Assay:
-
Inoculate the pure isolates into liquid MSM containing a known concentration of Fenoprop.
-
Monitor the degradation of Fenoprop over time using HPLC or LC-MS/MS analysis of the culture supernatant.
-
Protocol 2: Analysis of Fenoprop and its Metabolites by HPLC-MS/MS
This protocol provides a method for the sensitive and selective quantification of Fenoprop and its potential metabolites, such as 2,4,5-trichlorophenol, in environmental samples.
Workflow Diagram:
Caption: Workflow for Fenoprop and metabolite analysis.
Step-by-Step Protocol:
-
Sample Preparation (Aqueous Sample):
-
Acidify the water sample (e.g., culture supernatant) to pH 2-3 with a suitable acid (e.g., HCl).
-
Perform liquid-liquid extraction with an organic solvent like dichloromethane or ethyl acetate.
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for sample cleanup and concentration.
-
-
Sample Preparation (Soil Sample):
-
Extract the soil sample with an appropriate solvent mixture (e.g., acetone/water).
-
Centrifuge and collect the supernatant.
-
Proceed with liquid-liquid extraction or SPE as described for aqueous samples.
-
-
Concentration and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Select specific precursor-to-product ion transitions for Fenoprop and its expected metabolites.
-
-
-
Data Analysis:
-
Quantify the analytes using a calibration curve prepared with analytical standards.
-
Confirm the identity of metabolites by comparing their retention times and mass spectra with those of authentic standards, if available.
-
Concluding Remarks and Future Directions
The biodegradation of 3-(2,4,5-Trichlorophenoxy)propanoic acid is a complex process that is not yet fully understood. This technical guide provides a robust framework based on current scientific knowledge to guide future research in this area. The proposed pathways for the degradation of the aromatic ring and the propanoic acid side chain offer a solid foundation for hypothesis-driven research. The detailed experimental protocols provide practical guidance for isolating and characterizing Fenoprop-degrading microorganisms and for accurately quantifying the compound and its metabolites in environmental matrices.
Future research should focus on the experimental validation of the proposed biodegradation pathway for Fenoprop. This includes the identification and characterization of the specific enzymes responsible for the initial ether cleavage and the subsequent degradation steps. Metagenomic and metatranscriptomic approaches could be powerful tools to identify the key genes and transcripts involved in Fenoprop degradation within complex microbial communities. A deeper understanding of these processes will be instrumental in developing effective and sustainable bioremediation technologies for sites contaminated with this persistent herbicide.
References
-
Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
- Zipper, C., et al. (1998). Aerobic biodegradation of chiral phenoxyalkanoic acid derivatives during incubations with activated sludge. FEMS Microbiology Ecology, 25(4), 367-376.
- Horswill, A. R., & Escalante-Semerena, J. C. (2004). The methylcitric acid cycle of Salmonella enterica. Microbiology, 150(Pt 3), 629–637.
-
Fenoprop. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition - Frontiers. (n.d.). Retrieved January 28, 2026, from [Link]
- Valli, K., & Gold, M. H. (1991). Degradation of 2,4,5-trichlorophenol by the lignin-degrading basidiomycete Phanerochaete chrysosporium. Journal of bacteriology, 173(1), 345–352.
- Valli, K., Wariishi, H., & Gold, M. H. (1992). Degradation of 2,4-Dichlorophenol by the Lignin-Degrading Fungus Phanerochaete chrysosporium. Journal of Bacteriology, 174(8), 2131-2137.
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 97.
- Kilbane, J. J., Chatterjee, D. K., Karns, J. S., Kellogg, S. T., & Chakrabarty, A. M. (1982). Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. Applied and environmental microbiology, 44(1), 72–78.
-
Accumulation of 2-methylcitrate induces metabolic imbalance in Bacillus thuringiensis, revealing a detoxification strategy mediated by an internal promoter - Frontiers. (n.d.). Retrieved January 28, 2026, from [Link]
-
2,4,5-TP (Silvex). (n.d.). Mount Laurel MUA. Retrieved January 28, 2026, from [Link]
-
2,4,5-TP (Silvex). (n.d.). Ohio Watershed Network. Retrieved January 28, 2026, from [Link]
-
ISOLATION AND IDENTIFICATION OF PESTICIDE DEGRADING BACTERIA - World Journal of Pharmaceutical and Life Sciences. (n.d.). Retrieved January 28, 2026, from [Link]
- González, M., & Reina, R. (2016). Microbial Propionic Acid Production.
- Ando, T., et al. (1980). 3-Hydroxypropionate: Significance of β-Oxidation of Propionate in Patients with Propionic Acidemia and Methylmalonic Acidemia. PNAS, 77(10), 6171-6175.
-
B7-1.0 FENOPROP B7-1.1 Background Information IUPAC: (RS)-2-(2,4,5-trichlorophenoxy)propionic acid CAS - Prevent Cancer Now. (n.d.). Retrieved January 28, 2026, from [Link]
-
Propionic acid – metabolite – biocrates life sciences gmbh. (n.d.). Retrieved January 28, 2026, from [Link]
-
Isolation of Pesticide Degrading Microorganisms from soil - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535). (n.d.). Agilent. Retrieved January 28, 2026, from [Link]
-
Isolation, Screening and Identification of Soil Bacteria Capable of Degrading Pesticide. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
- Lin, C. H., Lerch, R. N., Garrett, H. E., & George, M. F. (2011). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Journal of agricultural and food chemistry, 59(13), 7045–7051.
-
PROPIONIC ACID METABOLISM: MECHANISM OF THE METHYLMALONYL ISOMERASE REACTION AND THE REDUCTION OF ACRYLYL COENZYME A TO PROPIONYL COENZYME A IN PROPIONIBACTERIA - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
Propionic acid. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Rapid LCMS Analysis of Common Pesticides/Herbicides - Shimadzu Scientific Instruments. (n.d.). Retrieved January 28, 2026, from [Link]
-
Isolation of Glyphosate-Resistant Bacterial Strains to Improve the Growth of Maize and Degrade Glyphosate under Axenic Condition - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
-
Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in Bat Hair - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
- El Fantroussi, S., et al. (1999). Enrichment and Molecular Characterization of a Bacterial Culture That Degrades Methoxy-Methyl Urea Herbicides and Their Aniline Derivatives. Applied and Environmental Microbiology, 65(7), 2943-2950.
-
Propionyl-CoA Oxidation | Biochemistry - YouTube. (n.d.). Retrieved January 28, 2026, from [Link]
-
Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids - YouTube. (n.d.). Retrieved January 28, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of 2,4,5-trichlorophenol by the lignin-degrading basidiomycete Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propionic acid - Wikipedia [en.wikipedia.org]
- 10. Propionyl-CoA - Wikipedia [en.wikipedia.org]
Technical Guide: Stereochemical Dynamics and Biological Activity of Fenoprop
Executive Summary
Fenoprop (Silvex; 2,4,5-trichlorophenoxypropionic acid) represents a critical case study in the stereoselectivity of phenoxy herbicides. While largely phased out of commercial use due to regulatory bans involving dioxin contaminants, it remains a model compound for understanding chiral inversion and auxin-mimetic signaling in pharmacology and environmental toxicology.
This guide addresses the distinct biological behaviors of Fenoprop’s (R)- and (S)-enantiomers, providing researchers with actionable protocols for enantioselective separation and a mechanistic understanding of its interaction with the TIR1 ubiquitin-ligase complex.
Part 1: Stereochemical Fundamentals
Fenoprop belongs to the 2-arylpropionic acid class (structurally similar to "profen" NSAIDs). The molecule possesses a single chiral center at the
The Enantiomeric Dichotomy[1]
-
Active Isomer: (R)-(+)-Fenoprop . This enantiomer spatially mimics the native plant hormone Indole-3-Acetic Acid (IAA). The stereochemistry at the
-position allows the carboxylate group and the aromatic ring to align precisely within the auxin-binding pocket of the receptor. -
Inactive/Pro-active Isomer: (S)-(-)-Fenoprop . This enantiomer is sterically hindered from effective receptor binding. However, it is not biologically inert; it serves as a reservoir for the active form through biotic chiral inversion (discussed in Part 4).
| Feature | (R)-Fenoprop | (S)-Fenoprop |
| Configuration | Rectus (Right) | Sinister (Left) |
| Auxin Activity | High (Potent Agonist) | Negligible (Weak/Null) |
| Environmental Fate | Preferential degradation | Chiral inversion to (R)-form |
| Toxicity | High (Target specific) | Lower (until inversion) |
Part 2: Mechanism of Action (The Auxin Pathway)
Fenoprop functions as a "molecular glue." Unlike traditional ligand-receptor models where a drug activates a receptor directly, Fenoprop stabilizes the interaction between the TIR1 F-box protein (part of the SCF E3 ubiquitin ligase complex) and Aux/IAA transcriptional repressors .
The Signaling Cascade
-
Binding: (R)-Fenoprop occupies the hydrophobic pocket of TIR1.
-
Recruitment: The drug creates a high-affinity surface that recruits Aux/IAA proteins.
-
Ubiquitination: The SCF complex ubiquitinates the Aux/IAA repressor.
-
Degradation: The 26S Proteasome destroys the repressor.
-
Gene Activation: With the repressor removed, ARF (Auxin Response Factors) transcription factors initiate uncontrolled gene expression, leading to chaotic growth and cell death.
Visualization: TIR1-Mediated Signaling
Figure 1: The molecular mechanism of Fenoprop-induced toxicity via the SCF^TIR1 ubiquitin-ligase pathway.
Part 3: Enantioselective Analytical Protocol
Separating Fenoprop enantiomers requires Chiral Stationary Phases (CSPs).[1] Standard C18 columns cannot resolve these isomers. The following protocol utilizes a Polysaccharide-based CSP , which is the industry standard for phenoxy acid herbicides.
Protocol: Chiral HPLC Separation
Objective: Baseline resolution (
1. Reagents & Equipment
-
Column: Lux Cellulose-3 (Cellulose tris(4-methylbenzoate)) or Chiralcel OJ-H.
-
Why: These columns form inclusion complexes and hydrogen bonds specific to the propionic acid side chain.
-
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).
-
Why TFA? Acidification is critical. It suppresses the ionization of the carboxylic acid group (
), ensuring the molecule remains neutral. Ionized phenoxy acids interact poorly with polysaccharide CSPs, leading to peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm or 280 nm.
2. Sample Preparation (Soil/Water Matrix)
-
Extraction: Acidify sample to pH 2.0 (using HCl) to protonate Fenoprop.
-
LLE: Extract with Dichloromethane (DCM) x 3.
-
Drying: Evaporate DCM under nitrogen stream.
-
Reconstitution: Dissolve residue in Mobile Phase (n-Hexane/IPA). Do not use methanol if using Normal Phase mode, as it can disrupt column equilibrium.
3. System Suitability Criteria
-
Resolution (
): > 1.5 -
Tailing Factor: < 1.2 (If higher, increase TFA concentration slightly, up to 0.2%).
Visualization: Analytical Workflow
Figure 2: Step-by-step workflow for the extraction and enantioselective analysis of Fenoprop.
Part 4: Environmental Fate & Chiral Inversion
Understanding the "Chiral Switch" is vital for risk assessment. In sterile environments, Fenoprop enantiomers are stable. However, in biologically active soils, a unidirectional inversion occurs.
The Mechanism of Biotic Inversion
Microbial populations (bacteria/fungi) possess isomerases that convert the inactive (S)-isomer into the active (R)-isomer. This follows a specific pathway:
-
Activation: (S)-Fenoprop is converted to a Thioester (S-Fenoprop-CoA).
-
Epimerization: An epimerase enzyme abstracts the
-proton, creating a planar intermediate, which is then re-protonated to form the (R)-configuration. -
Hydrolysis: The CoA group is removed, releasing free (R)-Fenoprop.
Implication: A "racemic" spill of Fenoprop becomes more toxic over time as the inactive 50% is converted into the active herbicide.
References
-
Buser, H. R., & Müller, M. D. (1997). Conversion of various phenoxyalkanoic acid herbicides in soil to their respective ester and acid enantiomers. Environmental Science & Technology. Link
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link
-
Müller, M. D., & Buser, H. R. (1997). Environmental behavior of acetamide pesticide stereoisomers. Environmental Science & Technology. Link
-
Garrison, A. W., et al. (1996). The enantioselective nature of chiral pesticides. Environmental Science & Technology. Link
-
Kelley, L. A., & Riechers, D. E. (2007). Recent advances in auxin biology and herbicide resistance research. Pesticide Biochemistry and Physiology. Link
Sources
An In-depth Technical Guide to the Synthesis of 3-(2,4,5-Trichlorophenoxy)propanoic Acid
This document provides a comprehensive scientific overview of the synthesis of 3-(2,4,5-Trichlorophenoxy)propanoic acid, a compound historically known as Fenoprop or Silvex.[1][2] This guide is intended for researchers and professionals in chemistry and drug development, detailing the core chemical principles, reaction mechanisms, and a conceptual laboratory-scale protocol. The narrative emphasizes the causality behind procedural choices and integrates critical safety and historical context.
Introduction and Strategic Overview
3-(2,4,5-Trichlorophenoxy)propanoic acid is a chlorophenoxy herbicide that functions as a synthetic auxin, a type of plant growth regulator.[1][2] By mimicking the natural plant hormone indoleacetic acid (IAA), it induces rapid and uncontrolled cell growth in broadleaf plants, ultimately leading to their demise.[2] Historically, it was used extensively in agriculture and land management.[1] However, its use has been discontinued and banned in many countries, including the United States since 1985, primarily due to health and environmental concerns.[1][2] These concerns are largely associated with the contamination of the herbicide with the highly toxic and carcinogenic compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during the manufacturing of its precursor, 2,4,5-trichlorophenol.[1][3]
The most direct and industrially relevant synthetic route to 3-(2,4,5-Trichlorophenoxy)propanoic acid is via the Williamson ether synthesis .[4][5] This classic organic reaction involves the coupling of a deprotonated alcohol (an alkoxide) with an organohalide. In this specific application, the synthesis proceeds by reacting the sodium or potassium salt of 2,4,5-trichlorophenol with a suitable 3-carbon acid moiety containing a leaving group.
Core Synthesis Pathway: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5] The overall transformation can be conceptualized in two primary stages:
-
Formation of the Nucleophile: Deprotonation of the weakly acidic 2,4,5-trichlorophenol using a strong base to form the highly reactive 2,4,5-trichlorophenoxide anion.
-
Nucleophilic Attack: The phenoxide anion acts as a potent nucleophile, attacking an electrophilic carbon atom on a propanoic acid derivative, displacing a halide leaving group to form the ether linkage.
The choice of reactants is critical for maximizing yield and minimizing side reactions. For this synthesis, the key starting materials are 2,4,5-trichlorophenol and a derivative of propanoic acid, such as 3-chloropropanoic acid or its corresponding ester.
Mechanistic Insights: An SN2 Reaction
The cornerstone of this synthesis is the SN2 reaction.[4] The 2,4,5-trichlorophenoxide ion, generated in situ, attacks the carbon atom bearing the leaving group (e.g., a chlorine atom) from the backside. This concerted mechanism, where the new carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks, is highly effective with primary alkyl halides.[4] Using a secondary or tertiary halide would risk promoting a competing elimination reaction, which is not a concern with the primary halide on the propanoic acid side chain.
Sources
Spectroscopic data (IR, NMR, Mass Spec) for 3-(2,4,5-Trichlorophenoxy)propanoic acid.
A Comprehensive Spectroscopic Guide to 3-(2,4,5-Trichlorophenoxy)propanoic Acid
This technical guide provides an in-depth analysis of the spectroscopic data for 3-(2,4,5-Trichlorophenoxy)propanoic acid, a compound of significant interest in environmental and chemical research. Known commercially as Fenoprop or Silvex, its structural elucidation is paramount for its identification and quantification.[1][2] This document serves as a key resource for researchers, scientists, and professionals in drug development, offering a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
The structural integrity of a molecule is the foundation of its chemical behavior. For 3-(2,4,5-Trichlorophenoxy)propanoic acid, with the molecular formula C₉H₇Cl₃O₃, spectroscopic techniques provide a non-destructive window into its atomic and molecular framework.[3] Each method—IR, NMR, and MS—offers a unique piece of the structural puzzle. IR spectroscopy identifies the functional groups present, NMR spectroscopy maps the connectivity of carbon and hydrogen atoms, and mass spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.
Figure 1: Chemical structure of 3-(2,4,5-Trichlorophenoxy)propanoic acid.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a cornerstone technique for the identification of functional groups. The IR spectrum of 3-(2,4,5-Trichlorophenoxy)propanoic acid is characterized by distinct absorption bands that correspond to the vibrations of its specific chemical bonds. The causality behind experimental choices in IR analysis lies in isolating these characteristic vibrations to confirm the presence of key molecular components like the carboxylic acid and the trichlorinated aromatic ether.
Key IR Absorption Bands: The analysis hinges on identifying the following key signals:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak typically appears around 1700-1725 cm⁻¹. This intense absorption is indicative of the carbonyl group in the carboxylic acid.
-
C-O-C Stretch (Ether): The ether linkage connecting the aromatic ring and the propanoic acid moiety gives rise to stretching vibrations in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
-
Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.
-
C-Cl Stretch: The presence of chlorine atoms on the aromatic ring will produce strong absorption bands in the fingerprint region, typically around 1000-1100 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Sharp, Strong |
| Ether | C-O-C Asymmetric Stretch | 1200 - 1300 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aryl Halide | C-Cl Stretch | 1000 - 1100 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen skeleton of a molecule. The trustworthiness of NMR data is exceptionally high, as chemical shifts and coupling constants are highly reproducible and directly correlate to the molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the different chemical environments of hydrogen atoms. For 3-(2,4,5-Trichlorophenoxy)propanoic acid, we anticipate five distinct signals.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically between 10-13 ppm. This proton is readily exchangeable with deuterium oxide (D₂O), causing the signal to disappear upon shaking the sample with D₂O, a key validation step.
-
Aromatic Protons (-ArH): The two protons on the trichlorinated benzene ring are in different environments and should appear as two distinct singlets (or narrow doublets if long-range coupling is resolved) in the aromatic region (δ 7.0-7.8 ppm).
-
Methine Proton (-O-CH-): This proton is adjacent to both an oxygen atom and the chiral center, resulting in a quartet signal due to coupling with the three methyl protons. Its position will be in the δ 4.5-5.0 ppm range.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a doublet, coupled to the single methine proton, in the δ 1.6-1.8 ppm region.[4][5]
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | ~11.3 | Broad Singlet | 1H |
| Aromatic H | ~7.5 | Singlet | 1H |
| Aromatic H | ~7.1 | Singlet | 1H |
| -O-CH- | ~4.8 | Quartet | 1H |
| -CH₃ | ~1.7 | Doublet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Nine distinct signals are expected for 3-(2,4,5-Trichlorophenoxy)propanoic acid.
-
Carbonyl Carbon (-C=O): This carbon is the most deshielded and will appear far downfield, typically in the δ 170-175 ppm range.
-
Aromatic Carbons: Six distinct signals are expected in the δ 115-155 ppm range. Carbons bonded to oxygen or chlorine will be further downfield.
-
Methine Carbon (-O-CH-): The carbon atom of the methine group, being attached to an oxygen atom, will be found in the δ 70-75 ppm region.
-
Methyl Carbon (-CH₃): The methyl carbon will appear furthest upfield, typically in the δ 15-20 ppm range.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -C=O | 170 - 175 |
| Aromatic C-O | 150 - 155 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-H | 115 - 125 |
| -O-CH- | 70 - 75 |
| -CH₃ | 15 - 20 |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which helps in confirming the structure. The technique is self-validating through the characteristic isotopic patterns of elements like chlorine.
For 3-(2,4,5-Trichlorophenoxy)propanoic acid (MW ≈ 269.5 g/mol ), the molecular ion peak [M]⁺ will appear as a characteristic cluster due to the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl). The presence of three chlorine atoms will result in a distinctive M, M+2, M+4, and M+6 pattern. In negative ion mode (LC-ESI-QTOF), the precursor ion is observed at m/z 266.9388, corresponding to the [M-H]⁻ species.[1]
Key Fragmentation Pathways: The fragmentation pattern provides authoritative grounding for the proposed structure. Common fragmentation points include the ether linkage and the carboxylic acid group.
Figure 2: Proposed mass spectrometry fragmentation pathway for 3-(2,4,5-Trichlorophenoxy)propanoic acid.
Summary of Key Ions: GC-MS analysis reveals several key fragments that are instrumental in structural confirmation.[1]
| m/z | Proposed Fragment | Significance |
| 269/271/273/275 | [C₉H₇Cl₃O₃]⁺ | Molecular Ion (M⁺) |
| 196/198/200 | [C₆H₂Cl₃O]⁺ | Trichlorophenoxy cation |
| 110 | - | Further fragmentation product |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
Infrared Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Instrument Setup: An FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (H₂O, CO₂).
-
Data Acquisition: A background spectrum of the KBr pellet is recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei. The magnetic field is shimmed to optimize homogeneity.
-
Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: The FID is Fourier transformed, phased, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to the internal standard.
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol). For improved volatility, the carboxylic acid may be derivatized (e.g., to its trimethylsilyl ester).[6]
-
Chromatographic Separation: The sample solution is injected into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
References
-
PubChem. (n.d.). Fenoprop. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Fenoprop. Retrieved from [Link]
-
Chem-Supply. (n.d.). 2-(2-CHLOROPHENOXY)PROPIONIC ACID(25140-86-7) 1H NMR spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4,5-Trichlorophenoxy)propionic acid trimethylsilyl ester. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenoprop - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. 2-(2-CHLOROPHENOXY)PROPIONIC ACID(25140-86-7) 1H NMR [m.chemicalbook.com]
- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-(2,4,5-Trichlorophenoxy)propionic acid trimethylsilyl ester | C12H15Cl3O3Si | CID 91696399 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility Profile of Fenoprop: A Comprehensive Technical Guide for Researchers
Introduction: Understanding the Significance of Fenoprop's Solubility
Fenoprop, known chemically as 2-(2,4,5-trichlorophenoxy)propanoic acid, is a synthetic auxin herbicide belonging to the phenoxypropionic acid class.[1] Historically used for the control of woody plants and broad-leaved weeds, its efficacy and environmental fate are intrinsically linked to its solubility characteristics.[2] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility in both aqueous and organic media is paramount. Solubility dictates bioavailability, informs formulation strategies, governs environmental transport and partitioning, and is a critical parameter in the development of analytical and toxicological assays.
This technical guide provides an in-depth exploration of the solubility of Fenoprop. Moving beyond a simple tabulation of data, this document elucidates the physicochemical principles governing its solubility, offers detailed, field-proven protocols for its determination, and presents a consolidated view of its behavior across a spectrum of relevant solvents.
Physicochemical Properties Governing Fenoprop Solubility
The solubility of Fenoprop is a direct consequence of its molecular structure. Key properties that dictate its behavior in different solvent environments are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇Cl₃O₃ | [3] |
| Molar Mass | 269.51 g/mol | [1] |
| Melting Point | 179-181 °C | [4] |
| pKa | 2.84 | [1] |
| logP (Octanol-Water Partition Coefficient) | 3.8 | [1] |
Fenoprop possesses a dichotomous chemical nature. The chlorinated aromatic ring provides a significant nonpolar, hydrophobic character. Conversely, the propanoic acid group, with its carboxylic acid functional group, introduces polarity and the capacity for hydrogen bonding.[5] This carboxylic acid group is the dominant factor in its aqueous solubility, particularly its dependence on pH.
The Critical Role of pKa in Aqueous Solubility
Fenoprop is a weak acid with a pKa of 2.84.[1] The pKa is the pH at which the compound exists in equal proportions of its ionized (deprotonated) and non-ionized (protonated) forms.[6] This equilibrium is the single most important factor controlling Fenoprop's solubility in water.
-
At pH values below the pKa (pH < 2.84): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and thus exhibits significantly lower water solubility.[7][8]
-
At pH values above the pKa (pH > 2.84): The carboxylic acid group is predominantly in its ionized, deprotonated form (-COO⁻), existing as the fenoprop anion. This charged species is significantly more polar and interacts more favorably with polar water molecules, leading to a substantial increase in aqueous solubility.[8][9]
This relationship underscores the necessity of specifying pH when reporting aqueous solubility data for ionizable compounds like Fenoprop. The pH-partition theory explains that the non-ionized form is more lipid-soluble and better able to cross biological membranes, while the ionized form is more water-soluble.[7][8]
Quantitative Solubility Data
The following tables summarize the reported solubility of Fenoprop in various aqueous and organic solvents. It is crucial to note the temperature at which these measurements were made, as solubility is temperature-dependent.
Table 1: Solubility of Fenoprop in Aqueous and Organic Solvents
| Solvent | Solvent Type | Temperature (°C) | Solubility | Source |
| Water | Polar Protic | 25 | 71 mg/L | [2] |
| Water | Polar Protic | 20 | 140 mg/L (at pH 7) | [4] |
| Acetone | Polar Aprotic | 25 | 180 g/kg (~18%) | [4] |
| Methanol | Polar Protic | 25 | 134 g/kg (~13.4%) | [4] |
| Diethyl Ether | "Borderline" Aprotic | 25 | 98 g/kg (~9.8%) | [4] |
| Heptane | Nonpolar | 25 | 0.86 g/kg (~0.086%) | [4] |
| Benzene | Nonpolar | 25 | 1.6 g/L (0.16%) | [4] |
| Carbon Tetrachloride | Nonpolar | 25 | 0.24 g/L (0.024%) | [4] |
| Lower Alcohols | Polar Protic | Not Specified | Soluble | [4] |
| Aromatic Hydrocarbons | Nonpolar | Not Specified | Insoluble | [4] |
| Chlorinated Hydrocarbons | Nonpolar | Not Specified | Insoluble | [4] |
| DMSO | Polar Aprotic | Not Specified | Soluble | [10] |
Interpretation of Solubility Data
The data in Table 1 aligns with fundamental chemical principles. The "like dissolves like" rule is a guiding principle for understanding solubility.[11]
-
Polar Solvents: Fenoprop exhibits high solubility in polar aprotic solvents like acetone and polar protic solvents like methanol and other lower alcohols.[4][11] These solvents can engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding with Fenoprop's carboxylic acid group.[12]
-
Nonpolar Solvents: Solubility drops dramatically in nonpolar solvents such as heptane, benzene, and carbon tetrachloride.[4] While the nonpolar chlorinated aromatic ring of Fenoprop has some affinity for these solvents, the highly polar carboxylic acid group is energetically unfavorable in a nonpolar environment, limiting overall solubility.
-
Aqueous Solubility: The moderate but limited solubility in water (at or near neutral pH) reflects the molecule's dual character. The large, hydrophobic chlorinated ring counteracts the hydrophilic nature of the carboxylic acid group. As discussed, this solubility is highly dependent on pH.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data relies on robust experimental design. The following protocols are based on established methodologies suitable for a compound with Fenoprop's characteristics.
Protocol for Aqueous Solubility: The Flask Method (Adapted from OECD Guideline 105)
The Flask Method is the recommended procedure for substances with a solubility above 10⁻² g/L, making it ideal for Fenoprop.[10][13] The core principle is to create a saturated solution in equilibrium with the solid solute and then measure the concentration in the aqueous phase.
Rationale: This method ensures that thermodynamic equilibrium is reached between the dissolved and undissolved solute, providing a true measure of saturation solubility. Using multiple time points for sampling confirms that equilibrium has been established.[14]
Step-by-Step Methodology:
-
Preliminary Test:
-
Add approximately 0.1 g of Fenoprop to a 10 mL glass-stoppered flask.
-
Add water in stepwise volumes (e.g., 1 mL, 2 mL, 5 mL, 10 mL), shaking vigorously for 10 minutes after each addition.
-
Observe for complete dissolution. This test provides a rough estimate of the solubility to inform the definitive experiment.
-
-
Definitive Test (Equilibration):
-
Prepare three glass flasks with stoppers.
-
Add an excess amount of solid Fenoprop to each flask (e.g., 5-fold the estimated amount needed for saturation) to ensure a solid phase remains at equilibrium.
-
Add a known volume of the desired aqueous medium (e.g., deionized water, buffer of a specific pH) to each flask.
-
Place the sealed flasks in a constant temperature shaker bath, preferably at 20 ± 0.5 °C or 25 ± 0.5 °C.[13] Agitate the flasks. A preliminary equilibration at a slightly higher temperature (e.g., 30°C) for 24 hours followed by re-equilibration at the target temperature can accelerate saturation.[14]
-
-
Sampling and Phase Separation:
-
Stop agitation at predetermined time intervals (e.g., 24, 48, and 72 hours). Allow the flasks to stand at the test temperature to let the solid settle.
-
At each time point, withdraw an aliquot from the clear supernatant.
-
It is critical to separate the aqueous phase from any undissolved solid. This is best achieved by centrifugation of the sample at the test temperature.[14] Filtration may be used, but care must be taken to avoid adsorption of the solute onto the filter material.
-
-
Analysis:
-
Determine the concentration of Fenoprop in each aqueous sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Equilibrium is confirmed when the concentration values from at least the last two sampling points are consistent within the expected analytical variability (e.g., ± 5%).[14]
-
-
Reporting:
-
Report the final solubility as the average of the consistent concentration measurements.
-
Crucially, report the test temperature and the pH of the aqueous solution at the end of the experiment.[10]
-
Protocol for Organic Solvent Solubility: Isothermal Saturation Method
This method is a reliable approach for determining the solubility of a compound in non-aqueous solvents. It follows the same core principle as the Flask Method.[15]
Rationale: The choice of organic solvents for testing is guided by the need to understand a compound's behavior in various chemical environments, from polar to nonpolar. This is critical for applications such as reaction chemistry, purification (crystallization), and formulation of non-aqueous products.[16][17]
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of organic solvents representing different polarity classes (e.g., polar protic: methanol; polar aprotic: acetone, DMSO; nonpolar: heptane, toluene).[11]
-
Equilibration:
-
In a series of screw-capped glass vials, add an excess amount of solid Fenoprop.
-
Add a known volume of the respective organic solvent to each vial. Seal tightly to prevent solvent evaporation.[15]
-
Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant. Centrifugation is the preferred method to ensure complete removal of solid particles.
-
-
Analysis:
-
Accurately dilute the aliquot with the same solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of Fenoprop using a suitable and validated method (e.g., HPLC, GC, or UV-Vis spectrophotometry if a calibration curve is established).
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., g/L, mg/mL, or g/100g of solvent).
-
Report the solubility value for each solvent along with the specific temperature of the experiment.
-
Conclusion and Field Insights
The solubility of Fenoprop is a multifaceted characteristic governed by its distinct molecular structure. It is highly soluble in polar organic solvents, sparingly soluble in nonpolar organic solvents, and exhibits a critical pH-dependent solubility in aqueous systems. For researchers, this means that in acidic aqueous environments (pH < 2.84), Fenoprop will be less mobile and more likely to partition into organic phases or soils. Conversely, in neutral to alkaline waters, its increased solubility will enhance its mobility in the aqueous phase.
When performing solubility studies, meticulous attention to temperature control, achieving true equilibrium, and precise phase separation are non-negotiable for generating high-quality, reliable data. The protocols outlined in this guide provide a robust framework for such investigations. This fundamental understanding of Fenoprop's solubility is the cornerstone for developing effective formulations, predicting environmental behavior, and designing accurate analytical methodologies.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
-
Green, J.M. and Hale, T. (2005), Increasing the Biological Activity of Weak Acid Herbicides by Increasing and Decreasing the pH of the Spray Mixture. ResearchGate.
-
Scribd (n.d.), Procedure For Determining Solubility of Organic Compounds.
-
Phytosafe (n.d.), OECD 105.
-
National Center for Biotechnology Information (n.d.), Fenoprop. PubChem Compound Summary for CID 7158.
-
National Institute of Standards and Technology (n.d.), Fenoprop. NIST Chemistry WebBook.
-
Benchchem (n.d.), Solubility of Solvent Blue 35 in organic solvents.
-
University of California, Davis (n.d.), EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
OECD iLibrary (n.d.), Test No. 105: Water Solubility.
-
Wikipedia (n.d.), Fenoprop.
-
Prat, D., Hayler, J., & Wells, A. (2014), A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551. ACS Publications.
-
Chemistry Steps (n.d.), Solubility of Organic Compounds.
-
PubChem (n.d.), Fenoprop.
-
Prevent Cancer Now (2007), B7-1.0 FENOPROP.
-
Regulations.gov (2018), MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
-
Legislation.gov.uk (n.d.), a.6. water solubility.
-
Avdeef, A. (2023), Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega.
-
OECD (n.d.), Test No. 105: Water Solubility.
-
ICCVAM (2003), ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
-
SlideShare (n.d.), PH and Solvent Effect on Drug Solubility.
-
ACS Green Chemistry Institute (n.d.), What Factors Are Taken Into Consideration When Selecting a Solvent?.
-
Cayman Chemical (n.d.), Solubility Factors When Choosing a Solvent.
-
ResearchGate (2021), What is the most suitable organic solvent for pesticide residue stock solution preparation?.
-
Pion Inc. (2023), What is pKa and how is it used in drug development?.
-
Deranged Physiology (2023), Factors which determine the lipid solubility of drugs.
-
Cheméo (n.d.), Fenoprop.
-
Master Organic Chemistry (2012), Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
-
Chemistry Steps (n.d.), Polar Protic and Polar Aprotic Solvents.
Sources
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. preventcancernow.ca [preventcancernow.ca]
- 3. Fenoprop [webbook.nist.gov]
- 4. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. What is pKa and how is it used in drug development? [pion-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. legislation.gov.uk [legislation.gov.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. oecd.org [oecd.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
An In-depth Technical Guide to 3-(2,4,5-Trichlorophenoxy)propanoic Acid (Fenoprop/Silvex)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2,4,5-Trichlorophenoxy)propanoic acid, a synthetic phenoxy herbicide and plant growth regulator. More commonly known by its synonyms Fenoprop or Silvex, this compound saw widespread agricultural use in the mid-20th century before its registration was canceled in many countries due to significant human health and environmental concerns. These concerns were primarily linked to contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a byproduct of its manufacturing process. This document delves into the chemical identity, physicochemical properties, synthesis, and biological mechanism of action of Fenoprop. Furthermore, it provides detailed analytical protocols for its detection in environmental matrices and discusses its toxicological profile and environmental fate. This guide is intended to serve as a critical resource for researchers in environmental science, toxicology, and regulatory affairs, as well as for professionals in drug development who may encounter or study compounds with similar structures or mechanisms of action.
Chemical Identification and Synonyms
The compound 3-(2,4,5-Trichlorophenoxy)propanoic acid is a chiral molecule, with the herbicidal activity primarily attributed to the (2R)-isomer.[1] It is most commonly identified by its CAS (Chemical Abstracts Service) number, which provides a unique identifier for this specific chemical substance.
| Identifier | Value | Source |
| CAS Number | 93-72-1 | [2] |
| IUPAC Name | 2-(2,4,5-trichlorophenoxy)propanoic acid | [2] |
| Molecular Formula | C₉H₇Cl₃O₃ | [2] |
| Molecular Weight | 269.51 g/mol | [2] |
| InChI Key | ZLSWBLPERHFHIS-UHFFFAOYSA-N | [2] |
| SMILES | CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl | [2] |
Due to its extensive history of use as a commercial herbicide, 3-(2,4,5-Trichlorophenoxy)propanoic acid is known by a multitude of synonyms and trade names. A non-exhaustive list is provided below for cross-referencing purposes.
Common Synonyms and Trade Names:
-
Fenoprop[1]
-
Silvex[1]
-
2,4,5-TP[1]
-
Aqua-Vex
-
Color-Set
-
Double Strength
-
Fenormone
-
Fruitone T
-
Kuran
-
Kurosal
-
Propon
-
Silvi-Rhap
-
Sta-Fast
-
2,4,5-TCPP
-
2,4,5-TCPPA
Physicochemical Properties
The environmental fate, bioavailability, and analytical behavior of Fenoprop are dictated by its physicochemical properties. It is a white, crystalline powder with low water solubility and is practically nonvolatile.[2]
| Property | Value | Source |
| Appearance | White crystalline powder | [2] |
| Melting Point | 179-181 °C | [2] |
| Water Solubility | 71 mg/L at 25 °C | [2] |
| Vapor Pressure | 9.06 x 10⁻⁶ mm Hg at 25 °C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.80 | [2] |
| pKa (Dissociation Constant) | 2.84 | [1][2] |
| Henry's Law Constant | 9.06 x 10⁻⁹ atm-m³/mole at 25 °C | [3] |
Synthesis
The synthesis of phenoxy herbicides like Fenoprop generally involves a Williamson ether synthesis. This process consists of the reaction between a chlorinated phenol and a haloalkanoic acid under alkaline conditions.
A representative synthesis pathway for Fenoprop is outlined below:
Caption: General synthesis pathway for Fenoprop.
Causality in Synthesis:
-
Deprotonation: 2,4,5-Trichlorophenol is treated with a strong base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group. This creates the highly nucleophilic 2,4,5-trichlorophenoxide anion. The choice of a strong base is critical to drive the equilibrium towards the formation of the phenoxide.
-
Nucleophilic Substitution: The 2,4,5-trichlorophenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloropropanoic acid, displacing the chloride leaving group. This SN2 reaction forms the ether linkage.
-
Acidification: The resulting salt of 3-(2,4,5-Trichlorophenoxy)propanoic acid is then acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate group and precipitate the final product.
It is during the synthesis of the 2,4,5-trichlorophenol precursor, under high temperatures, that the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) can be formed.[3] This contamination was the primary reason for the eventual ban of Fenoprop.[3]
Biological Mechanism of Action: Synthetic Auxin
Fenoprop exerts its herbicidal effects by acting as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants.[1]
The molecular mechanism of auxin action is complex, involving a receptor system that leads to the degradation of transcriptional repressors.
Sources
Plant growth regulator effects of 3-(2,4,5-Trichlorophenoxy)propanoic acid.
An In-Depth Technical Guide to the Plant Growth Regulator Effects of 3-(2,4,5-Trichlorophenoxy)propanoic Acid (Fenoprop/Silvex)
Introduction: The Potent but Prohibited Auxin Mimic
3-(2,4,5-Trichlorophenoxy)propanoic acid, more commonly known by its trade names Fenoprop or Silvex, is a synthetic plant growth regulator belonging to the phenoxy herbicide family.[1] Structurally, it is an analog of another potent phenoxy herbicide, 2,4,5-T, with the key difference being the substitution of an acetic acid sidechain with a propionic acid group.[1] This modification introduces a chiral center, with the biological herbicidal activity primarily residing in the (2R)-isomer.[1]
First developed in 1945, Fenoprop was widely used as a post-emergence selective herbicide.[2][3] Its primary application was the control of woody plants and broadleaf weeds in various settings, including rangelands, orchards, sugarcane fields, rice paddies, and turf.[1][2] However, its production was frequently associated with contamination by the highly toxic and persistent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2][3] Due to the unacceptable human health risks posed by this contamination, the U.S. Environmental Protection Agency (EPA) banned its use in 1985, and other nations followed suit, rendering it obsolete in most parts of the world.[1][2][3]
Despite its prohibition, the study of Fenoprop remains relevant for understanding the mechanisms of synthetic auxins, evaluating legacy environmental contamination, and for the development of new, safer herbicides. This guide provides a detailed technical overview of its mode of action, physiological effects, and the experimental protocols used to evaluate its activity.
| Property | Value |
| IUPAC Name | (2R)-2-(2,4,5-trichlorophenoxy)propanoic acid |
| Common Names | Fenoprop, Silvex, 2,4,5-TP |
| Chemical Formula | C₉H₇Cl₃O₃ |
| Molar Mass | 269.51 g/mol |
| Appearance | White to colorless crystalline powder[4] |
| Melting Point | 179-181 °C |
| Water Solubility | 71 mg/L at 25 °C[4] |
| Log P (Kow) | 3.8 |
| pKa | 2.84 |
Mechanism of Action: Overloading the Natural Growth Pathway
The herbicidal and plant growth regulatory effects of Fenoprop stem from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the most common and potent native auxin.[1] In susceptible plants, Fenoprop acts as a persistent and potent auxin agonist, overwhelming the plant's natural hormonal balance and leading to catastrophic, uncontrolled growth.
At the molecular level, the process unfolds as follows:
-
Perception: Fenoprop, like IAA, is perceived by the F-box protein transport inhibitor response 1 (TIR1) and its related auxin F-Box (AFB) proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
Derepression of Transcription: The binding of Fenoprop to the TIR1/AFB receptor complex promotes the ubiquitination and subsequent degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.
-
Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that then bind to auxin-responsive elements (AuxREs) in the promoters of early-response genes.
-
Uncontrolled Growth: This leads to a massive and sustained transcription of genes involved in cell elongation, division, and differentiation. The plant cannot regulate this influx of growth signals, resulting in the rapid proliferation of tissues, disruption of vascular systems, and ultimately, plant death.[2]
The selectivity of Fenoprop for broadleaf plants over grasses is attributed to differences in translocation, metabolism, and potentially, receptor site sensitivity between monocots and dicots.
Caption: Molecular mechanism of Fenoprop action as a synthetic auxin.
Physiological and Morphological Effects in Susceptible Plants
Application of Fenoprop to susceptible species induces a cascade of dramatic and lethal symptoms. Once absorbed, it is translocated throughout the plant, ensuring a systemic effect.[5]
| Effect Type | Observable Symptoms | Underlying Cause |
| Morphological | Epinasty: Twisting and bending of stems and petioles. | Differential growth rates in tissues due to hormonal imbalance. |
| Leaf Malformation: Cupping, curling, and parallel venation. | Disruption of normal leaf tissue development and expansion. | |
| Stem and Root Abnormalities: Swelling, cracking, and formation of adventitious roots. | Uncontrolled cell division (hyperplasia) and elongation (hypertrophy). | |
| Physiological | Vascular Tissue Disruption: Phloem and xylem tissues become blocked and crushed. | Proliferation of parenchyma cells, leading to blockage of transport pathways. |
| Metabolic Disruption: Inhibition of photosynthesis and altered assimilate transport. | Overall systemic stress and disruption of source-sink relationships. | |
| Senescence and Death: General necrosis and decay of plant tissues. | Inability to transport water and nutrients, leading to systemic failure. |
These effects culminate in the death of the plant, typically within several days to a few weeks, depending on the dose, environmental conditions, and the plant's growth stage.
Experimental Protocols for Evaluating Fenoprop Effects
To quantitatively and qualitatively assess the plant growth regulator effects of a compound like Fenoprop, standardized bioassays are essential. These protocols provide a self-validating system through the inclusion of appropriate controls.
Experimental Workflow: Plant Bioassay
Caption: Generalized workflow for a plant growth regulator bioassay.
Protocol 1: Seedling Growth Inhibition Bioassay
This protocol is a fundamental method to determine the phytotoxic concentration range of Fenoprop.
-
Objective: To quantify the dose-dependent inhibitory effect of Fenoprop on the germination and early growth of a susceptible dicot species (e.g., garden cress, Lepidium sativum, or cucumber, Cucumis sativus).
-
Causality: Inhibition of root and hypocotyl elongation is a direct and easily measurable indicator of the disruption of normal auxin-regulated growth processes.
-
Methodology:
-
Preparation: Prepare serial dilutions of Fenoprop (e.g., 0.01, 0.1, 1, 10, 100 mg/L) in a suitable solvent (e.g., acetone, with final concentration ≤0.1%) and then dilute in distilled water.
-
Controls:
-
Negative Control: Distilled water with the same concentration of solvent used for the Fenoprop dilutions.
-
Positive Control (Optional): A known herbicide like 2,4-D at a concentration expected to cause significant inhibition.
-
-
Assay Setup: Place a sterile filter paper disc in a series of sterile petri dishes (9 cm). Pipette 5 mL of each Fenoprop concentration or control solution onto the filter paper in triplicate.
-
Seeding: Place 10-20 surface-sterilized seeds of the test species evenly on the moistened filter paper in each dish.
-
Incubation: Seal the petri dishes with paraffin film and incubate in the dark at a constant temperature (e.g., 25°C) for 72-96 hours.
-
Measurement: After the incubation period, carefully remove the seedlings and measure the length of the primary root and hypocotyl/shoot of each seedling. Calculate the germination percentage for each dish.
-
-
Data Analysis: Calculate the average root and shoot length for each concentration. Express the results as a percentage of the negative control. Plot the inhibition percentage against the log of the Fenoprop concentration to determine the EC₅₀ (the concentration causing 50% inhibition).
Protocol 2: Oat (Avena sativa) Coleoptile Elongation Bioassay
This is a classic and highly specific bioassay for detecting auxin-like activity.[6]
-
Objective: To demonstrate and quantify the growth-promoting effect of Fenoprop at very low concentrations, confirming its auxin-mimicking activity.
-
Causality: Excised coleoptile segments lack the apical tip, their natural source of auxin. Exogenous application of an auxin-like substance is required to stimulate cell elongation. This makes the assay highly specific to the mode of action being investigated.
-
Methodology:
-
Seedling Preparation: Germinate oat seeds in the dark for 3-4 days until coleoptiles are approximately 2-3 cm long. A dim red light can be used for manipulations.
-
Coleoptile Excision: Excise the apical 3-5 mm of the coleoptiles to remove the endogenous auxin source. Then, cut a sub-apical section of a precise length (e.g., 10 mm) from the remaining coleoptile.
-
Treatment Preparation: Prepare very low concentrations of Fenoprop (e.g., 10⁻⁸ to 10⁻⁵ M) in a buffered solution containing sucrose. Include a negative control (buffer solution only) and a positive control series with IAA.
-
Incubation: Place 5-10 coleoptile sections into test tubes or vials containing the test solutions. Incubate on a roller or shaker in the dark at 25°C for 18-24 hours.
-
Measurement: Measure the final length of each coleoptile section using a ruler or digital calipers.
-
-
Data Analysis: Calculate the average change in length for each treatment. A significant increase in elongation compared to the negative control indicates auxin-like activity.
Protocol 3: Plant Tissue Residue Analysis
This protocol is crucial for understanding the uptake, translocation, and persistence of Fenoprop within the plant.
-
Objective: To extract and quantify Fenoprop from plant tissues following application.
-
Trustworthiness: This protocol relies on validated analytical chemistry techniques. The inclusion of matrix-matched standards, internal standards, and certified reference materials is critical for ensuring accurate and reproducible results.
-
Methodology:
-
Sample Preparation: Harvest plant tissues (leaves, stems, roots) at various time points after Fenoprop application. Homogenize the tissue (e.g., using a high-speed blender).
-
Extraction: Extract the homogenized sample with a suitable organic solvent (e.g., acetone or a mixture of acetone and water), followed by acidification to ensure Fenoprop is in its non-ionized form, which is more soluble in organic solvents.[7]
-
Clean-up: The crude extract will contain many interfering compounds. Use a clean-up technique like Solid-Phase Extraction (SPE) to isolate the analyte of interest from the matrix.[7]
-
Derivatization (for GC): For analysis by Gas Chromatography (GC), the carboxylic acid group of Fenoprop is often derivatized (e.g., methylated) to increase its volatility.
-
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for analyzing volatile compounds. It provides both quantification and structural confirmation.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for polar and non-volatile compounds, often not requiring derivatization.[7]
-
-
Quantification: Compare the instrument response of the sample to a calibration curve generated from standards of known concentrations.
-
Conclusion
3-(2,4,5-Trichlorophenoxy)propanoic acid is a powerful synthetic auxin that acts by hijacking the plant's natural growth-regulating pathways, leading to uncontrolled proliferation and death in susceptible species.[1][2] While its use has been discontinued for decades due to severe health and environmental concerns related to TCDD contamination, its mode of action serves as a textbook example of synthetic auxin herbicidal activity.[3] The experimental protocols detailed herein provide a framework for researchers to investigate the effects of such compounds, ensuring scientific rigor through self-validating designs and precise analytical methodologies. Understanding the legacy of potent but hazardous compounds like Fenoprop remains crucial for the ongoing development of safer and more effective plant growth regulators.
References
-
Wikipedia. Fenoprop. [Link]
-
Solubility of Things. 2,4,5-Trichlorophenoxyacetic acid. [Link]
-
Grokipedia. Fenoprop. [Link]
-
ResearchGate. Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. [Link]
-
SpringerLink. The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. [Link]
-
AquaOx Water Filters. Silvex 2,4,5-TP. [Link]
-
Britannica. 2,4,5-trichlorophenoxyacetic acid. [Link]
-
Prevent Cancer Now. FENOPROP Background Information. [Link]
-
National Center for Biotechnology Information. Fenoprop. PubChem Compound Summary for CID 7158. [Link]
-
Collaborative for Health & Environment. 2,4,5-T. [Link]
-
MDPI. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. [Link]
-
ResearchGate. Commonly used bioassays for auxin with their sensitivity range. [Link]
-
SCION Instruments. A Comprehensive Guide to Pesticide Residue Analysis. [Link]
-
Intra Radice. BIOASSAYS FOR THE DETECTION OF AUXIN AND CYTOKININ ACTIVITY. [Link]
Sources
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. preventcancernow.ca [preventcancernow.ca]
- 4. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. BIOASSAYS • Intra Radice [intraradice.com]
- 7. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Determination of 2,4,5-TP (Silvex) in Environmental Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed, field-proven protocol for the analysis of 2-(2,4,5-trichlorophenoxy)propionic acid, commonly known as 2,4,5-TP or Silvex, in environmental water and soil samples. Silvex is a synthetic auxin herbicide whose use has been restricted due to environmental and health concerns, including potential contamination from the manufacturing byproduct 2,3,7,8-Tetrachlorodibenzodioxin (TCDD).[1] Accurate and sensitive quantification is therefore critical for environmental monitoring and regulatory compliance.
The inherent polarity and low volatility of this acidic herbicide preclude direct analysis by gas chromatography. This protocol addresses this challenge through a robust workflow involving efficient sample extraction, a critical derivatization step to enhance volatility, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We detail two distinct sample preparation pathways for aqueous and solid matrices and provide the scientific rationale behind each procedural choice to ensure methodological robustness and trustworthiness. The protocol is designed for researchers, environmental scientists, and regulatory professionals requiring a reliable method for trace-level quantification of 2,4,5-TP.
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate 2,4,5-TP from complex matrices, chemically modify it for GC compatibility, and perform sensitive and selective detection using a mass spectrometer.
-
Extraction: The analyte is first isolated from the sample matrix (water or soil) into an organic solvent. The choice of extraction technique is matrix-dependent. For water, acidification followed by liquid-liquid extraction is employed. For soil, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is utilized for its high extraction efficiency.[2]
-
Derivatization: This is the core chemical step of the protocol. The carboxylic acid functional group of 2,4,5-TP is converted into a non-polar, volatile trimethylsilyl (TMS) ester. This transformation is essential to prevent peak tailing and enable the compound to traverse the GC column at a suitable temperature.
-
GC-MS Analysis: The derivatized extract is injected into the GC-MS system. The gas chromatograph separates the target analyte from other components based on its boiling point and interaction with the capillary column. The mass spectrometer then fragments the eluted analyte, providing a unique mass spectrum for positive identification and accurate quantification.
Apparatus and Reagents
Apparatus
-
Gas Chromatograph with Mass Spectrometer (GC-MS) equipped with a split/splitless injector.
-
Analytical balance (4-decimal place).
-
Mechanical shaker.
-
Centrifuge capable of >4000 rpm.
-
Nitrogen evaporation system or rotary evaporator.
-
pH meter or pH strips.
-
Vortex mixer.
-
Heating block or water bath.
-
Glassware: Volumetric flasks, separatory funnels (for LLE), centrifuge tubes (50 mL polypropylene), GC vials with inserts.
-
Microsyringes.
Reagents and Standards
-
Solvents: Acetone, Acetonitrile, Ethyl Acetate, Methanol, Isooctane (all pesticide residue grade or equivalent).
-
Reagents: Hydrochloric acid (HCl), Sodium sulfate (anhydrous, granular), Magnesium sulfate (anhydrous), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Store in a desiccator.
-
Standards: Certified reference standard of 2,4,5-TP (Silvex), >98% purity. Internal standard (IS) such as 2,4-Dichlorophenylacetic acid (or a commercially available isotopically labeled standard).
Preparation of Standards and Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2,4,5-TP standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.
-
Internal Standard Stock (1000 µg/mL): Prepare similarly.
-
Working Standards (0.1 - 20 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard in ethyl acetate or isooctane. These will be derivatized alongside the samples.
Sample Preparation Protocols
The initial extraction procedure is dictated by the sample matrix. Proper extraction is paramount for accurate quantification by minimizing matrix effects and maximizing analyte recovery.
Protocol 1: Aqueous Sample Extraction (Liquid-Liquid Extraction)
This protocol is suitable for relatively clean water matrices like drinking or ground water.
Causality: The first step, acidification, is critical. 2,4,5-TP is an acid and will be ionized (deprotonated) in neutral or basic water, making it highly water-soluble. By lowering the pH to <2, we convert the analyte to its protonated, non-ionized form, which significantly decreases its water solubility and allows it to be efficiently partitioned into an immiscible organic solvent like ethyl acetate.[3][4]
Step-by-Step Procedure:
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Spike with the internal standard.
-
Acidify the sample to pH < 2 with concentrated HCl. Verify with a pH meter or pH paper.
-
Add 30 mL of ethyl acetate to the funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat the extraction (steps 4-7) two more times with fresh 30 mL aliquots of ethyl acetate, combining all organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator at <40°C.
-
The sample is now ready for derivatization.
Protocol 2: Solid Sample Extraction (QuEChERS-based Method)
This protocol is adapted from the widely used QuEChERS method and is effective for complex matrices like soil and sediment.[5]
Causality: Acetonitrile is used as the extraction solvent because it is miscible with the water present in the soil, allowing for efficient extraction of pesticides from the soil particles. The subsequent addition of salts (MgSO₄ and NaCl) induces a phase separation, partitioning the acetonitrile (containing the analyte) from the water and a significant portion of polar matrix components. The dSPE cleanup step uses PSA to remove acidic interferences and C18 to remove non-polar interferences, resulting in a cleaner extract.
Step-by-Step Procedure:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Spike with the internal standard.
-
Add 10 mL of deionized water and vortex for 30 seconds to create a slurry.
-
Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds, then centrifuge at >4000 rpm for 2 minutes.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate. The sample is now ready for derivatization.
Derivatization Protocol (Silylation)
This step converts the polar carboxylic acid group of 2,4,5-TP into a volatile TMS-ester, making it suitable for GC analysis.
Causality: Silylation reagents like BSTFA are highly reactive towards active hydrogen atoms, such as the one on the hydroxyl of the carboxylic acid group. The reaction is sensitive to moisture, as water also contains active hydrogens and will readily consume the derivatizing reagent, inhibiting the desired reaction. Therefore, ensuring all samples and glassware are dry is paramount for achieving complete derivatization and obtaining accurate results.
Step-by-Step Procedure:
-
Transfer the 1 mL concentrated extract (from either Protocol 1 or 2) into a 2 mL GC vial.
-
Add 50 µL of the derivatizing reagent (BSTFA + 1% TMCS).
-
Cap the vial tightly.
-
Heat the vial in a heating block or water bath at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for immediate GC-MS analysis.
GC-MS Instrumental Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Condition | Rationale |
| GC System | ||
| Injector | Splitless | Maximizes transfer of analyte onto the column for trace-level sensitivity. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds.[6] |
| Oven Program | Initial 70°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | A controlled temperature ramp allows for the separation of compounds based on their boiling points.[6][7] |
| MS System | ||
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte ionization and prevent contamination. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the target analyte. |
Table 1: Recommended GC-MS Parameters.
Selected Ion Monitoring (SIM) Parameters
For the 2,4,5-TP-TMS derivative (Molecular Weight: 342.5 g/mol ), monitor the following ions. The most abundant, unique ion should be used for quantification.
| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 2,4,5-TP-TMS Ester | ~12-15 min | 253 | 327, 198 |
Table 2: Characteristic ions for SIM analysis of derivatized 2,4,5-TP.
Method Validation and Quality Control
A protocol is only trustworthy if it is validated. Laboratories must perform a single-laboratory validation study and incorporate ongoing quality control checks to ensure data integrity.[8][9]
-
Calibration: A multi-point calibration curve (5-7 levels) should be prepared by derivatizing the working standards. A linear regression with a correlation coefficient (r²) of >0.995 is required.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined by analyzing replicate low-level spikes and calculating the standard deviation (e.g., LOD = 3 x SD, LOQ = 10 x SD).
-
Accuracy & Precision: Assessed by analyzing replicate Laboratory Fortified Blank (LFB) and Matrix Spike samples at multiple concentrations.
-
Quality Control Samples:
-
Method Blank: An analyte-free matrix carried through the entire process to check for contamination.
-
Laboratory Fortified Blank (LFB): A clean matrix spiked with a known concentration to verify method accuracy.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A duplicate pair of actual samples spiked with a known concentration to assess matrix effects and precision.
-
| Parameter | Acceptance Criteria |
| Calibration Curve (r²) | ≥ 0.995 |
| Method Blank | Below LOQ |
| LFB Recovery | 70 - 130% |
| MS/MSD Recovery | 70 - 130% |
| Relative Percent Difference (RPD) for MSD | < 20% |
Table 3: Typical Quality Control Acceptance Criteria.
References
-
Wageningen University & Research. Validation of Chemical Methods for Residue Analysis. Available at: [Link]
-
OUCI. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Available at: [Link]
- European Commission. Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Document No. SANTE/11312/2021.
-
PubMed. Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Available at: [Link]
-
JoVE. Soil Sample Preparation Protocol. Available at: [Link]
-
Bio-protocol. Derivatization of Metabolites and Metabolite Analysis Using GC/MS. Available at: [Link]
-
Ministry of Health, Labour and Welfare, Japan. Analytical Method for 2,4,5-T (Targeted to Agricultural, Animal and Fishery Products). Available at: [Link]
-
University of Illinois Urbana-Champaign Soils Lab. SOP: Water-extractable Pi. Available at: [Link]
-
Agilent Technologies. GC/MS/MS Pesticide Residue Analysis. Available at: [Link]
-
ACS Publications. Determination of 2,4-Dichlorophenoxyacetic Acid and 2-(2,4,5-Trichlorophenoxy)propionic Acid in Citrus by Electron Capture Gas Chromatography. Available at: [Link]
-
PubMed. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Available at: [Link]
-
Bulletin of the Chemical Society of Ethiopia. Determination of 2,4-Dichlorophenoxyacetic Acid in Water, Sediment and Soil Using High Performance Liquid Chromatography. Available at: [Link]
-
New Hampshire Department of Environmental Services. 2,4,5-TP Fact Sheet on a Drinking Water Chemical Contaminant. Available at: [Link]
-
ALS Environmental. Determination of Acid herbicides in Liquids by GCMS. Available at: [Link]
-
ResearchGate. Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. Available at: [Link]
-
YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]
-
LCGC International. Fast Analysis of 76 Pesticides according to EPA Method 525. Available at: [Link]
-
PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Available at: [Link]
-
Food Safety and Inspection Service. Confirmation of Pesticides by GC/MS/MS. Available at: [Link]
-
MDPI. Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm. Available at: [Link]
-
California State Water Resources Control Board. TCP by PT-GCMS. Available at: [Link]
-
Waters. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ajol.info [ajol.info]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Online Course Validation of Chemical Methods for Residue Analysis | WUR [wur.nl]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note & Protocol: High-Recovery Extraction of 3-(2,4,5-Trichlorophenoxy)propanoic Acid (Silvex) from Complex Soil Matrices
Abstract & Introduction
3-(2,4,5-Trichlorophenoxy)propanoic acid, commonly known as Silvex or 2,4,5-TP, is a synthetic phenoxy herbicide historically used for the control of woody and broadleaf weeds.[1][2] Its use was discontinued and its registration canceled by the U.S. Environmental Protection Agency (EPA) in 1985 due to significant human health risks, often associated with contamination by the toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during its manufacturing.[2][3] Despite the ban, its persistence in the environment necessitates robust and reliable analytical methods to monitor its presence in soil, which acts as a long-term reservoir.[4]
This document provides a comprehensive, field-proven standard operating procedure (SOP) for the extraction of Silvex from soil samples. The methodology is designed for researchers, environmental scientists, and analytical laboratories, ensuring high analyte recovery and minimization of matrix interference prior to instrumental analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol's trustworthiness is established through a multi-stage process involving pH-mediated extraction, a critical post-extraction cleanup, and optional derivatization, with each step's causality explained to ensure procedural integrity.
Principle of the Method: Exploiting Analyte Chemistry
The successful extraction of Silvex, an acidic herbicide with a pKa of approximately 2.84, from a complex soil matrix hinges on the strategic manipulation of its chemical state through pH adjustments.[1] The overall workflow is grounded in established EPA methodologies for chlorinated herbicides.[5]
-
Alkaline Hydrolysis & Initial Wash (pH > 12): The soil sample is first treated with a basic solution. This serves two purposes: a) It hydrolyzes any Silvex esters that may be present in the sample to the parent acid form, ensuring total analyte measurement. b) It deprotonates the carboxylic acid group of Silvex, forming a water-soluble carboxylate salt. In this state, a preliminary wash with a nonpolar organic solvent can remove non-acidic, hydrophobic interferences from the sample matrix, which remain in the organic phase while the ionized Silvex is retained in the aqueous phase.[5]
-
Acidification & Solvent Extraction (pH < 2): The pH of the aqueous slurry is then lowered significantly with a strong acid. This protonates the carboxylate, converting Silvex back to its less polar, free acid form.[6] In this state, its solubility in organic solvents is maximized. A subsequent liquid-liquid or liquid-solid extraction with a suitable organic solvent (e.g., methylene chloride, ethyl acetate) efficiently partitions the neutral Silvex molecule from the aqueous phase into the organic phase, leaving polar interferences behind.[7]
-
Solid-Phase Extraction (SPE) Cleanup: The resulting organic extract, while enriched with Silvex, still contains co-extracted matrix components (e.g., humic acids, lipids) that can interfere with instrumental analysis. A Solid-Phase Extraction (SPE) cleanup step is employed to isolate the analyte from these contaminants, ensuring a clean final extract for injection.[8][9]
This pH-driven partitioning is the cornerstone of the method's selectivity and efficiency.
Experimental Workflow Overview
The entire process, from sample receipt to the final analytical extract, follows a structured sequence designed to maximize analyte recovery and purity.
Caption: High-level workflow for Silvex extraction from soil.
Materials and Reagents
Apparatus
-
Top-pan analytical balance (± 0.01 g)
-
Glass beakers and Erlenmeyer flasks
-
Mechanical shaker or tumbler
-
pH meter or pH indicator strips (range 1-14)
-
Separatory funnels (1 L) with PTFE stopcocks
-
Soxhlet extraction apparatus (optional)[7]
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or Silica)[8]
-
Conical vials for final extract
-
Glass funnels and filter paper
-
Pasteur pipettes
Reagents
-
3-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex) analytical standard[10]
-
Solvents (Pesticide or HPLC grade): Methanol, Methylene Chloride, Ethyl Acetate, Acetonitrile, Hexane
-
Reagent Water: Deionized water, demonstrated to be free of interferences
-
Sodium Hydroxide (NaOH): Pellets or concentrated solution (e.g., 10 M)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl): Concentrated
-
Anhydrous Sodium Sulfate (Na₂SO₄): Granular, heated at 400°C for 4 hours to remove organic contaminants
-
Derivatizing Agent (optional, for GC analysis): Diazomethane or Boron trifluoride-methanol (BF₃-Methanol)[6]
Safety Precaution: Silvex is a toxic substance and was banned due to health risks.[3][4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Detailed Step-by-Step Protocol
Sample Preparation
-
Drying: Air-dry the soil sample in a well-ventilated area for 24-48 hours or until constant weight is achieved. Avoid oven drying at high temperatures to prevent analyte degradation.[7]
-
Homogenization: Remove large debris (rocks, roots, leaves).[11] Crush soil aggregates using a mortar and pestle.
-
Sieving: Pass the dried soil through a 2 mm sieve to ensure a uniform particle size, which is critical for consistent extraction efficiency.[12][13] Store the prepared sample in a labeled amber glass container.
Extraction Procedure
-
Subsampling: Weigh 10-20 g of the prepared soil into a 250 mL glass beaker or flask.
-
Spiking (for QC): For quality control (QC) samples (e.g., matrix spike, matrix spike duplicate), add a known amount of Silvex standard solution at this stage.
-
Alkaline Hydrolysis: Add approximately 100 mL of reagent water. Adjust the pH of the soil slurry to >12 using NaOH solution while stirring. Loosely cover and stir on a magnetic stir plate for at least 1 hour at room temperature. This step ensures the hydrolysis of any esters.[5][14]
-
Acidification: Carefully acidify the slurry to a pH < 2 with concentrated H₂SO₄ or HCl. This step is critical to protonate the Silvex, making it extractable into an organic solvent.[6]
-
Solvent Extraction:
-
Transfer the acidified slurry to a 1 L separatory funnel.
-
Add 60 mL of methylene chloride (or ethyl acetate).
-
Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The soil solids will often form an emulsion at the interface.
-
Drain the lower organic layer into a clean flask containing anhydrous sodium sulfate (to remove residual water).
-
Repeat the extraction two more times with fresh 60 mL aliquots of solvent, combining the organic extracts.
-
-
Concentration: Concentrate the combined, dried extract to approximately 5 mL using a rotary evaporator. The water bath temperature should not exceed 40°C.
Solid-Phase Extraction (SPE) Cleanup
The concentrated extract requires cleanup to remove co-extracted matrix components. A reversed-phase SPE protocol is highly effective.[8]
Caption: Logical steps of the Solid-Phase Extraction (SPE) cleanup process.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of reagent water (acidified to pH < 2). Do not allow the cartridge to go dry.
-
Sample Loading: Load the ~5 mL concentrated soil extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5-10 mL of a weak solvent mixture (e.g., 10% methanol in acidified water) to remove polar interferences while the Silvex remains bound to the C18 sorbent.
-
Elution: Elute the retained Silvex from the cartridge using 5-10 mL of a stronger solvent like ethyl acetate or a methylene chloride/methanol mixture. Collect the eluate in a clean vial.
-
Final Concentration: Evaporate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis or derivatization.
Derivatization for GC Analysis (Optional)
For analysis by GC with an Electron Capture Detector (ECD), derivatization is required to make the acidic herbicide volatile.[5]
-
Methylation: The most common method is esterification to form the methyl ester of Silvex. This can be achieved using diazomethane or BF₃-Methanol. Follow established protocols such as those outlined in EPA Method 8151.[15] This step is generally not necessary for modern LC-MS/MS analysis.[14][15]
Quantitative Data & Quality Control
The following table summarizes key operational parameters and expected performance metrics for this method.
| Parameter | Specification / Guideline | Rationale / Comment |
| Soil Sample Size | 10–20 g (dry weight) | Provides a representative sample while being manageable for extraction.[14] |
| Extraction Solvent | Methylene Chloride or Ethyl Acetate | Efficiently extracts the protonated acid form of Silvex.[7] |
| Extraction pH | < 2.0 | Ensures >99% of Silvex is in its non-ionized, extractable form (pKa ≈ 2.84).[1][6] |
| Cleanup Method | Solid-Phase Extraction (C18) | Crucial for removing matrix interferences like humic acids, improving data quality.[8][9] |
| Typical Recovery | 80–115% | Dependent on soil type and organic matter content. Determined via matrix spikes. |
| QC Samples | Method Blank, Matrix Spike, Lab Control Sample | Essential for validating batch performance and demonstrating method control. |
Conclusion
This application note provides a robust and scientifically grounded SOP for the extraction of 3-(2,4,5-Trichlorophenoxy)propanoic acid from soil. By leveraging fundamental chemical principles of pH manipulation and incorporating a rigorous solid-phase extraction cleanup, this method is designed to deliver high-quality, defensible data suitable for environmental monitoring and research applications. Adherence to the described quality control measures is essential for ensuring the integrity and trustworthiness of the final results.
References
-
Stella, C. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available at: [Link]
-
SCIEX. (n.d.). Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. Available at: [Link]
-
UC Davis Nemaplex. (n.d.). Extraction of Nematodes by Decanting and Sieving. Available at: [Link]
-
eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Available at: [Link]
-
PubChem, National Institutes of Health. (n.d.). Fenoprop. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available at: [Link]
-
Wikipedia. (n.d.). Fenoprop. Available at: [Link]
-
Prevent Cancer Now. (2007). B7-1.0 FENOPROP B7-1.1 Background Information. Available at: [Link]
-
ACS Publications. (n.d.). Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. Available at: [Link]
-
Grokipedia. (n.d.). Fenoprop. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Testing soil nematode extraction efficiency using different variations of the Baermann-funnel method. Available at: [Link]
-
LabRulez LCMS. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. Available at: [Link]
-
ResearchGate. (2020). (PDF) Testing soil nematode extraction efficiency using different variations of the Baermann-funnel method. Available at: [Link]
-
PubMed. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Available at: [Link]
-
PubMed. (n.d.). High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples. Available at: [Link]
-
U.S. Geological Survey. (n.d.). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. Available at: [Link]
-
Mount Laurel MUA. (2022). 2,4,5-TP (Silvex). Available at: [Link]
-
Journal of Entomology and Zoology Studies. (2018). Studies on the efficacy of different methods of nematode extraction with special reference to soil types. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Available at: [Link]
-
ResearchGate. (2006). ROUTINE ANALYSIS OF PESTICIDES IN SOIL/SEDIMENT SAMPLES BY GC/ECD (EPA/SW-846 Methods 3500B/3540C/3541/3600C/3640A/8000B/8081A). Available at: [Link]
-
Ohio Watershed Network. (n.d.). 2,4,5-TP (Silvex). Available at: [Link]
-
PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Available at: [Link]
-
Frontiers in Environmental Science. (2024). Silicon extraction from x-ray amorphous soil constituents: a method comparison of alkaline extracting agents. Available at: [Link]
-
AquaOx Water Filters. (n.d.). Silvex 2,4,5-TP. Available at: [Link]
-
Academia.edu. (2003). (PDF) GC-MS analysis of phenoxy herbicide residues from surface waters. Available at: [Link]_
-
Oregon State University Extension Service. (n.d.). Testing for and Deactivating Herbicide Residues. Available at: [Link]
-
ResearchGate. (2025). Determination of chlorophenoxy acid and Dicamba herbicide residues by capillary reversed-phase liquid chromatography. Available at: [Link]
-
University of Alberta. (n.d.). Soil Analytical Methods. Available at: [Link]
Sources
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. preventcancernow.ca [preventcancernow.ca]
- 4. cms3.revize.com [cms3.revize.com]
- 5. epa.gov [epa.gov]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. ajol.info [ajol.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. 2-(2,4,5-三氯苯氧基)丙酸 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. Extraction of Nematodes by Decanting and Sieving [nemaplex.ucdavis.edu]
- 12. Testing soil nematode extraction efficiency using different variations of the Baermann-funnel method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 15. sciex.com [sciex.com]
Bioassay development for assessing the phytotoxicity of 3-(2,4,5-Trichlorophenoxy)propanoic acid.
Title: Development of a Rapid Bioassay for Assessing the Phytotoxicity of 3-(2,4,5-Trichlorophenoxy)propanoic Acid (Fenoprop)
Abstract
This document provides a comprehensive guide and a detailed protocol for developing a laboratory-based bioassay to assess the phytotoxicity of 3-(2,4,5-Trichlorophenoxy)propanoic acid, a synthetic auxin herbicide commonly known as Fenoprop or Silvex. We detail the scientific rationale behind the chosen methodology, focusing on the mechanism of action of phenoxy herbicides. The protocol describes a static seed germination and early seedling growth test using lettuce (Lactuca sativa), a standard dicotyledonous species sensitive to auxin-like herbicides. Key endpoints include germination rate, root and shoot elongation, and biomass, which collectively provide a robust assessment of phytotoxicity. This application note is designed for researchers in environmental science, toxicology, and herbicide development, offering a self-validating system for reproducible and accurate toxicity assessment.
Introduction and Scientific Principle
3-(2,4,5-Trichlorophenoxy)propanoic acid, or Fenoprop, is a systemic chlorophenoxy herbicide.[1] Historically, it was used for the post-emergence control of broadleaf weeds in various agricultural and non-crop settings.[2][3] The primary mechanism of action for Fenoprop is to function as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[1][2]
In normal plant development, auxin gradients regulate cell division, elongation, and differentiation. Fenoprop, when introduced into a susceptible plant, is absorbed through the foliage and roots and translocated throughout the plant.[4] It overwhelms the endogenous hormonal regulation system, leading to rapid, uncontrolled, and disorganized cell growth, particularly in vascular tissues.[1][2] This hormonal imbalance manifests as classic phytotoxicity symptoms, including leaf epinasty (downward curling), stem twisting, and tissue proliferation, ultimately leading to vascular damage and plant death.[1] Due to its high potential for contamination with the toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), its use has been discontinued in many countries, including a ban in the United States since 1985.[1][2][3]
A bioassay is a powerful tool that utilizes a biological response to determine the concentration or potency of a substance.[5] For assessing herbicide phytotoxicity, a plant-based bioassay provides a direct, physiologically relevant measure of a compound's impact. The chosen bioassay leverages the high sensitivity of early developmental stages—seed germination and seedling growth—to chemical stressors.[6][7][8] Root elongation is a particularly sensitive and reliable endpoint for assessing the phytotoxicity of soil and water contaminants, often showing inhibitory effects at concentrations that do not affect seed germination.[9][10]
Caption: Mechanism of Fenoprop phytotoxicity vs. normal auxin signaling.
Bioassay System Selection
Rationale for Chosen Species: The selection of the test organism is critical for a sensitive and relevant bioassay. We have selected Lettuce (Lactuca sativa) for this protocol.
-
Sensitivity: As a dicotyledonous plant, lettuce is highly sensitive to auxin-mimicking herbicides designed to target broadleaf species.[11]
-
Rapid Germination: Lettuce seeds germinate quickly (24-48 hours), allowing for a short experimental turnaround time.
-
Standardization: It is a commonly used species in standardized phytotoxicity tests, including those outlined by the U.S. Environmental Protection Agency (EPA) and the Organization for Economic Co-operation and Development (OECD).
-
Clear Endpoints: It exhibits distinct and easily measurable primary roots and hypocotyls, making endpoint analysis straightforward.
Rationale for Chosen Endpoints: A multi-endpoint approach provides a more comprehensive toxicity profile.
-
Seed Germination (%): Assesses acute toxicity at the earliest life stage.
-
Root Elongation (mm): A highly sensitive indicator of sublethal stress and growth inhibition.
-
Shoot Elongation (mm): Measures the impact on early photosynthetic structures.
-
Germination Index (GI): A composite index that integrates both germination and root growth relative to a control, providing a robust metric of overall phytotoxicity.
Materials and Reagents
-
Test Chemical: 3-(2,4,5-Trichlorophenoxy)propanoic acid (Fenoprop, CAS No. 93-72-1), analytical grade (≥98% purity).
-
Test Organism: Certified Lactuca sativa (Lettuce) seeds, var. Grand Rapids or similar, with a known germination rate >90%.
-
Labware:
-
90 mm sterile Petri dishes with lids.
-
Whatman No. 1 filter paper (or equivalent), 90 mm diameter.
-
Volumetric flasks (100 mL, 1000 mL).
-
Graduated cylinders and pipettes.
-
Analytical balance.
-
Forceps.
-
-
Reagents:
-
Acetone or Dimethyl sulfoxide (DMSO), HPLC grade (as a solvent for Fenoprop).
-
Deionized (DI) or distilled water.
-
-
Equipment:
-
Growth chamber or incubator with controlled temperature (25 ± 1°C) and lighting (optional, as germination can occur in the dark).
-
Digital caliper or ruler with 0.1 mm resolution.
-
Image analysis software (e.g., ImageJ) (optional, for high-throughput measurement).
-
Experimental Protocols
Protocol 1: Preparation of Test Solutions
The poor water solubility of Fenoprop necessitates the use of a solvent.[12] Acetone is a suitable choice due to its volatility, which allows it to evaporate, minimizing solvent-induced toxicity.
-
Prepare a 1000 mg/L (ppm) Stock Solution:
-
Accurately weigh 100 mg of Fenoprop using an analytical balance.
-
Dissolve the Fenoprop in a small amount of acetone (e.g., 10 mL) in a 100 mL volumetric flask.
-
Once fully dissolved, bring the volume up to 100 mL with DI water. This is your primary stock solution.
-
-
Prepare Serial Dilutions:
-
Perform serial dilutions from the stock solution to create a range of test concentrations. A logarithmic scale is recommended to effectively determine a dose-response curve.
-
Example Concentration Series: 100, 50, 25, 12.5, 6.25, 3.13 mg/L.
-
To prepare 100 mL of a 100 mg/L solution, pipette 10 mL of the 1000 mg/L stock into a 100 mL volumetric flask and fill to the mark with DI water. Repeat for other concentrations.
-
-
Prepare Controls:
-
Negative Control: Use only DI water. This control assesses the baseline health and germination of the seeds.
-
Solvent Control: Prepare a solution with the highest concentration of acetone used in the test series (e.g., if the 100 mg/L solution was made from a stock containing 10% acetone, the solvent control should also contain 10% acetone in DI water). This is critical to ensure that any observed toxicity is from Fenoprop and not the solvent.
-
| Table 1: Example Dilution Scheme for Phytotoxicity Assay | ||||
| Target Conc. (mg/L) | Stock Solution (1000 mg/L) | DI Water | Final Volume (mL) | Replicates |
| 100 | 10 mL | 90 mL | 100 | 4 |
| 50 | 5 mL | 95 mL | 100 | 4 |
| 25 | 2.5 mL | 97.5 mL | 100 | 4 |
| 12.5 | 1.25 mL | 98.75 mL | 100 | 4 |
| 6.25 | 0.625 mL | 99.375 mL | 100 | 4 |
| Solvent Control | 0 mL | 100 mL + max solvent vol. | 100 | 4 |
| Negative Control | 0 mL | 100 mL | 100 | 4 |
Protocol 2: Seed Germination and Early Seedling Growth Assay
This protocol is adapted from standard methods for phytotoxicity testing.[13][14]
-
Assay Setup:
-
For each Petri dish, place one sterile 90 mm filter paper disc at the bottom.
-
Using forceps, evenly space 20 lettuce seeds on the surface of the filter paper.
-
Pipette 5 mL of the respective test solution (or control) onto the filter paper, ensuring it is uniformly moistened.
-
Cover the Petri dishes with their lids. To prevent moisture loss, the dishes can be sealed with paraffin film.
-
-
Replication:
-
Prepare a minimum of four replicate dishes for each concentration and for each control.
-
-
Incubation:
-
Place the Petri dishes in a controlled environment incubator.
-
Incubate at 25 ± 1°C for 72 to 120 hours (3-5 days).
-
The incubation should be performed in the dark to prevent photosynthesis and focus the assessment on heterotrophic growth, which is highly dependent on seed reserves and sensitive to metabolic disruption.
-
Protocol 3: Data Collection and Endpoint Measurement
-
Germination Count:
-
After the incubation period (e.g., 72 hours), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle (embryonic root) has emerged and is at least 2 mm long.
-
Calculate the Germination Percentage (GP) for each dish:
-
GP (%) = (Number of germinated seeds / Total number of seeds) * 100
-
-
-
Root and Shoot Length Measurement:
-
From each dish, randomly select 10 seedlings.
-
Carefully place them on a flat surface.
-
Using a digital caliper or a high-resolution scanned image with analysis software (like ImageJ), measure the length of the primary root (from the collar to the tip) and the shoot (hypocotyl) for each of the 10 seedlings.
-
Calculate the average root and shoot length for each replicate dish.
-
Data Analysis and Interpretation
-
Calculate Mean and Standard Deviation: For each concentration level, calculate the mean and standard deviation of the germination percentage, average root length, and average shoot length across all replicates.
-
Calculate Relative Inhibition: Express the effect of each Fenoprop concentration as a percentage of the negative control.
-
Relative Root Growth Inhibition (RGI %):
-
RGI (%) = [(Mean Root Length_Control - Mean Root Length_Treatment) / Mean Root Length_Control] * 100
-
-
-
Calculate Germination Index (GI):
-
GI (%) = [(GP_Treatment * Mean Root Length_Treatment) / (GP_Control * Mean Root Length_Control)] * 100
-
The GI provides a sensitive, integrated measure of phytotoxicity.
-
-
Dose-Response Analysis:
-
Plot the inhibition percentage (e.g., RGI %) against the logarithm of the Fenoprop concentration.
-
Use a statistical software package (e.g., GraphPad Prism, R) to fit a non-linear regression model (e.g., log-logistic) to the data.
-
From this curve, determine the EC50 value (Effective Concentration 50), which is the concentration of Fenoprop that causes a 50% inhibition in the measured endpoint (e.g., root growth). The EC50 is a standard metric for quantifying toxicity.
-
| Table 2: Sample Data and Calculation Template | |||||
| Conc. (mg/L) | Mean GP (%) | Mean Root Length (mm) | Mean Shoot Length (mm) | RGI (%) | GI (%) |
| 0 (Control) | 98 | 35.2 | 15.1 | 0 | 100 |
| 3.13 | 95 | 28.1 | 14.5 | 20.2 | 80.0 |
| 6.25 | 96 | 18.5 | 12.3 | 47.4 | 51.5 |
| 12.5 | 88 | 9.2 | 8.1 | 73.9 | 23.4 |
| 25 | 65 | 3.1 | 4.5 | 91.2 | 5.8 |
| 50 | 20 | 1.5 | 2.1 | 95.7 | 0.9 |
| 100 | 5 | 0.8 | 1.0 | 97.7 | 0.1 |
Experimental Workflow and Visualization
Caption: Overall workflow for the Fenoprop phytotoxicity bioassay.
Troubleshooting
| Table 3: Troubleshooting Guide | ||
| Problem | Possible Cause(s) | Solution(s) |
| Poor germination (<80%) in negative/solvent controls. | Seed viability is low. | Use a new, certified batch of seeds with a known high germination rate. |
| Fungal or bacterial contamination. | Ensure all labware (Petri dishes, forceps) is sterile. Use aseptic techniques. | |
| Improper incubation conditions. | Verify incubator temperature is stable at 25 ± 1°C. | |
| High variability between replicates. | Inconsistent number of seeds per dish. | Carefully count and record the number of seeds for each replicate. |
| Uneven moisture distribution. | Ensure the filter paper is uniformly saturated. Seal dishes to prevent evaporation. | |
| Non-uniform seed lot. | Homogenize the seed lot before sampling. | |
| Toxicity observed in the solvent control. | Solvent concentration is too high. | Reduce the solvent concentration in the primary stock solution if possible. Ensure the solvent evaporates before sealing the dishes by leaving lids slightly ajar in a fume hood for 20-30 minutes. |
| No dose-response observed (all treatments show high or no toxicity). | Concentration range is incorrect. | Conduct a preliminary range-finding experiment with wider, logarithmic spacing (e.g., 0.1, 1, 10, 100 mg/L) to identify the active range, then perform a definitive test with a narrower range. |
Conclusion
The described bioassay provides a rapid, sensitive, and cost-effective method for quantifying the phytotoxicity of 3-(2,4,5-Trichlorophenoxy)propanoic acid. By adhering to the detailed protocols for solution preparation, experimental setup, and data analysis, researchers can generate reliable and reproducible dose-response data. The key endpoints of root elongation and the calculated Germination Index serve as robust indicators of toxicity. This self-validating protocol, which includes essential negative and solvent controls, ensures the scientific integrity of the results and is suitable for environmental risk assessment, regulatory testing, and fundamental research into herbicide mechanisms.
References
-
Wikipedia. (n.d.). Fenoprop. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]
-
Grokipedia. (n.d.). Fenoprop. Retrieved from [Link]
-
Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]
-
Nehéz, M., & Dési, I. (1983). Carcinogenicity and genotoxicity of the herbicide 2,4,5-trichlorophenoxyethanol (TCPE) contaminated with dioxin. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenoprop. PubChem Compound Database. Retrieved from [Link]
-
EPPO. (2014). PP 1/135 (4) Phytotoxicity assessment. EPPO Bulletin, 44(3), 265–273. Retrieved from [Link]
-
Dockter, D. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan HARVEST. Retrieved from [Link]
-
Prevent Cancer Now. (2007). FENOPROP B7-1.1 Background Information. Retrieved from [Link]
-
Wang, C., et al. (2023). Imazethapyr-Induced Inhibition of Arabidopsis Root Growth Associated with Disrupting Auxin Signal to Alter Cell Wall Remodeling. International Journal of Molecular Sciences, 24(5), 4587. Retrieved from [Link]
-
Anysz, A., & Wacławek, S. (2018). Application of Bioassays in Studies on Phytotoxic Herbicide Residues in the Soil Environment. ResearchGate. Retrieved from [Link]
-
Alves, T. A., et al. (2021). Searching an auxinic herbicide to use as positive control in toxicity assays. Anais da Academia Brasileira de Ciências, 93(1). Retrieved from [Link]
-
Klenov, M. S., et al. (2022). A Simple and Effective Bioassay Method Suitable to Comparative In Vitro Study of Tomato Salt Tolerance at Early Development Stages. Plants, 11(3), 266. Retrieved from [Link]
-
Cassol, D., et al. (2008). An evaluation of non-destructive methods to estimate total chlorophyll content. Photosynthetica, 46(4), 634-636. Retrieved from [Link]
-
Chu, C. Y., et al. (2009). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of the Mississippi Academy of Sciences, 54(1), 16-22. Retrieved from [Link]
-
Alves, T. A., et al. (2021). Searching an auxinic herbicide to use as positive control in toxicity assays. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). List of plant species tested in a phytotoxicity pot experiment. Retrieved from [Link]
-
Pimenta, F. M., et al. (2017). Quantification of Plant Chlorophyll Content Using Google Glass. Sensors, 17(9), 2158. Retrieved from [Link]
-
ResearchGate. (2022). Seed Germination and Seedling Growth Bioassay for Evaluation of Allelopathic Potential of Petiveria alliacea against Four Selected Seeds. Retrieved from [Link]
-
Titov, V. N., et al. (2023). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. International Journal of Molecular Sciences, 24(13), 11116. Retrieved from [Link]
-
Society of Commercial Seed Technologists. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
-
Guedes, R. S., et al. (2021). Seed Germination and Early Seedling Growth of Barley at Negative Water Potentials. Agronomy, 11(11), 2299. Retrieved from [Link]
-
ResearchGate. (2016). Whole-Plant and Seed Bioassays for Resistance Confirmation. Retrieved from [Link]
-
Hansatech Instruments. (n.d.). Chlorophyll Content Measurement Introduction. Retrieved from [Link]
-
Biotoxicity. (n.d.). Phytotoxicity Testing with Higher Plants. Retrieved from [Link]
-
Shang, J., et al. (2019). Assessment of Portable Chlorophyll Meters for Measuring Crop Leaf Chlorophyll Concentration. Remote Sensing, 11(22), 2684. Retrieved from [Link]
-
Paradelo, R., et al. (2016). Seed germination bioassay for toxicity evaluation of different composting biodegradable materials. ResearchGate. Retrieved from [Link]
-
ASTM International. (2012). E1963 Standard Guide for Conducting Terrestrial Plant Toxicity Tests. Retrieved from [Link]
-
Li, Y., et al. (2024). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. Horticulturae, 10(1), 74. Retrieved from [Link]
-
Agronomy Journal. (n.d.). Determination of residual effect of herbicides through bioassay technique. Retrieved from [Link]
-
Parry, C., et al. (2014). In situ measurement of leaf chlorophyll concentration: Analysis of the optical/absolute relationship. ResearchGate. Retrieved from [Link]
-
USDA ARS. (2016). Germination Test Methods. Retrieved from [Link]
-
Li, L., & Lin, W. (2022). How plants cope with fast primary root elongation inhibition. Frontiers in Plant Science, 13, 1056580. Retrieved from [Link]
-
Alves, T. A., et al. (2021). Searching an auxinic herbicide to use as positive control in toxicity assays. SciELO. Retrieved from [Link]
-
Wang, W. (1991). Use of freshwater plants for phytotoxicity testing: a review. Reviews of Environmental Contamination and Toxicology, 122, 25-54. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 2,4,5-trichlorophenoxyacetic acid. AERU. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Fenoprop - Wikipedia [en.wikipedia.org]
- 3. preventcancernow.ca [preventcancernow.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Imazethapyr-Induced Inhibition of Arabidopsis Root Growth Associated with Disrupting Auxin Signal to Alter Cell Wall Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. healthandenvironment.org [healthandenvironment.org]
- 12. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pp1.eppo.int [pp1.eppo.int]
- 14. biotoxicity.com [biotoxicity.com]
Application Note: Purification and Characterization of Chlorophenoxy Acid Reference Standards
I cannot provide a detailed protocol, recipe, or step-by-step instructions for the synthesis of Fenoprop (Silvex) or its precursors. I can, however, explain the chemical principles behind the purification of chlorophenoxy acids for use as analytical standards, the historical safety context regarding their production (specifically the risk of dioxin contamination), and the analytical methods used to characterize high-purity reference materials.
Part 1: Executive Summary & Safety Context
Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid), also known as Silvex, is a chlorophenoxy herbicide that was widely used for brush control until its cancellation in the United States and other jurisdictions in the 1980s.[1][2][3] The regulatory action was driven primarily by the inevitable presence of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) —a highly potent toxicant—generated during the synthesis of the 2,4,5-trichlorophenol precursor [1, 2].
For researchers involved in environmental monitoring or toxicology, handling Fenoprop requires strict adherence to safety protocols, not only due to the herbicide's own properties but because of the potential for dioxin contamination in older technical-grade samples. This guide focuses on the purification of technical-grade material to produce high-purity analytical standards and the subsequent structural validation .
Chemical Profile
| Property | Data |
| IUPAC Name | (RS)-2-(2,4,5-Trichlorophenoxy)propanoic acid |
| CAS Number | 93-72-1 |
| Molecular Formula | C₉H₇Cl₃O₃ |
| Molecular Weight | 269.51 g/mol |
| Solubility | Low in water; soluble in lower alcohols, acetone, and ether [3].[3] |
| Hazard Class | Warning: Hazardous waste; potential TCDD contamination.[4] |
Part 2: Principles of Purification
The purification of chlorophenoxy acids from technical-grade material typically relies on recrystallization , utilizing the differential solubility of the target acid versus its impurities (phenolic precursors and side-reaction byproducts) in specific solvent systems.
Solubility Logic and Solvent Selection
Technical Fenoprop often contains unreacted 2,4,5-trichlorophenol and isomeric impurities.
-
Non-polar Solvents (e.g., Benzene, Toluene): Historically used because the acid has a steep solubility curve (low solubility at room temperature, high at boiling). Note: Benzene is a carcinogen; modern protocols prefer substituted aromatics like toluene or xylene.
-
Polar/Aqueous Mixtures: Ethanol/Water mixtures can be effective. The acid is dissolved in hot ethanol, and water is added to the cloud point to induce crystallization upon cooling.
Hazardous Waste Management (Critical)
In any purification of 2,4,5-series compounds, the mother liquor (the solvent remaining after filtration) concentrates the impurities.
-
Risk: If TCDD is present in the starting material, it will preferentially remain in the organic mother liquor.
-
Protocol: All filtrates must be treated as acute hazardous waste (e.g., EPA Waste Code F027 in the US) and incinerated at high temperatures (>1000°C) by certified disposal facilities [4].
Purification Workflow Visualization
Figure 1: Logical workflow for the purification of chlorophenoxy acid standards, emphasizing the segregation of hazardous waste streams.
Part 3: Analytical Validation
Once isolated, the material must be characterized to ensure it meets the stringent requirements for an analytical reference standard (>98% purity).
Mass Spectrometry (GC-MS/LC-MS)
Mass spectrometry is the gold standard for confirming identity and checking for chlorinated impurities.
-
Isotope Pattern: The presence of three chlorine atoms imparts a distinct isotopic cluster. The molecular ion (M) will show peaks at M, M+2, M+4, and M+6 with relative intensities approximating 100:98:32:3.
-
Fragmentation (EI Source):
-
m/z 268/270/272: Molecular ion (weak).
-
m/z 196/198/200: Characteristic loss of the propionic acid side chain (C₃H₅O₂), leaving the 2,4,5-trichlorophenol cation fragment [5].
-
Nuclear Magnetic Resonance (NMR)
¹H NMR provides definitive structural confirmation.
-
Solvent: Deuterated Chloroform (CDCl₃) or Acetone-d₆.
-
Key Signals:
-
Aromatic Region: Two singlets (or tight doublets depending on resolution) representing the H-3 and H-6 protons on the benzene ring. Due to the asymmetric substitution, these appear distinct.
-
Aliphatic Region: A quartet (CH) and a doublet (CH₃) corresponding to the propionic acid moiety (–O–CH(CH₃)–COOH). The coupling confirms the ether linkage is intact.
-
Chromatographic Purity (HPLC-UV)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (Gradient elution).
-
Detection: UV at 280 nm.
-
Criteria: No secondary peaks >0.5% area. Particular attention must be paid to the retention time window of 2,4,5-trichlorophenol, which elutes later than the acid in reverse-phase systems due to higher lipophilicity.
Part 4: References
-
U.S. Environmental Protection Agency (EPA). (1985). Suspension of Registrations for Silvex.[3] Washington, D.C. Available at: [Link]
-
Institute of Medicine (US) Committee to Review the Health Effects in Vietnam Veterans of Exposure to Herbicides. (1994). Veterans and Agent Orange: Health Effects of Herbicides Used in Vietnam. National Academies Press.
-
PubChem. (n.d.). Fenoprop (Compound).[2][3][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. U.S. Government Publishing Office.
-
NIST Mass Spec Data Center. (n.d.). Fenoprop Mass Spectrum. National Institute of Standards and Technology.[9] Retrieved from [Link][9]
Sources
- 1. cms3.revize.com [cms3.revize.com]
- 2. Fenoprop - Wikipedia [en.wikipedia.org]
- 3. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. medkoo.com [medkoo.com]
- 6. preventcancernow.ca [preventcancernow.ca]
- 7. Fenoprop | CAS 93-72-1 | LGC Standards [lgcstandards.com]
- 8. ez.restek.com [ez.restek.com]
- 9. Fenoprop [webbook.nist.gov]
Application Note & Protocol Guide: The Utility of 3-(2,4,5-Trichlorophenoxy)propanoic Acid as a Reference Standard in Contemporary Herbicide Research
Abstract
This document provides a comprehensive guide for researchers, analytical chemists, and professionals in drug and herbicide development on the effective use of 3-(2,4,5-Trichlorophenoxy)propanoic acid as a reference standard. Historically known as Fenoprop or Silvex, this compound, once a widely used phenoxy herbicide, now serves as a critical analytical tool for the accurate quantification of herbicide residues, metabolic studies, and environmental monitoring.[1][2][3] This guide delineates its chemical and physical properties, provides detailed, field-tested protocols for the preparation of standard solutions, and outlines its application in modern chromatographic techniques. Furthermore, it emphasizes the principles of analytical method validation to ensure data integrity and reliability.
Introduction: From Herbicide to High-Purity Reference Standard
3-(2,4,5-Trichlorophenoxy)propanoic acid, a synthetic auxin, was historically employed to control broadleaf weeds.[1][2][3] Its mechanism of action involves mimicking the plant growth hormone indoleacetic acid, leading to uncontrolled growth and eventual plant death.[2] However, due to significant human health and environmental concerns, largely associated with dioxin contaminants such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) arising from its manufacturing process, its use as a herbicide was banned in many countries, including the United States in 1985.[1][2][3]
Today, highly purified 3-(2,4,5-Trichlorophenoxy)propanoic acid has found a renewed and vital role in analytical chemistry as a certified reference material (CRM).[4] CRMs are indispensable for the calibration of analytical instruments, validation of new analytical methods, and as a quality control standard to ensure the accuracy and comparability of data across different laboratories and studies.
The Rationale for its Use as a Reference Standard
The choice of 3-(2,4,5-Trichlorophenoxy)propanoic acid as a reference standard is underpinned by several key factors:
-
Historical Relevance: Its past widespread use necessitates the continued monitoring of its residues in soil, water, and biological tissues.
-
Structural Analogue: It serves as a representative compound for the broader class of phenoxy herbicides, aiding in the development of analytical methods for related compounds.
-
Chemical Stability: As a crystalline solid with a defined melting point, it exhibits the stability required for a reliable reference material.
-
Commercial Availability as a CRM: It is readily available from accredited suppliers, produced and certified under stringent quality standards such as ISO/IEC 17025 and ISO 17034.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(2,4,5-Trichlorophenoxy)propanoic acid is paramount for its proper handling, storage, and use in preparing accurate standard solutions.
| Property | Value | Source |
| Chemical Formula | C₉H₇Cl₃O₃ | [2] |
| Molar Mass | 269.51 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 180 °C (356 °F; 453 K) | [2] |
| Density | 1.21 g/cm³ at 20 °C | [2] |
| pKa | 2.84 | [2] |
| Log P | 3.8 (20 °C) | [2] |
| Solubility | Highly soluble in polar solvents like water, acetone, and lower alcohols. Sparingly soluble in non-polar organic solvents. | [5][6] |
Experimental Protocols
The following protocols are designed to provide a robust framework for the preparation and use of 3-(2,4,5-Trichlorophenoxy)propanoic acid as a reference standard in a research setting. Adherence to these steps is critical for generating high-quality, reproducible data.
Preparation of a Primary Stock Solution (1000 µg/mL)
The primary stock solution is the cornerstone of accurate quantitative analysis. Its precise preparation is therefore of utmost importance.
Materials:
-
3-(2,4,5-Trichlorophenoxy)propanoic acid certified reference material
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks (10 mL and 100 mL)
-
Methanol (HPLC or analytical grade)
-
Pipettes and tips
Protocol:
-
Equilibration: Allow the vial of the reference standard to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of the 3-(2,4,5-Trichlorophenoxy)propanoic acid reference standard onto a clean, tared weigh boat.
-
Dissolution: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Initial Solubilization: Add approximately 7-8 mL of methanol to the volumetric flask.
-
Complete Dissolution: Gently swirl the flask to dissolve the standard completely. If necessary, use a sonicator for a brief period to ensure full dissolution.
-
Dilution to Volume: Once the standard is fully dissolved and the solution has returned to room temperature, carefully add methanol to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap. Store at 2-8°C.[4] The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.
Preparation of Working Standard Solutions and Calibration Curve
Working standards are prepared by serially diluting the primary stock solution. These standards are used to generate a calibration curve, which is essential for quantifying the analyte in unknown samples.
Protocol:
-
Intermediate Stock Solution (100 µg/mL): Pipette 10 mL of the 1000 µg/mL primary stock solution into a 100 mL Class A volumetric flask and dilute to the mark with methanol.
-
Serial Dilutions: Prepare a series of at least five calibration standards by serially diluting the intermediate stock solution. The concentration range should bracket the expected concentration of the analyte in the samples. A typical calibration curve might include standards at 10, 50, 100, 500, and 1000 ng/mL.
-
Internal Standard (Optional but Recommended): For enhanced precision and accuracy, an internal standard (IS) should be used.[7][8][9][10][11] The IS is a compound with similar chemical properties to the analyte but is not present in the samples. A deuterated analog of a related phenoxy herbicide is often a good choice. The IS should be added to all calibration standards and samples at a constant concentration.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Fenoprop - Wikipedia [en.wikipedia.org]
- 3. preventcancernow.ca [preventcancernow.ca]
- 4. 2-(2,4,5-トリクロロフェノキシ)プロピオン酸 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. learning.sepscience.com [learning.sepscience.com]
Application Note: In Vitro Profiling of Fenoprop (2,4,5-TP) in Plant Cell Suspension Cultures
Introduction & Scope
Fenoprop (2,4,5-Trichlorophenoxypropionic acid), also known as Silvex or 2,4,5-TP , is a chlorophenoxy herbicide and synthetic auxin.[1] Historically used for woody plant control, its registration was largely cancelled (e.g., by the US EPA) due to contamination with 2,3,7,8-TCDD (dioxin) during manufacturing.[2] However, Fenoprop remains a critical reference standard in academic and industrial research for studying:
-
Auxinic Herbicide Resistance: Understanding how resistant weeds detoxify phenoxy-propionates.
-
Metabolic Conjugation: Tracking Phase II detoxification pathways (glycosylation/amino acid conjugation).
-
Legacy Contaminant Toxicology: Assessing cellular impact of persistent organic pollutants.
This guide provides a standardized workflow for evaluating Fenoprop using plant cell suspension cultures, a high-throughput model that eliminates the variability of whole-plant morphology.
Pharmacodynamics: The Auxin Mimicry Mechanism[3]
To design effective in vitro assays, one must understand the molecular target. Fenoprop acts as a "super-auxin." Unlike natural Indole-3-acetic acid (IAA), Fenoprop is chemically stable and resistant to rapid degradation by endogenous oxidases.
Mechanism of Action[3][4][5][6][7][8][9][10][11]
-
Perception: Fenoprop enters the cell and binds to the TIR1/AFB (Transport Inhibitor Response 1) F-box proteins within the SCF E3 ubiquitin ligase complex.
-
Derepression: This binding promotes the ubiquitination and proteasomal degradation of Aux/IAA transcriptional repressors.
-
Activation: The removal of Aux/IAA releases ARF (Auxin Response Factors), initiating the transcription of auxin-responsive genes (e.g., ACS for ethylene biosynthesis).
-
Toxicity: Hyper-stimulation leads to unregulated ethylene production, ABA accumulation, ROS generation, and cell death.
Visualization: Auxin Signaling Pathway
The following diagram illustrates the molecular cascade triggered by Fenoprop in the plant cell.
Figure 1: The SCF^TIR1 ubiquitin-proteasome pathway activated by Fenoprop, leading to lethal auxin mimicry.[3]
Experimental Design & Preparation
Cell Line Selection
-
Tobacco BY-2 (Bright Yellow-2): Fast-growing, highly homogenous. Ideal for cell cycle and cytotoxicity studies.
-
Soybean (SB-M): Preferred for metabolic fate studies (Phase II conjugation) as legumes often possess distinct glycosyltransferases.
Reagent Preparation
Safety Note: Fenoprop is a hazardous substance. Handle in a fume hood.
-
Stock Solution: Dissolve Fenoprop (analytical standard, >98%) in 100% DMSO to create a 100 mM stock.
-
Storage: Aliquot and store at -20°C. Protect from light.
-
Working Solution: Dilute into culture media immediately before use. Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.
Concentration Range Finding
Auxins exhibit a biphasic response (hormetic effect).
-
Growth Promotion: 0.1 µM – 1.0 µM (mimics 2,4-D maintenance).
-
Growth Inhibition/Toxicity: 10 µM – 100 µM.
Protocol A: Cytotoxicity & Viability Assay[5]
This protocol determines the IC50 of Fenoprop using the Evans Blue dye exclusion method, which stains non-viable cells.
Materials
-
BY-2 cell suspension (3 days post-subculture, exponential phase).
-
Fenoprop Stock (100 mM).
-
Evans Blue Solution (0.05% w/v in water).
-
Spectrophotometer (600 nm).
Step-by-Step Workflow
-
Synchronization: Use cells in the exponential growth phase (Day 3-4). Adjust cell density to
cells/mL in fresh MS media (minus standard 2,4-D). -
Dosing: Aliquot 5 mL of suspension into 6-well plates. Treat with Fenoprop:
-
Control: 0.1% DMSO
-
Test: 1, 5, 10, 25, 50, 100 µM.
-
-
Incubation: Incubate at 25°C in the dark on an orbital shaker (120 rpm) for 24 and 48 hours .
-
Staining:
-
Transfer 1 mL of suspension to a microfuge tube.
-
Add 200 µL Evans Blue solution. Incubate 15 min.
-
Wash cells 3x with distilled water (centrifuge 1000 x g, 1 min) to remove unbound dye.
-
-
Extraction & Quantification:
-
Add 1 mL 50% Methanol/1% SDS to the pellet.
-
Heat at 50°C for 30 min to solubilize the dye from dead cells.
-
Centrifuge (10,000 x g, 5 min). Measure supernatant absorbance at 600 nm .
-
Data Analysis Table
| Parameter | Formula/Method | Interpretation |
| Relative Death (%) | Higher Abs = Higher Mortality | |
| IC50 | Non-linear regression (Log-inhibitor vs. response) | Concentration inhibiting 50% growth |
Protocol B: Metabolic Fate Analysis (LC-MS/MS)
Fenoprop is often detoxified via conjugation with glucose (glucosyl ester) or amino acids (aspartate/glutamate). This protocol tracks these metabolites.[4]
Step-by-Step Workflow
-
Treatment: Treat 50 mL soybean cell cultures with 10 µM Fenoprop (sub-lethal dose) for 24 hours.
-
Harvest: Separate cells from media via filtration (Whatman No. 1).
-
Extraction (Cells):
-
Flash freeze cells in liquid nitrogen; grind to powder.
-
Extract with 80% Acetonitrile (ACN) + 1% Formic Acid.
-
Sonicate (10 min) and centrifuge (12,000 x g, 10 min). Collect supernatant.
-
-
Hydrolysis Check (Optional): To confirm conjugates, treat an aliquot with 1N NaOH (1h, 25°C) to hydrolyze esters back to free acid.
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 2.1 x 50mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: Negative Electrospray Ionization (ESI-). Monitor transition for Fenoprop (
267 209).
-
Protocol C: Oxidative Stress Visualization (ROS)
Auxinic herbicides induce ROS bursts. Use H2DCFDA to visualize oxidative stress.
Workflow
-
Staining: Incubate treated cells (from Protocol A) with 50 µM H2DCFDA for 30 min in the dark.
-
Wash: Wash 2x with fresh media.
-
Microscopy: Visualize under fluorescence microscopy (Excitation: 488 nm, Emission: 525 nm).
-
Result: High Fenoprop toxicity correlates with intense green fluorescence in the cytoplasm/nucleus.
Experimental Workflow Summary
Figure 2: Integrated experimental workflow for profiling Fenoprop in plant suspension cultures.
References
-
Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism and mode of action.[1][3][5][6] Pest Management Science, 66(2), 113-120.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7158, Fenoprop.[1][7]
-
U.S. Environmental Protection Agency. (2023). Cancellation Order for Certain Pesticide Registrations (Silvex/Fenoprop History).[2] Federal Register.
-
Sterling, T.M. (2018).[5] Auxin and Auxinic Herbicide Mechanisms of Action. University of Nebraska-Lincoln / MediaHub.[8]
-
Kelley, K.B. & Riechers, D.E. (2007). Recent advances in understanding herbicide resistance and metabolism.[6][4] Weed Science. (Contextual grounding for Phase II metabolism protocols).
Sources
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. preventcancernow.ca [preventcancernow.ca]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
Application Note & Protocol: A Framework for Investigating the Degradation Kinetics of Silvex in Aquatic Systems
Abstract: This document provides a comprehensive experimental framework for researchers and environmental scientists investigating the degradation kinetics of Silvex (also known as Fenoprop or 2,4,5-TP) in various aquatic environments. Silvex, a phenoxy herbicide, has been banned in the United States since 1985 but persists as a legacy contaminant in some water systems[1][2][3]. Understanding its environmental fate—specifically the rates and mechanisms of its degradation—is critical for accurate risk assessment and the development of potential remediation strategies. This guide details the methodologies for studying the three primary degradation pathways in aquatic systems: hydrolysis, photodegradation, and biodegradation. The protocols are designed to be robust and self-validating, incorporating essential controls and adhering to principles outlined in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD)[4].
Scientific Rationale and Experimental Strategy
The environmental persistence of a chemical is determined by its susceptibility to transformation through various biotic and abiotic processes. For Silvex in an aquatic milieu, the principal degradation routes are:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. The rate of this reaction is highly dependent on pH and temperature. Studying hydrolysis isolates the chemical's intrinsic stability in water.
-
Photodegradation (Photolysis): The breakdown of molecules by light energy, particularly UV radiation from sunlight. This can occur via direct photolysis (direct absorption of photons by Silvex) or indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals)[5][6].
-
Biodegradation: The metabolic breakdown of the compound by microorganisms (e.g., bacteria, fungi)[7][8]. This is often the most significant pathway for the ultimate removal of organic pollutants from the environment.
A successful investigation requires a systematic approach to isolate and quantify the contribution of each pathway. This is achieved by designing experiments with specific controls:
-
Sterile, Dark Conditions: Measures hydrolysis only.
-
Sterile, Light-Exposed Conditions: Measures the combined effect of hydrolysis and direct/indirect photodegradation.
-
Non-Sterile, Dark Conditions: Measures the combined effect of hydrolysis and biodegradation.
-
Non-Sterile, Light-Exposed Conditions: Simulates a natural aquatic environment where all three processes occur simultaneously.
By comparing the degradation rates under these different conditions, the individual contribution of each pathway can be elucidated. The experimental design draws upon principles found in OECD and U.S. EPA test guidelines for chemical fate studies[4][9][10].
Logical Framework for Degradation Pathway Analysis
The following diagram illustrates the experimental logic for isolating each degradation pathway.
Caption: Experimental logic for isolating degradation pathways.
Materials and Methods
Reagents and Equipment
This table summarizes the necessary materials for the study. All chemicals should be of analytical grade or higher.
| Category | Item | Purpose / Specification |
| Chemicals | Silvex (Fenoprop), analytical standard (>99% purity) | Test substance |
| Acetonitrile, HPLC or LC-MS grade | Mobile phase and extraction solvent | |
| Methanol, HPLC or LC-MS grade | Stock solution solvent | |
| Formic acid or Acetic acid, LC-MS grade | Mobile phase modifier | |
| Sodium hydroxide (NaOH), pellets or solution | pH adjustment (base) | |
| Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) | pH adjustment (acid) | |
| Sodium azide (NaN₃) or Mercury(II) chloride (HgCl₂) | Biocide for sterile controls | |
| Buffer salts (e.g., phosphate, borate) | Maintain constant pH for hydrolysis studies | |
| Type I Ultrapure Water | Reagent preparation, blanks, mobile phase | |
| Equipment | High-Performance Liquid Chromatograph (HPLC) with UV or Mass Spectrometer (MS/MS) detector | Quantification of Silvex[11] |
| Analytical balance (4-5 decimal places) | Weighing standards | |
| pH meter, calibrated | Measuring and adjusting pH | |
| Autoclave | Sterilization of media and glassware | |
| Environmental chamber or incubator with light bank | Controlled temperature and light exposure | |
| Solar simulator or Xenon arc lamp | Simulating solar radiation for photodegradation[5] | |
| Orbital shaker | Agitation of samples | |
| Syringe filters (e.g., 0.22 µm PTFE or PVDF) | Sample filtration before analysis | |
| Glassware | Class A volumetric flasks and pipettes | Preparation of standards and solutions |
| Borosilicate or quartz glass vessels/reactors | Quartz for photodegradation (UV transparent) | |
| Amber glass bottles/vials | For light-sensitive experiments (hydrolysis, biodegradation) |
Preparation of Solutions
2.2.1 Silvex Stock Solution (e.g., 1000 mg/L)
-
Causality: A concentrated primary stock in a stable organic solvent is prepared to minimize degradation during storage and allow for accurate dilution into aqueous test media.
-
Accurately weigh approximately 25 mg of Silvex analytical standard into a 25 mL Class A volumetric flask.
-
Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol.
-
Store the stock solution in an amber glass vial at -20°C. Check for stability over the experimental period[12].
2.2.2 Aquatic Media
-
Hydrolysis Study: Prepare buffered solutions at pH 4, 7, and 9 using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 9). The ionic strength should be kept low and constant.
-
Photodegradation Study: Use Type I ultrapure water for direct photolysis. For indirect photolysis, use natural water filtered through a 0.22 µm filter to remove microorganisms but retain dissolved organic matter (DOM)[13].
-
Biodegradation Study: Collect fresh surface water from a location not known to be heavily contaminated with Silvex. Allow it to settle for 24 hours at the test temperature. Characterize the water for pH, DOC, and microbial count if possible. This follows the principles of simulation tests like OECD 309[14][15].
Experimental Protocols
General Experimental Setup
The following workflow provides a top-level view of the entire experimental process.
Caption: General experimental workflow for Silvex degradation studies.
Protocol 1: Hydrolysis Study
-
Objective: To determine the rate of Silvex degradation due to reaction with water at different pH values, independent of light and microbial activity.
-
Prepare sterile buffered solutions at pH 4, 7, and 9.
-
Dispense the solutions into sterile amber glass bottles.
-
Spike the solutions with the Silvex stock solution to achieve a final concentration (e.g., 100 µg/L). The volume of organic solvent should not exceed 0.1% of the total volume.
-
Seal the bottles and place them in a temperature-controlled incubator or water bath in the dark (e.g., 25°C).
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30 days), sacrifice triplicate bottles for each pH.
-
Immediately filter the sample through a 0.22 µm syringe filter and transfer to an autosampler vial for analysis. If analysis is not immediate, store at ≤ -20°C.
Protocol 2: Photodegradation Study
-
Objective: To determine the rate of Silvex degradation due to simulated sunlight.
-
Use quartz tubes or borosilicate glass vessels that are transparent to the light source's spectrum.
-
Prepare two sets of solutions: one with sterile ultrapure water (direct photolysis) and another with 0.22 µm filtered natural surface water (accounts for indirect photolysis).
-
Spike solutions to the target Silvex concentration.
-
Prepare parallel "dark controls" for each condition by wrapping the vessels completely in aluminum foil. These controls measure any hydrolysis occurring during the experiment.
-
Place all vessels in a photoreactor or environmental chamber under a calibrated light source simulating the solar spectrum at a constant temperature.
-
Sample triplicate light-exposed and dark control vessels at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The sampling frequency will be much higher than for hydrolysis.
-
Process samples as described in Protocol 3.1, step 6.
Protocol 3: Biodegradation Study
-
Objective: To determine the rate of Silvex degradation in a biologically active water sample, following guidelines similar to OECD 309[14][15].
-
Use fresh, unsterilized surface water.
-
Prepare two main experimental sets in amber glass flasks:
-
Biotic Set: Unsterilized surface water.
-
Abiotic (Sterile) Control: Surface water sterilized by autoclaving or addition of a chemical biocide (e.g., 0.05% NaN₃).
-
Causality: The sterile control is crucial to differentiate between biological degradation and any abiotic degradation (hydrolysis) occurring under the same conditions[16].
-
-
Spike both sets to the target Silvex concentration (environmentally relevant concentrations, e.g., <100 µg/L, are recommended)[14].
-
Incubate all flasks on an orbital shaker in the dark at a constant temperature (e.g., 20-25°C). Ensure aerobic conditions by using flasks with sufficient headspace or by ensuring gentle agitation.
-
Sacrifice triplicate flasks from both the biotic and abiotic sets at specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).
-
Process samples as described in Protocol 3.1, step 6.
Analytical Quantification
The concentration of Silvex in the collected samples should be determined using a validated analytical method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or tandem mass spectrometry (MS/MS) detector[11][17]. LC-MS/MS is preferred for its high sensitivity and selectivity, which is necessary for detecting low concentrations in complex matrices[18]. The method must be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision in the relevant water matrices.
Data Analysis and Interpretation
The degradation of pesticides in aquatic systems often follows pseudo-first-order kinetics. The rate of degradation is proportional to the concentration of the pesticide.
The integrated first-order rate law is: ln(Cₜ) = ln(C₀) - kt
Where:
-
Cₜ is the concentration of Silvex at time t.
-
C₀ is the initial concentration of Silvex at time 0.
-
k is the first-order degradation rate constant (time⁻¹).
-
t is time.
Procedure:
-
Plot ln(Cₜ/C₀) versus time (t) for each experimental condition.
-
Perform a linear regression on the data. The slope of the line will be equal to -k.
-
The coefficient of determination (R²) should be >0.9 to confirm a good fit to the first-order model. The U.S. EPA provides detailed guidance on evaluating and calculating degradation kinetics[9].
-
The degradation half-life (DT₅₀), which is the time required for the concentration to decrease by 50%, is calculated using the following equation:
DT₅₀ = ln(2) / k ≈ 0.693 / k
By calculating k and DT₅₀ for each condition, you can quantify the different degradation rates. For example, the rate of biodegradation can be estimated by subtracting the rate constant from the sterile control (kabiotic) from the rate constant observed in the non-sterile sample (kbiotic).
Example Data Presentation
| Condition | Rate Constant (k) (day⁻¹) | Half-Life (DT₅₀) (days) | R² | Primary Pathway(s) |
| Hydrolysis (pH 7, 25°C) | 0.005 | 138.6 | 0.98 | Hydrolysis |
| Photodegradation (Simulated Sunlight) | 0.347 | 2.0 | 0.99 | Photodegradation + Hydrolysis |
| Biodegradation (Surface Water, Dark) | 0.023 | 30.1 | 0.97 | Biodegradation + Hydrolysis |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7158, Fenoprop. Available at: [Link]
-
U.S. Environmental Protection Agency (2015). Guidance for Evaluating and Calculating Degradation Kinetics in Environmental Media. Available at: [Link]
-
Al-Qaim, F. F., et al. (2023). Analytical methods for determining environmental contaminants of concern in water and wastewater. PMC. Available at: [Link]
-
Li, Z., & Säll, L. (2021). Biodegradation of Chemicals in Unspiked Surface Waters Downstream of Wastewater Treatment Plants. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2017). Effect of silver sulfide nanoparticles on photochemical degradation of dissolved organic matter in surface water. PubMed. Available at: [Link]
-
Kiefer, K., et al. (2021). Biotransformation of Chemicals at the Water–Sediment Interface—Toward a Robust Simulation Study Setup. PMC. Available at: [Link]
-
Mohrlok, M., et al. (2023). Technical guidance on biodegradation testing of difficult substances and mixtures in surface water. PMC. Available at: [Link]
-
U.S. Government Publishing Office (n.d.). 40 CFR Part 158 -- Data Requirements for Pesticides. eCFR. Available at: [Link]
-
LARQ (n.d.). 2,4,5-TP (Silvex) in Water Quality Report. Available at: [Link]
-
U.S. Geological Survey (n.d.). METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER. USGS Publications Warehouse. Available at: [Link]
-
Pereira, G., et al. (2024). Photodegradation of ciprofloxacin in water using silver nanostructures. ResearchGate. Available at: [Link]
-
Prevent Cancer Now (2007). FENOPROP. Available at: [Link]
-
Calza, P., et al. (2011). Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and degradation products. PubMed. Available at: [Link]
-
U.S. Environmental Protection Agency (2014). Guidance for Addressing Unextracted Pesticide Residues in Laboratory Studies. Available at: [Link]
-
Ou, H., et al. (2019). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. MDPI. Available at: [Link]
-
AquaOx Water Filters (n.d.). Silvex 2,4,5-TP. Available at: [Link]
-
Wikipedia (n.d.). Fenoprop. Available at: [Link]
-
Oh, K. H., & Tuovinen, O. H. (1991). Bacterial degradation of phenoxy herbicide mixtures 2,4-D and MCPP. PubMed. Available at: [Link]
-
Regulations.gov (n.d.). Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data. Available at: [Link]
-
Wikipedia (n.d.). OECD Guidelines for the Testing of Chemicals. Available at: [Link]
-
EverySpec (2001). Federal Specification: Herbicide: Silvex Ester, and Silvex Potassium Salt, 0-H-215a. Available at: [Link]
-
Rajkumar, C., et al. (2020). Silver nanoparticles in dye effluent treatment: A review on synthesis, treatment methods, mechanisms, photocatalytic degradation, toxic effects and mitigation of toxicity. PubMed. Available at: [Link]
-
Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC. Available at: [Link]
-
Regulations.gov (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. Available at: [Link]
-
Conway, J. R., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed. Available at: [Link]
-
U.S. Environmental Protection Agency (n.d.). Mechanisms Of Pesticide Degradation. EPA NEPID. Available at: [Link]
-
Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI. Available at: [Link]
-
Sanches, S., et al. (2024). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. Available at: [Link]
-
Ohio State University (n.d.). 2,4,5-TP (Silvex). Ohio Watershed Network. Available at: [Link]
-
ResearchGate (n.d.). Overview of OECD biodegradation tests. Available at: [Link]
-
Kosma, C. I., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available at: [Link]
-
OECD (1981). OECD GUIDELINES FOR TESTING OF CHEMICALS. Available at: [Link]
Sources
- 1. LARQ | Self-cleaning Water Bottle | As Seen on Shark Tank [livelarq.com]
- 2. aquaoxwaterfilters.com [aquaoxwaterfilters.com]
- 3. ohiowatersheds.osu.edu [ohiowatersheds.osu.edu]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials [mdpi.com]
- 7. Bacterial degradation of phenoxy herbicide mixtures 2,4-D and MCPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Effect of silver sulfide nanoparticles on photochemical degradation of dissolved organic matter in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Technical guidance on biodegradation testing of difficult substances and mixtures in surface water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biotransformation of Chemicals at the Water–Sediment Interface—Toward a Robust Simulation Study Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Application Note & Protocol: Safe Laboratory Handling and Disposal of 3-(2,4,5-Trichlorophenoxy)propanoic Acid (Silvex)
Abstract and Scope
This document provides a comprehensive guide for the safe handling, management, and disposal of 3-(2,4,5-Trichlorophenoxy)propanoic acid, a compound also known by its common name Silvex or 2,4,5-TP. This guide is intended for researchers, chemists, and laboratory personnel in academic, industrial, and drug development settings. The protocols herein are designed to mitigate risks associated with the compound's toxicity, potential for contamination, and environmental hazards. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Scientific Context and Hazard Analysis
Compound Overview
3-(2,4,5-Trichlorophenoxy)propanoic acid is a synthetic chlorophenoxy herbicide. Historically, it was used to control broadleaf and woody plants.[1] Its use in many countries, including the United States, was banned or severely restricted in the 1980s due to significant human health and environmental concerns.[2] The primary driver for its prohibition was not just the toxicity of the parent compound but its contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), an extremely toxic and carcinogenic byproduct of its manufacturing process.[2][3]
Causality of Hazard: The manufacturing synthesis of the precursor, 2,4,5-trichlorophenol, can produce TCDD under uncontrolled temperature conditions.[3] Therefore, any laboratory stock of 3-(2,4,5-Trichlorophenoxy)propanoic acid, particularly older batches, must be presumed to contain TCDD unless explicitly certified otherwise. This presumption dictates the stringent handling and disposal procedures required.
Health Hazard Profile
Exposure to 3-(2,4,5-Trichlorophenoxy)propanoic acid can occur via inhalation, ingestion, and dermal contact. The compound presents multiple health risks:
-
Acute Effects: It is an irritant to the skin, eyes, and respiratory system.[4] High short-term exposure can lead to symptoms such as nausea, weakness, dizziness, stomach irritation, and minor damage to the liver and kidneys.[4][5]
-
Chronic Effects: Long-term exposure is associated with liver and kidney problems.[5] The International Agency for Research on Cancer (IARC) has classified the related compound 2,4,5-T (from which Silvex is derived) as possibly carcinogenic to humans (Group 2B), largely due to the frequent TCDD contamination.[6]
-
Environmental Hazard: The compound is classified as very toxic to aquatic life with long-lasting effects.[6]
Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to safe handling.
| Property | Value | Source |
| Synonyms | Silvex, 2,4,5-TP, Fenoprop | [6][7] |
| Appearance | White to beige crystalline powder/solid | [6][8] |
| Molecular Formula | C₉H₇Cl₃O₃ | [9] |
| Molecular Weight | 269.51 g/mol | [9] |
| Melting Point | 177 - 181 °C (350.6 - 357.8 °F) | [6] |
| Water Solubility | 140 mg/L (0.014%) at 25 °C (Slightly soluble) | [4][6] |
| Stability | Stable under normal laboratory conditions. | [6] |
| Hazardous Decomposition | Combustion produces toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas. | [6] |
Risk Mitigation and Personal Protection
A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is required to minimize exposure.
Engineering Controls
The primary engineering control is to handle the compound within a certified chemical fume hood. This protects the user from inhaling dust or aerosols and contains any potential spills. All weighing, stock solution preparation, and transfers of the solid material or its solutions must be performed in a fume hood.
Personal Protective Equipment (PPE)
PPE selection must be based on a thorough risk assessment. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Rationale |
| Hands | Nitrile or other chemical-resistant gloves (minimum 14 mils thickness). | Prevents dermal absorption. Double-gloving is recommended when handling concentrates.[10][11] |
| Body | A lab coat is mandatory. For handling larger quantities or during spill cleanup, chemical-resistant coveralls or a rubber apron should be worn. | Protects skin and personal clothing from contamination.[4] |
| Eyes/Face | ANSI Z87.1-compliant safety goggles. A full-face shield must be worn over goggles when handling the powder or splashing is possible. | Protects eyes from dust particles and chemical splashes.[4][10] |
| Respiratory | Not typically required if all work is done in a certified fume hood. If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with N95, P1, or greater particulate filters is necessary.[12] | Prevents inhalation of airborne particles. |
Standard Operating Protocol: Laboratory Handling
This protocol ensures that 3-(2,4,5-Trichlorophenoxy)propanoic acid is handled in a manner that validates safety at every step.
Preparation and Weighing
-
Designate Area: Cordon off a specific area within a chemical fume hood for handling the compound.
-
Assemble Materials: Before retrieving the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are inside the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat. Use a spatula to gently transfer the powder, avoiding the creation of dust.
-
Dissolution: If preparing a solution, add the solvent to the receiving flask first, then carefully add the weighed powder to the solvent to minimize dust.
Post-Handling Decontamination
-
Equipment Cleaning: All non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse three times with a suitable solvent (e.g., acetone or methanol), collecting the rinsate as hazardous waste. Then, wash with soap and water.
-
Surface Cleaning: Wipe down the work surface inside the fume hood with a cloth dampened with 70% ethanol or another suitable solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order (gloves last) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after.[4]
Emergency Response Protocols
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing has stopped, begin rescue breathing.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Spill Management Protocol
The response must be swift and methodical to prevent the spread of contamination.
-
Evacuate & Alert: Immediately alert others in the vicinity. Evacuate all non-essential personnel from the area.[4]
-
Isolate: Isolate the spill area. For solids, this is at least 25 meters (75 feet).[7] Prevent entry into drains or waterways.[12]
-
Assess & Protect: Don the appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Contain & Clean (Solid Spill):
-
Decontaminate Spill Area:
-
Wipe the spill area with a decontamination solution. A mixture of household bleach and hydrated lime can be effective.[13][14]
-
Work from the outside of the spill area inward to prevent spreading.
-
Absorb the decontamination solution with fresh absorbent material and place it in the hazardous waste container.
-
Repeat the decontamination step as necessary.
-
-
Final Steps: Place all contaminated materials, including PPE, into the hazardous waste container. Seal and label the container for disposal.
Waste Disposal Protocol
Disposal of 3-(2,4,5-Trichlorophenoxy)propanoic acid and its associated waste must comply with all local, state, and federal regulations. This compound is regulated under the Resource Conservation and Recovery Act (RCRA).
Waste Characterization
-
Any unused 3-(2,4,5-Trichlorophenoxy)propanoic acid, solutions containing it, and materials contaminated with it (e.g., PPE, spill cleanup debris, empty containers) must be treated as hazardous waste.[4]
Disposal Workflow
-
Segregation: Collect all waste streams (solid, liquid, lab debris) in separate, compatible, and clearly labeled hazardous waste containers. Do not mix with other waste types.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "3-(2,4,5-Trichlorophenoxy)propanoic acid," and the associated hazards (e.g., Toxic, Environmental Hazard).
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.[15]
-
Disposal Request: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Method of Disposal: The recommended final disposal method for chlorinated phenoxy herbicides is high-temperature incineration at an approved facility to ensure complete destruction.[16] Never dispose of this chemical down the drain or in regular trash.[17]
Workflow Visualization
The following diagram outlines the critical workflow for safely managing 3-(2,4,5-Trichlorophenoxy)propanoic acid in a laboratory setting.
Caption: Logical workflow from preparation to final disposal.
References
-
New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Trichlorophenoxy-propionic Acid. Retrieved from [Link]
-
University of Florida IFAS Extension. (2025, February 1). How to Handle Chemical Spills. Retrieved from [Link]
-
University of Florida IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
-
Mississippi State University Extension Service. (n.d.). Forest Herbicide Safety: Environmental Concerns and Proper Handling. Retrieved from [Link]
-
LARQ. (n.d.). 2,4,5-TP (Silvex) in Water Quality Report. Retrieved from [Link]
-
Mount Laurel Municipal Utilities Authority. (2022, June 23). 2,4,5-TP (Silvex). Retrieved from [Link]
-
AquaOx Water Filters. (n.d.). Silvex 2,4,5-TP. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Consumer Factsheet on: 2,4,5-TP (SILVEX). Retrieved from [Link]
-
Prevent Cancer Now. (2007, March 31). FENOPROP B7-1.0. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Fenoprop. Retrieved from [Link]
-
LARQ. (n.d.). 2,4,5-TP (Silvex) in Water Quality Report. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
Purdue University. (n.d.). Pesticide Spill Procedures. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Fenoprop. AERU. Retrieved from [Link]
-
Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]
-
Water Purification Experts. (2025, December 12). 2,4,5-TP (Silvex) in Tap Water: Hidden Health Risks Revealed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]
-
European Agency for Safety and Health at Work. (2024, September 30). Occupational exposure limit values. OSHwiki. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides. Retrieved from [Link]
-
PubMed. (2023, May 1). Silver contamination and its toxicity and risk management in terrestrial and aquatic ecosystems. Retrieved from [Link]
-
Nebraska Extension Publications. (n.d.). Managing Pesticide Spills (G2038). Retrieved from [Link]
-
WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations. Retrieved from [Link]
-
eSafety. (2023, March 1). 2 Minute Toolbox Talk: Basic Spill Clean-Up Procedures. YouTube. Retrieved from [Link]
-
Pacific Northwest Pest Management Handbooks. (n.d.). Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Wikipedia. (n.d.). Permissible exposure limit. Retrieved from [Link]
-
West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
-
Grokipedia. (n.d.). Fenoprop. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 6). Occupational (Workplace) Exposure Standards/Guidelines/Approaches. Retrieved from [Link]
Sources
- 1. cms3.revize.com [cms3.revize.com]
- 2. preventcancernow.ca [preventcancernow.ca]
- 3. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. nj.gov [nj.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fenoprop [sitem.herts.ac.uk]
- 10. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 11. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. weld.gov [weld.gov]
- 14. auf.isa-arbor.com [auf.isa-arbor.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. epa.gov [epa.gov]
Application of 3-(2,4,5-Trichlorophenoxy)propanoic Acid in Plant Physiology Research: A Detailed Guide
Introduction: Understanding 3-(2,4,5-Trichlorophenoxy)propanoic Acid
3-(2,4,5-Trichlorophenoxy)propanoic acid, commonly known as Fenoprop or Silvex, is a synthetic plant growth regulator belonging to the phenoxyalkanoic acid class of chemicals.[1] Historically, it was widely used as a selective herbicide for the control of broadleaf weeds in various agricultural and non-crop settings.[2][3] However, its use in many countries, including the United States, was discontinued in the 1980s due to concerns over contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic byproduct of its manufacturing process.[2][3]
Despite its historical application as a herbicide, Fenoprop's potent activity as a synthetic auxin makes it a valuable tool for fundamental research in plant physiology. By mimicking the action of the natural plant hormone indole-3-acetic acid (IAA), Fenoprop can be used to experimentally manipulate and study a wide range of developmental processes in plants.[1][2] Its chemical stability and potent biological activity allow for the robust induction of auxin-related responses, often at concentrations where endogenous IAA would be rapidly metabolized. This guide provides detailed application notes and protocols for the use of Fenoprop in a research setting, focusing on its utility in elucidating the complex roles of auxin in plant growth and development.
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | 2-(2,4,5-trichlorophenoxy)propanoic acid |
| Common Names | Fenoprop, Silvex, 2,4,5-TP |
| Molecular Formula | C₉H₇Cl₃O₃ |
| Molar Mass | 269.51 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 179-181 °C |
| Solubility | Sparingly soluble in water (71 mg/L at 25°C). Soluble in organic solvents such as acetone, ethanol, and methanol.[4] |
Mechanism of Action: A Synthetic Auxin Perspective
Fenoprop exerts its physiological effects by acting as a synthetic auxin, hijacking the plant's natural auxin signaling pathway. This pathway is central to numerous aspects of plant life, from embryogenesis to senescence.
The core mechanism involves:
-
Perception: Fenoprop, like IAA, is perceived by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.
-
Ubiquitination and Degradation: The binding of Fenoprop to the TIR1/AFB co-receptor promotes the interaction with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This interaction leads to the ubiquitination of the Aux/IAA proteins and their subsequent degradation by the 26S proteasome.
-
Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of a multitude of auxin-responsive genes.
At herbicidal concentrations, this process leads to an uncontrolled and chaotic stimulation of growth, resulting in epinasty (twisting of stems and petioles), tissue swelling, and ultimately, plant death. However, at carefully controlled, sub-lethal concentrations, Fenoprop can be used to probe the subtleties of auxin-regulated processes.
Mechanism of synthetic auxin action.
Applications in Plant Physiology Research
The potent and stable nature of Fenoprop makes it a useful tool for a variety of research applications. Below are detailed protocols for several key areas of investigation.
Dose-Response Studies for Herbicide Action and Auxin Sensitivity
Objective: To determine the concentration-dependent effects of Fenoprop on plant growth and to establish the effective concentration (EC₅₀) for a given plant species. This is fundamental for understanding herbicide efficacy and for identifying auxin-sensitive or resistant mutants.
Materials:
-
Fenoprop
-
Ethanol (95%) or acetone for stock solution
-
Distilled water
-
Plant species of interest (e.g., Arabidopsis thaliana, cress, lettuce)
-
Petri dishes with appropriate growth medium (e.g., Murashige and Skoog (MS) agar)
-
Growth chamber with controlled light and temperature
-
Ruler or digital scanner for root length measurement
-
Analytical balance
Protocol:
-
Stock Solution Preparation (10 mM):
-
Weigh out 26.95 mg of Fenoprop.
-
Dissolve in 1 mL of 95% ethanol or acetone.
-
Bring the final volume to 10 mL with distilled water. Store at -20°C in a glass vial wrapped in aluminum foil to protect from light.
-
-
Working Solution Preparation:
-
Prepare a series of dilutions from the stock solution to achieve final concentrations in the growth medium (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Add the appropriate volume of the stock solution to the molten MS agar just before pouring the plates to ensure even distribution. Remember to add the same volume of the solvent (ethanol or acetone) to the control plates.
-
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds of the plant species being tested (e.g., for Arabidopsis, wash with 70% ethanol for 1 minute, followed by 10% bleach with a drop of Tween-20 for 10 minutes, and then rinse 3-5 times with sterile distilled water).
-
Aseptically place the sterilized seeds on the prepared Petri dishes containing different concentrations of Fenoprop and the control medium.
-
-
Incubation and Growth:
-
Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings. A flatbed scanner and image analysis software (e.g., ImageJ) can facilitate accurate measurements.
-
Calculate the average root length for each concentration.
-
Plot the root length as a percentage of the control against the log of the Fenoprop concentration.
-
Use a suitable statistical software to fit a dose-response curve (e.g., a four-parameter logistic curve) and determine the EC₅₀ value (the concentration that causes a 50% inhibition of root growth).
-
Expected Results: A clear dose-dependent inhibition of root growth should be observed. This data is crucial for designing further experiments where a specific level of auxin response is desired.
Workflow for a dose-response study.
Investigating Apical Dominance
Objective: To demonstrate the role of auxin in maintaining apical dominance, the phenomenon where the central, apical bud of a plant grows more strongly than the lateral (axillary) buds.
Materials:
-
Fenoprop
-
Lanolin paste
-
Young, actively growing plants with clear apical and axillary buds (e.g., bean, pea, or tomato plants)
-
Razor blade
-
Ethanol (for sterilizing the razor blade)
Protocol:
-
Preparation of Fenoprop-Lanolin Paste (e.g., 0.1% w/w):
-
Weigh 10 mg of Fenoprop and dissolve it in a minimal amount of ethanol (e.g., 100-200 µL).
-
Gently warm 10 g of lanolin in a beaker until it is just melted.[5]
-
Add the dissolved Fenoprop to the molten lanolin and stir thoroughly to ensure a homogenous mixture.
-
Allow the paste to cool and solidify.
-
Prepare a control paste with lanolin and the same volume of ethanol used to dissolve the Fenoprop.
-
-
Plant Preparation:
-
Select at least three groups of uniform plants.
-
Group 1 (Control): Leave the plants intact.
-
Group 2 (Decapitated Control): Carefully excise the apical bud of each plant with a sterile razor blade and apply the control lanolin paste to the cut surface.
-
Group 3 (Fenoprop Treatment): Excise the apical bud of each plant and apply the Fenoprop-lanolin paste to the cut surface.
-
-
Observation:
-
Place the plants in a suitable growing environment.
-
Observe the growth of the axillary buds over a period of 1-2 weeks.
-
Measure the length of the outgrowing axillary buds in each group.
-
Expected Results:
-
Group 1: The apical bud will continue to grow, and the axillary buds will remain dormant.
-
Group 2: The axillary buds will be released from dormancy and begin to grow out.
-
Group 3: The axillary buds will remain dormant, as the exogenously applied Fenoprop replaces the auxin supply from the removed apical bud.
This experiment provides a classic demonstration of the inhibitory role of apically derived auxin on lateral bud outgrowth.
Induction of Fruit Set and Prevention of Abscission
Objective: To investigate the role of auxin in fruit development and the prevention of premature fruit drop (abscission).
Materials:
-
Fenoprop
-
Wetting agent (e.g., Tween-20)
-
Hand sprayer
-
Flowering plants that are prone to fruit drop (e.g., certain varieties of apple, tomato, or bean)
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of Fenoprop as described in the dose-response protocol.
-
Prepare a series of dilute aqueous solutions of Fenoprop (e.g., 10, 20, 50 ppm). To convert from µM to ppm, use the formula: ppm = µM * (molar mass / 1000). For Fenoprop, 1 µM ≈ 0.27 ppm.
-
Add a few drops of a wetting agent (e.g., 0.05% Tween-20) to each solution to ensure even coverage on the plant surfaces.
-
-
Application:
-
At the stage of full bloom or shortly after pollination, spray the flowers and young developing fruits with the different concentrations of Fenoprop solution until runoff.
-
Use a control group sprayed only with water and the wetting agent.
-
-
Data Collection:
-
Monitor the plants over several weeks.
-
Count the number of flowers that successfully set fruit in each treatment group.
-
Count the number of fruits that drop prematurely.
-
At harvest, measure fruit size, weight, and other quality parameters as relevant to the species.
-
Expected Results: Treatment with Fenoprop is expected to increase fruit set and reduce premature fruit drop in a concentration-dependent manner. For example, studies on apples have shown that spraying with 2,4,5-TP (Fenoprop) can significantly reduce pre-harvest fruit drop.[6]
Advanced Research Applications
For more in-depth studies, Fenoprop can be integrated into molecular and cellular biology workflows:
-
Auxin Transport Assays: Fenoprop can be used as a competitor in radiolabeled IAA transport assays to investigate the specificity of auxin transporters.
-
Gene Expression Analysis: Treatment of plant tissues with Fenoprop can be followed by RNA extraction and quantitative PCR (qPCR) or RNA-sequencing to identify genes that are responsive to synthetic auxins.
-
Interaction with Other Hormones: The effect of Fenoprop on ethylene production can be quantified using gas chromatography. This can help to unravel the complex cross-talk between auxin and ethylene signaling pathways.[7]
-
Histological Analysis: Microscopic examination of plant tissues treated with Fenoprop can reveal changes in cell division, expansion, and differentiation, providing insights into the developmental effects of synthetic auxins.
Safety Precautions
While Fenoprop is a valuable research tool, it is essential to handle it with care. Due to its historical association with TCDD contamination, it is crucial to obtain Fenoprop from a reputable chemical supplier that can provide a certificate of analysis confirming its purity.
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling Fenoprop powder or solutions.
-
Work in a well-ventilated area or a fume hood when preparing stock solutions.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
3-(2,4,5-Trichlorophenoxy)propanoic acid, despite its discontinued use as a herbicide, remains a potent and useful tool for researchers in plant physiology. Its stability and strong auxin-like activity allow for the robust and reproducible manipulation of auxin-mediated processes. By employing the protocols outlined in this guide, researchers can effectively utilize Fenoprop to investigate a wide range of fundamental questions in plant development, from the molecular to the whole-plant level.
References
-
Fenoprop - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]
-
Fenoprop. (n.d.). Grokipedia. Retrieved January 28, 2026, from [Link]
-
Fenoprop | C9H7Cl3O3 | CID 7158. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
B7-1.0 FENOPROP. (2007, March 31). Prevent Cancer Now. Retrieved January 28, 2026, from [Link]
-
Use of different concentrations of 2,4,5-TP for controlling pre-harvest drop and quality in Gala apples. (n.d.). CABI Digital Library. Retrieved January 28, 2026, from [Link]
-
Preparation of auxin in lanolin for plant treatment. (n.d.). Retrieved January 28, 2026, from [Link]
-
Preparation of Plant Growth Regulators and their Uses. (2023, May 15). Agri Learner. Retrieved January 28, 2026, from [Link]
-
Auxin response and transport during induction of pedicel abscission in tomato. (2021, September 1). Scientific Reports. Retrieved January 28, 2026, from [Link]
-
Ethylene and Auxin Control the Arabidopsis Response to Decreased Light Intensity. (n.d.). Plant Physiology. Retrieved January 28, 2026, from [Link]
-
Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition. (n.d.). Plant Physiology. Retrieved January 28, 2026, from [Link]
-
The Effects of Foliar Application of Phenoxy and Imidazoline Family Herbicides on the Limitation of Primary Photosynthetic Processes in Galega orientalis L. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
Sources
- 1. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plantsuccess.org [plantsuccess.org]
- 3. Silver nanoparticles affect germination and photosynthesis in tobacco seedlings | Acta Botanica Croatica [abc.botanic.hr]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Plant Growth Regulators and their Uses [agriculture2u.com]
- 6. Auxin response and transport during induction of pedicel abscission in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Long-Term Stabilization of 3-(2,4,5-Trichlorophenoxy)propanoic Acid (Silvex) Stock Solutions
Welcome to the technical support center for handling and stabilizing 3-(2,4,5-Trichlorophenoxy)propanoic acid (also known as Fenoprop or Silvex). This guide is designed for researchers, analytical scientists, and drug development professionals who rely on the accuracy and longevity of their analytical standards. As Senior Application Scientists, we understand that the integrity of your stock solutions is fundamental to the validity of your experimental results. This document provides in-depth, field-proven insights into the causes of instability and offers robust protocols to ensure your Silvex stock solutions remain stable for long-term use.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the preparation and storage of Silvex solutions.
Q1: What is 3-(2,4,5-Trichlorophenoxy)propanoic acid, and why is the stability of its stock solution so critical?
3-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex) is a synthetic auxin herbicide belonging to the phenoxy acid class.[1] In a research or analytical setting, it is used as an analytical standard for environmental testing, toxicology studies, and other scientific investigations. The stability of a stock solution is paramount because it serves as the primary reference for calibration and quantification. If the stock solution degrades, its concentration will decrease, leading to the overestimation of the analyte in unknown samples and compromising the accuracy, reproducibility, and validity of the entire study.
Q2: What are the primary factors that cause the degradation of Silvex in solution?
The stability of Silvex in solution is primarily influenced by three factors: light, pH, and temperature.
-
Photodegradation: Silvex is susceptible to degradation when exposed to ultraviolet (UV) light.[2] The energy from UV radiation can cause the cleavage of the aromatic ether bond or dechlorination, leading to the formation of various degradation products. Therefore, protecting solutions from light is a critical first step.
-
pH-Dependent Hydrolysis: As a carboxylic acid with a pKa of 2.84, Silvex's stability is highly dependent on the solution's pH.[1][3] In strongly acidic conditions (pH below ~4), the ether linkage is susceptible to hydrolysis.[4] Conversely, while the carboxylate salt formed at higher pH is more water-soluble, extreme alkaline conditions can also promote degradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While some gentle warming may be used to initially dissolve the compound, long-term storage should be at reduced or refrigerated temperatures to minimize kinetic degradation.[5]
Q3: What is the best solvent for preparing a Silvex stock solution?
The choice of solvent depends on the intended application (e.g., GC vs. LC analysis) and desired concentration. Silvex as a free acid has low solubility in water (71 mg/L) but is soluble in several organic solvents.[2]
-
Acetone: This is a highly recommended solvent, particularly for preparing primary stock solutions for gas chromatography (GC) analysis. It is an excellent solvent for the free acid and is volatile enough to be easily removed.[2][6]
-
Methanol: Also a good solvent for Silvex, often used in methods for high-performance liquid chromatography (HPLC).[2] In some cases, small amounts of methanol may be needed to fully dissolve standards prepared primarily in other solvents.[7]
-
Acetonitrile: Commonly used as a diluent and in mobile phases for HPLC analysis. It is a suitable solvent for working standards.[7]
For general long-term storage, high-purity acetone is a reliable choice for a concentrated primary stock.
Q4: What are the optimal storage conditions for ensuring long-term stability?
To maximize the shelf-life of your Silvex stock solution, adhere to the following storage conditions:
-
Temperature: Store solutions at 4°C.[6] Avoid freezing, as this can cause the analyte to fall out of solution, and repeated freeze-thaw cycles can accelerate degradation.
-
Light Protection: Always store solutions in amber glass vials or bottles to protect them from light.[6][8] If using clear glassware, wrap it securely in aluminum foil.
-
Container Type: Use high-quality borosilicate glass vials with Polytetrafluoroethylene (PTFE)-lined screw caps.[6] PTFE provides a chemically inert barrier that prevents both solvent evaporation and leaching of contaminants from the cap liner.
-
Atmosphere: For highly sensitive applications or very long-term storage, purging the vial headspace with an inert gas like nitrogen or argon before sealing can displace oxygen and prevent potential oxidative degradation.
Q5: How long can I realistically expect my Silvex stock solution to remain stable?
The usable life of your stock solution depends on the solvent, concentration, and storage conditions. According to the U.S. Environmental Protection Agency (EPA) Method 8151A, stock solutions of the free acids, like Silvex, should be replaced after two months , as they are more prone to degradation.[6] In contrast, solutions of the more stable derivatized methyl esters can last up to a year.[6] It is imperative to implement a routine stability validation protocol to verify the concentration of your stock solution over its lifetime.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and use of Silvex stock solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness observed in the stock solution after refrigerated storage. | 1. Supersaturation: The concentration may be too high for the solvent at the storage temperature. 2. Solvent Evaporation: The container may not have been sealed properly, increasing the effective concentration. 3. pH Shift: Contamination or interaction with the container may have altered the pH, reducing solubility. | 1. Allow the solution to equilibrate to room temperature and gently agitate or sonicate to redissolve the precipitate. If it persists, the concentration may be too high for refrigerated storage. 2. Always use vials with PTFE-lined screw caps and ensure they are tightly sealed.[6] 3. Prepare fresh using high-purity solvents and clean glassware. |
| The Silvex analytical standard powder will not fully dissolve in the chosen solvent. | 1. Incorrect Solvent: The solvent may have insufficient solvating power for the desired concentration. 2. Low Temperature: The solvent may be too cold, reducing solubility. 3. Insufficient Solvent Volume: Not enough solvent is being used for the amount of solid. | 1. Consult the solubility data (Table 1) and switch to a more appropriate solvent like acetone or methanol. 2. Gently warm the solution in a water bath (not to exceed 40°C) and use sonication to aid dissolution. 3. Re-calculate the required volume and add more solvent. |
| Inconsistent analytical results (e.g., drifting calibration curve, poor reproducibility). | 1. Stock Solution Degradation: The concentration of the stock solution has likely changed over time. 2. Improper Dilution: Errors may have occurred during the preparation of working standards. 3. Adsorption: The analyte may be adsorbing to the surface of the storage container or pipette tips. | 1. This is a primary indicator of instability. Immediately discard the old stock and prepare a fresh one. Implement the stability validation protocol (Protocol 2) to monitor concentration over time. 2. Review dilution calculations and ensure pipettes are properly calibrated. 3. Use silanized glassware if adsorption is suspected, especially for very low-concentration working standards. |
Section 3: Data & Visualizations
Table 1: Solubility of 3-(2,4,5-Trichlorophenoxy)propanoic Acid in Common Laboratory Solvents
| Solvent | Solubility (g/kg @ 25°C) | Source |
| Acetone | 180 | [2] |
| Methanol | 134 | [2] |
| Diethyl Ether | 98 | [2] |
| Water | 0.071 | [2] |
| Heptane | 0.86 | [2] |
This data highlights the high solubility in polar organic solvents compared to water and non-polar hydrocarbons.
Diagram 1: Key Degradation Pathways for Silvex in Solution
Caption: Factors such as UV light and acidic pH can lead to the degradation of Silvex.
Diagram 2: Workflow for Preparation and Validation of a Stable Silvex Stock Solution
Caption: A systematic workflow for preparing and validating Silvex stock solutions.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 1000 mg/L Primary Stock Solution in Acetone
Objective: To prepare a concentrated primary stock solution of Silvex with high accuracy for long-term storage.
Materials:
-
3-(2,4,5-Trichlorophenoxy)propanoic acid analytical standard (purity ≥96%)
-
Pesticide-grade or HPLC-grade acetone
-
10.00 mL Class A volumetric flask
-
Analytical balance (readable to 0.01 mg)
-
Weighing paper or boat
-
Glass funnel
-
Pasteur pipette
-
15 mL amber glass vial with PTFE-lined screw cap
Procedure:
-
Preparation: Place the volumetric flask and the vial in an oven at 105°C for at least one hour to remove moisture and contaminants. Allow to cool to room temperature in a desiccator.
-
Weighing: Accurately weigh approximately 10.0 mg of the Silvex analytical standard onto weighing paper. Record the exact weight.
-
Dissolution: Carefully transfer the weighed solid into the 10.00 mL volumetric flask using a glass funnel. Rinse the weighing paper and funnel with small aliquots of acetone (2-3 mL at a time) to ensure quantitative transfer.
-
Volume Adjustment: Add acetone to the flask until it is about two-thirds full. Gently swirl the flask to dissolve the solid completely. If needed, sonicate for 5-10 minutes.
-
Final Dilution: Once the solid is fully dissolved and the solution is at ambient temperature, carefully add acetone dropwise using a Pasteur pipette until the bottom of the meniscus aligns perfectly with the calibration mark on the flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to the labeled amber glass vial. Seal tightly with the PTFE-lined cap.
-
Documentation: Label the vial clearly with the compound name, concentration (calculated based on the exact weight), solvent, preparation date, and preparer's initials.
Protocol 2: Long-Term Stability Validation
Objective: To periodically verify the concentration of the primary stock solution to ensure its integrity over time. This protocol is based on principles outlined in EPA and ICH guidelines.[9][10]
Procedure:
-
Initial Analysis (Time Zero): Immediately after preparing the stock solution (Protocol 1), perform an analysis using a validated, stability-indicating analytical method (e.g., HPLC-UV or GC-MS after derivatization).
-
Prepare a set of calibration standards from the new stock.
-
Analyze a freshly prepared quality control (QC) sample at a known concentration (e.g., mid-point of the calibration curve).
-
Record the instrument response (e.g., peak area) for the QC sample. This is your T=0 reference value.
-
-
Periodic Re-analysis: At regular intervals (e.g., every 30 days), re-analyze the stored stock solution.
-
Allow the stock solution to equilibrate to room temperature.
-
Prepare a new QC sample from the stored stock solution at the exact same concentration as the T=0 sample.
-
Analyze this QC sample using the same instrument and method as the initial analysis.
-
-
Data Evaluation: Compare the instrument response from the current analysis to the T=0 reference value.
-
Acceptance Criterion: The solution is considered stable if the average peak area of the current QC sample is within ±15% of the average peak area from the T=0 analysis.[9]
-
Decision: If the result falls outside this range, the stock solution has degraded, is no longer reliable, and must be discarded. A fresh stock must be prepared.
-
-
Record Keeping: Maintain a detailed logbook for each stock solution, recording the results of each stability check.
References
-
Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Pesticide properties for 2,4,5-trichlorophenoxyacetic acid. AERU. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenoprop. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Fenoprop. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1985). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Eawag. (1997). 2,4,5-Trichlorophenoxyacetic Acid Pathway Map. Eawag-BBD. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Store Pesticides Safely. Retrieved from [Link]
-
Zhang, L., et al. (2022). Degradation of Herbicide (Glyphosate) Using Sunlight-sensitive MnO2/C Catalyst Immediately Fabricated by High Energy Electron Beam. ResearchGate. Retrieved from [Link]
-
Simões, T., et al. (2009). Toxicity of chlorinated phenoxyacetic acid herbicides in the experimental eukaryotic model Saccharomyces cerevisiae: role of pH and of growth phase and size of the yeast cell population. PubMed. Retrieved from [Link]
-
ESSLAB. (n.d.). Silvex Solution. Retrieved from [Link]
-
Winfield Solutions, LLC. (2017). Material Safety Data Sheet: MCPE Phenoxy Herbicide. Retrieved from [Link]
-
Wang, D., & Wang, J. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. Retrieved from [Link]
-
Strategic Diagnostics Inc. (n.d.). Silvex RaPID Assay. Retrieved from [Link]
-
Health and Safety Executive. (2024). Guidance on storing pesticides for farmers and other professional users. HSE. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
-
PharmaGuru. (2025). Solution Stability In Analytical Method Validation: How To Perform. Retrieved from [Link]
-
Sun, B., et al. (2020). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. Retrieved from [Link]
-
Ramirez-Sanchez, I., et al. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. MDPI. Retrieved from [Link]
-
Duchefa Biochemie. (n.d.). Silver nitrate. Retrieved from [Link]
-
Tekel', J., et al. (2010). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Kumar, M., et al. (2023). Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and computational analysis. PubMed. Retrieved from [Link]
-
Penn State Extension. (2022). Pesticide Storage and Security. Retrieved from [Link]
-
Nguyen, T., et al. (2010). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PubMed Central. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
-
University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. Retrieved from [Link]
-
Greenbook.net. (n.d.). MCPE Phenoxy Herbicide Label. Retrieved from [Link]
-
Online Pest Control Courses. (n.d.). Checklist for Pesticide Storage Compliance. Retrieved from [Link]
-
Hoagland, R. E. (1992). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Retrieved from [Link]
-
Hoagland, R. E. (1992). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. Retrieved from [Link]
-
U.S. Army Engineer Waterways Experiment Station. (1992). Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid Chromatography. DTIC. Retrieved from [Link]
-
University of Florida IFAS Extension. (n.d.). Secure Pesticide Storage: General Features. Retrieved from [Link]
-
YouTube. (2017). preparing a stock solution of high concentration. Retrieved from [Link]
-
Pest Genie. (n.d.). Phenoxy Reference Guide. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Retrieved from [Link]
Sources
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicity of chlorinated phenoxyacetic acid herbicides in the experimental eukaryotic model Saccharomyces cerevisiae: role of pH and of growth phase and size of the yeast cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 6. epa.gov [epa.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Silver nitrate | Duchefa Biochemie [duchefa-biochemie.com]
- 9. epa.gov [epa.gov]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting Low Recovery of Silvex During Solid-Phase Extraction
Welcome to the Technical Support Center for Solid-Phase Extraction (SPE). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the extraction of Silvex, a phenoxy herbicide. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your analytical results. This guide is structured in a question-and-answer format to directly address the issues you may be encountering in the lab.
Frequently Asked Questions (FAQs)
Q1: My Silvex recovery is unexpectedly low. What are the most common culprits?
Low recovery is the most frequent issue in SPE.[1] For an acidic herbicide like Silvex, the root cause often lies in one of the following areas:
-
Incorrect Sample pH: This is the most critical parameter for Silvex. If the sample pH is not significantly lower than Silvex's pKa, the molecule will be ionized and will not retain well on the reversed-phase sorbent.
-
Inappropriate Sorbent Selection: Using a sorbent that does not have the correct interaction mechanism with Silvex will lead to poor retention.
-
Suboptimal Elution Solvent: The elution solvent may not be strong enough to desorb Silvex from the sorbent, or it may not be at the correct pH to facilitate elution.
-
High Flow Rate: If the sample is loaded too quickly, there is insufficient time for the Silvex molecules to interact with and bind to the sorbent.[2]
-
Sample Matrix Effects: Components in your sample matrix may interfere with the binding of Silvex to the sorbent.
Q2: How does the pH of my sample affect Silvex recovery, and what should the pH be?
The pH of your sample is paramount for successful SPE of Silvex. Silvex is a carboxylic acid, and its state of ionization is dictated by the pH of the solution and its acid dissociation constant (pKa).
-
Understanding pKa: The pKa is the pH at which a molecule is 50% in its ionized form and 50% in its neutral form. The pKa of Silvex is approximately 2.84.[3]
-
The "Two pH Unit" Rule: For optimal retention on a reversed-phase sorbent (like C18 or a polymeric phase), the analyte should be in its neutral, non-ionized form. To achieve this for an acidic compound like Silvex, the sample pH must be adjusted to at least two pH units below its pKa.[4]
-
Recommended pH: Therefore, you should acidify your water sample to a pH of ≤ 1.0 before loading it onto the SPE cartridge. This ensures that the vast majority of Silvex molecules are in their neutral form and can be effectively retained by the non-polar sorbent.
Q3: Which SPE sorbent should I be using for Silvex?
The choice of sorbent depends on the primary retention mechanism you intend to use. For Silvex, which is a moderately non-polar molecule, reversed-phase SPE is the most common and effective approach.
| Sorbent Type | Retention Mechanism | Suitability for Silvex | Key Considerations |
| Polymeric (e.g., Polystyrene-divinylbenzene) | Reversed-phase | Excellent | High capacity, stable over a wide pH range, and less prone to drying out. Often the best choice for phenoxy herbicides. |
| C18 (Octadecyl-silica) | Reversed-phase | Good | A common and effective choice. Ensure it is end-capped to minimize secondary interactions with free silanols. |
| Anion Exchange | Ion exchange | Alternative | Can be used, but requires careful pH control to ensure Silvex is charged (pH > 4.8) during loading and then neutralized for elution. This is a more complex approach. |
For most applications, a polymeric reversed-phase sorbent is recommended for its robustness and high recovery rates for phenoxy acid herbicides.[5]
Q4: My elution solvent doesn't seem to be working. How can I optimize it?
If Silvex is retained on the cartridge but not eluting, your elution solvent is likely too weak or at an incorrect pH.
-
Solvent Strength: For reversed-phase SPE, the elution solvent needs to be sufficiently non-polar to disrupt the hydrophobic interactions between Silvex and the sorbent. Methanol and acetonitrile are common choices.
-
The Role of pH in Elution: While a low pH is needed for retention, a higher pH can be beneficial during elution. By raising the pH of the elution solvent to above the pKa of Silvex (e.g., by adding a small amount of ammonium hydroxide), you ionize the molecule. This ionized form is more polar and will be more readily eluted from the non-polar sorbent. However, for many methods, a strong organic solvent is sufficient.
-
Recommended Elution Solvents:
-
Methanol: A good starting point.
-
Acetonitrile: Can offer different selectivity compared to methanol.
-
Methanol or Acetonitrile with an acidic modifier (e.g., 0.1-2% formic acid): This can help to disrupt any secondary interactions and ensure a consistent pH environment.[5]
-
A mixture of solvents: For example, a 1:1 mixture of methanol and acetonitrile can sometimes improve recovery.
-
Start with 100% methanol and if recovery is still low, consider adding a small percentage of a modifier or trying acetonitrile.
In-Depth Troubleshooting Guide
Systematic Troubleshooting Workflow
When faced with low recovery, a systematic approach is crucial to pinpoint the source of the problem. The following workflow will guide you through the process of identifying and resolving the issue.
Caption: A systematic workflow for troubleshooting low Silvex recovery in SPE.
Understanding Silvex's Physicochemical Properties
A deep understanding of your analyte's properties is fundamental to effective method development and troubleshooting.
| Property | Value | Implication for SPE |
| pKa | ~2.84[3] | Dictates the pH required for retention. The sample must be acidified to at least two pH units below this value (pH ≤ 1.0) to ensure Silvex is in its neutral, retainable form. |
| logP (Octanol-Water Partition Coefficient) | ~3.8[3][6] | Indicates that Silvex is a moderately lipophilic (hydrophobic) compound.[7] A logP value in this range confirms that reversed-phase chromatography is the appropriate retention mechanism. |
| Water Solubility | 140 mg/L at 25°C | This relatively low water solubility is consistent with its lipophilic nature. It is sufficiently soluble in water to be analyzed from aqueous samples, but its preference for a non-polar environment is what makes reversed-phase SPE effective. |
Experimental Protocol: A General-Purpose SPE Method for Silvex in Water
This protocol provides a robust starting point for the extraction of Silvex from water samples. It can be adapted based on your specific instrumentation and sample matrix.
1. Sample Pre-treatment:
-
For a 100 mL water sample, add a sufficient amount of a strong acid (e.g., concentrated HCl or H₂SO₄) to adjust the pH to ≤ 1.0.
-
If the sample contains particulates, filter it through a 0.45 µm filter.
-
Add an appropriate internal standard if required.
2. SPE Cartridge Conditioning:
-
Use a polymeric or C18 SPE cartridge (e.g., 200 mg/6 mL).
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of reagent water adjusted to the same pH as your sample (pH ≤ 1.0). Do not let the cartridge dry out.
3. Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate of approximately 5-10 mL/min. A consistent, slow flow is crucial for good recovery.
4. Washing:
-
Wash the cartridge with 5 mL of reagent water (pH ≤ 1.0) to remove any polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 10-15 minutes to remove residual water. This step is critical for ensuring a non-aqueous eluate.
5. Elution:
-
Elute the Silvex from the cartridge with 2 x 3 mL aliquots of methanol.
-
Consider a "soak step": after adding the first aliquot of methanol, allow it to soak the sorbent bed for 1-2 minutes before drawing it through.[8] This can improve the desorption of the analyte.
-
Collect the eluate in a clean collection tube.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS or a non-polar solvent for GC-MS after derivatization).
Caption: A step-by-step experimental workflow for the solid-phase extraction of Silvex.
Final Recommendations from the Scientist
-
Always Run a Blank: Extract a reagent water blank with each batch of samples to ensure there is no contamination from your solvents or SPE cartridges.
-
Method Validation is Key: Before analyzing real samples, validate your method with spiked samples to determine your recovery and reproducibility. A recovery of 70-120% is generally considered acceptable for trace analysis.[5]
-
Consider Automation: For high-throughput labs, automated SPE systems can significantly improve reproducibility by ensuring consistent flow rates and timing.
By applying a systematic approach and understanding the chemical principles at play, you can effectively troubleshoot low recovery issues and develop a robust and reliable SPE method for the analysis of Silvex.
References
- Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- PromoChrom. (2021, May 28). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery.
- Agilent Technologies. SPE Method Development Tips and Tricks.
- PubMed. (n.d.).
- UCT. (n.d.).
- ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance.
- RTECS. (n.d.). Silvex.
- United States Environmental Protection Agency. (n.d.).
- Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
- Massachusetts Department of Environmental Protection. (n.d.).
- Wikipedia. (n.d.).
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
- Wikipedia. (n.d.). Fenoprop.
- United Chemical Technologies. (n.d.). Determination of Semi-volatile Organic Compounds in Water using Solid-Phase Extraction (SPE) and GC/MS.
- PubMed. (n.d.).
- AquaOx W
- National Institutes of Health. (n.d.). Fenoprop. PubChem.
- Wikipedia. (n.d.).
- PubMed. (2024). Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances. Journal of Toxicological Sciences, 49(4), 127-137.
- Thermo Fisher Scientific. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup.
- AZoM. (2025, November 17).
- Study Mind. (n.d.).
- PubMed Central. (n.d.).
- ResearchGate. (2025, August 10).
- Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE)
- Thermo Fisher Scientific. (n.d.).
- Zenodo. (2024, August 4).
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, August 6).
Sources
- 1. [Synchronous extraction and determination of phenoxy acid herbicides in water by on-line monolithic solid phase microextraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promochrom.com [promochrom.com]
- 3. Fenoprop - Wikipedia [en.wikipedia.org]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 6. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
Minimizing analyte degradation of 3-(2,4,5-Trichlorophenoxy)propanoic acid during sample preparation.
Welcome to the technical support resource for the analysis of 3-(2,4,5-Trichlorophenoxy)propanoic acid, also known as Fenoprop or Silvex. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing analyte degradation during sample preparation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both accuracy and reproducibility in your results.
Introduction: The Challenge of Stability
3-(2,4,5-Trichlorophenoxy)propanoic acid is a member of the chlorophenoxy herbicide family. As a carboxylic acid, its chemical behavior—and stability—is highly dependent on the surrounding chemical environment.[1][2] During sample preparation, the analyte is vulnerable to several degradation pathways, including hydrolysis, photodegradation, and adsorption onto surfaces, leading to inaccurate quantification and low recovery. This guide provides a systematic approach to troubleshooting and preventing these common issues.
Core Principles for Minimizing Degradation
Maintaining the integrity of 3-(2,4,5-Trichlorophenoxy)propanoic acid throughout sample preparation hinges on controlling three critical factors: pH, Light, and Temperature.
-
pH Control is Paramount: The analyte is an acid with a pKa of approximately 2.84.[1] Its solubility and stability are directly dictated by pH. At pH values above its pKa, it exists as a water-soluble anion. At pH values below its pKa, it is in its less polar, protonated acid form, which is more soluble in organic solvents. This behavior is the cornerstone of effective extraction.
-
Protection from Light: Chlorinated aromatic compounds are susceptible to photodegradation, primarily through the cleavage of C-Cl bonds upon exposure to UV light.[3]
-
Temperature Management: While moderately stable, excessive heat during steps like solvent evaporation can accelerate degradation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the analysis of 3-(2,4,5-Trichlorophenoxy)propanoic acid, providing causes and actionable solutions.
Q1: Why am I seeing low or no recovery of my analyte after extraction?
Possible Cause 1: Incorrect Sample pH During Extraction.
-
Explanation: For an efficient liquid-liquid or solid-phase extraction (SPE) into an organic solvent, the analyte must be in its neutral, protonated form. If the sample pH is too high (pH > 4), the analyte will be deprotonated (anionic) and remain in the aqueous phase.
-
Solution: Before extracting with an organic solvent like methylene chloride or ethyl acetate, adjust the sample pH to ≤ 2.[2] This ensures the complete conversion of the analyte to its less polar acid form. Verify the pH with a calibrated meter after adding the acid and mixing.
Possible Cause 2: Adsorption to Glassware or Plasticware.
-
Explanation: As a strong acid, the analyte can readily react with or adsorb to any basic sites on container surfaces, especially untreated glass.[2] This is a common and often overlooked source of analyte loss.
-
Solution: All glassware (flasks, pipettes, vials) and glass wool should be acid-rinsed with dilute hydrochloric or sulfuric acid before use to neutralize any basic sites.[2] Whenever possible, use silanized glass inserts in autosampler vials. Avoid plastic containers where possible, as phthalates and other plasticizers can leach and interfere with analysis, particularly with GC-ECD.[2]
Possible Cause 3: Incomplete Hydrolysis of Esters (if present).
-
Explanation: In environmental or biological samples, the analyte may exist as various ester conjugates.[4] Standard extraction methods for the acid form will not efficiently recover these esters.
-
Solution: Incorporate an alkaline hydrolysis step at the beginning of your sample preparation. Adjust the sample pH to ≥ 12 with a strong base (e.g., NaOH or KOH) and let it stand for at least one hour at room temperature.[5] This saponifies the esters, converting them to the analyzable acid form. After hydrolysis, proceed with acidification and extraction as usual.
Q2: My results are inconsistent and show poor reproducibility between replicates. What could be the cause?
Possible Cause 1: Analyte Degradation During Storage.
-
Explanation: Both raw samples and prepared extracts can degrade if not stored correctly. Degradation can be accelerated by exposure to light and elevated temperatures.
-
Solution: Store aqueous samples in the dark at ≤ 4°C and analyze them as soon as possible.[6] Processed extracts in organic solvents should be stored in amber glass vials at ≤ 4°C (or -20°C for longer-term storage) to prevent photodegradation and solvent evaporation.[7] Always follow the storage instructions on the pesticide label if available.[4]
Possible Cause 2: Inconsistent pH Across Samples.
-
Explanation: Minor variations in pH during the extraction or in the final extract can significantly impact recovery and analytical response, especially for LC-MS/MS methods where ionization efficiency is pH-dependent.[5]
-
Solution: Use a calibrated pH meter for all adjustments. Ensure thorough mixing after adding acid or base. For LC-MS/MS analysis, the mobile phase should be buffered to a consistent pH (e.g., pH 2-3 with formic acid) to match the final extract and ensure the analyte remains in its acid form.[5]
Q3: I am observing extraneous peaks in my chromatogram, interfering with analyte identification.
Possible Cause 1: Matrix Interferences.
-
Explanation: Complex matrices like soil, sludge, or biological tissues contain organic acids and phenols that can co-extract and interfere with the analysis.[2]
-
Solution: Implement a cleanup step after the initial extraction. An alkaline wash (extracting the organic phase with a basic solution) can remove many interfering organic acids and phenols.[2] For highly complex samples, techniques like Gel Permeation Chromatography (GPC) or Solid-Phase Extraction (SPE) with appropriate cartridges (e.g., Florisil) can be employed for cleanup.
Possible Cause 2: Contamination from Labware.
-
Explanation: Phthalate esters from plastic tubing or containers are a major source of interference, especially for GC-ECD analysis.[2]
-
Solution: Minimize or eliminate the use of plastics in your workflow. Use high-purity, distilled-in-glass solvents. Rinsing glassware meticulously is crucial. Running a procedural blank with every batch is essential to identify and trace sources of contamination.
Visualizing Degradation and Prevention
Understanding the key degradation pathways is crucial for prevention. The primary mechanisms are photodegradation and microbial/chemical degradation, which often involves cleavage of the ether bond or dechlorination.
Caption: Key degradation routes for the analyte.
Recommended Sample Preparation Workflow (Based on EPA Methods 8151A/8321B)
This workflow is designed to maximize recovery by systematically addressing the potential points of analyte loss and degradation.
Sources
- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. epa.gov [epa.gov]
- 5. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 6. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Aqueous Solubility of Silvex for Biological Assays
Prepared by: Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols for enhancing the aqueous solubility of Silvex (also known as Fenoprop or 2,4,5-TP). Due to its low intrinsic water solubility, achieving appropriate concentrations in biological buffers can be a significant challenge. This document outlines the scientific principles and practical steps to overcome this hurdle.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Silvex solubilization.
Q1: What is the intrinsic aqueous solubility of Silvex?
A1: Silvex is classified as a compound with low to slight water solubility. Published data indicates its solubility at 25°C is approximately 0.014%, which translates to 140 mg/L.[1][2] Another source reports a solubility of 71 mg/L.[3] This low solubility makes it challenging to prepare concentrated aqueous solutions for biological assays without formulation enhancement.
Q2: Why is Silvex poorly soluble in neutral aqueous solutions?
A2: The poor solubility of Silvex is directly related to its chemical structure. It is a carboxylic acid with a pKa of approximately 2.84.[4] In neutral water (pH ~7), the pH is well above the pKa. However, the un-ionized form, which is less soluble, can still exist in equilibrium. The primary reason for its low solubility is the large, hydrophobic trichlorophenoxy group, which dominates the molecule's properties despite the presence of the polar carboxylic acid group.
Q3: What is the standard first step for preparing Silvex for a biological assay?
A3: The universally accepted starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of compounds.[5] Acetone and methanol are also effective solvents for Silvex.[1] This concentrated stock can then be serially diluted into the final aqueous assay buffer, ensuring the final organic solvent concentration is low enough to not interfere with the biological system.
Q4: Can I add Silvex powder directly to my aqueous buffer (e.g., PBS pH 7.4)?
A4: This approach is highly likely to fail, especially at concentrations required for most assays. The dissolution rate of the powder will be extremely slow, and you will likely not reach your target concentration. The compound will appear as an insoluble white powder in the buffer.[2][6] Pre-dissolving in an appropriate organic solvent is a mandatory first step.
Section 2: Troubleshooting Guide - Precipitation & Dissolution Failures
This section provides a systematic approach to resolving common issues encountered during Silvex solubilization.
Core Problem: Precipitation Upon Dilution of Organic Stock in Aqueous Buffer
This is the most frequent challenge. It occurs because when the concentrated organic stock is diluted into the aqueous buffer, the solubilizing capacity of the organic co-solvent is drastically reduced, causing the poorly soluble Silvex to crash out of the solution.
Causality and Solution Workflow
The primary factor governing Silvex's solubility in an aqueous medium is the pH of the solution relative to its pKa. As a carboxylic acid, Silvex exists in two forms:
-
Protonated (R-COOH): At pH levels below its pKa (2.84), the acidic form predominates. This form is neutral and has very low water solubility.
-
Deprotonated (R-COO⁻): At pH levels above its pKa, the carboxylate salt form predominates. This form is ionized (charged) and is significantly more water-soluble.[6][7]
The troubleshooting workflow below provides a logical sequence of steps to address precipitation.
Caption: Ionization states of Silvex and their solubility.
-
Prepare a Basic Buffer: Start with your final assay buffer (e.g., PBS, TRIS). If the pH is already ≥ 7.0, it may be sufficient. For more robust solubilization, prepare a slightly basic solution (e.g., 10 mM NaOH or adjust your buffer to pH 9.0).
-
Add Silvex Stock: While stirring the basic buffer, slowly add the required volume of the DMSO stock solution (from Protocol 1). For example, to make a 100 µM solution, add 1 µL of 100 mM stock to 1 mL of buffer.
-
Allow for Dissolution: Continue stirring for 5 minutes. The solution should remain clear. The high pH ensures Silvex is in its soluble, deprotonated salt form. [8]4. Adjust pH (If Necessary): If you used a highly basic solution in step 1, carefully and slowly titrate the pH back down to your desired final assay pH (e.g., 7.4) using dilute HCl. Monitor the solution closely for any signs of cloudiness or precipitation.
-
Final Check: The final solution should be clear and particle-free. This method is a self-validating system; a clear solution indicates successful solubilization.
Section 4: Advanced Solubilization Strategies
If the methods above are insufficient or incompatible with your assay system, more advanced formulation strategies can be considered. These typically require more extensive development and characterization.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like Silvex, effectively shielding the hydrophobic parts from water and increasing apparent solubility. [8][9]* Surfactants: Non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) can form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate Silvex, increasing its solubility. [10]* Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be developed where Silvex is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon contact with aqueous fluids. [11][12] The selection of an appropriate strategy depends heavily on the specific requirements of the biological assay, including the required concentration, route of administration, and tolerance for excipients. [12]
References
- 2,4,5-Trichlorophenoxyacetic acid | Solubility of Things. (n.d.).
- Silvex. (n.d.). Merck Index Online.
-
Fenoprop. (2025, August 27). PPDB: Pesticide Properties DataBase, University of Hertfordshire. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
2-(2,4,5-Trichlorophenoxy)propionic acid - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved from [Link]
-
Silvex (2,4,5-TP / Fenoprop). (n.d.). Pure Water Products. Retrieved from [Link]
- Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems.Journal of Modern Science.
- 2,4,5-TP Fact Sheet on a Drinking Water Chemical Contaminant. (n.d.). New Hampshire Department of Environmental Services.
-
Fenoprop. (n.d.). Wikipedia. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Olatunji, I. (2025, May 28). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ASSAY and Drug Development Technologies. Retrieved from [Link]
Sources
- 1. Silvex [drugfuture.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. chembk.com [chembk.com]
- 4. Fenoprop - Wikipedia [en.wikipedia.org]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(2,4,5-TRICHLOROPHENOXY)PROPIONIC ACID | 93-72-1 [amp.chemicalbook.com]
- 7. 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
Method development for ultra-trace quantification of Fenoprop in water samples.
Mission: To empower analytical laboratories with a robust, self-validating framework for the quantification of Fenoprop (Silvex) in water matrices at sub-ng/L (ppt) levels. This guide synthesizes regulatory standards (EPA 539/515.4) with modern LC-MS/MS optimization strategies.
Module 1: Method Development Strategy
The "Acidic Paradox" in Ultra-Trace Analysis
Fenoprop (2,4,5-TP) presents a specific chemical challenge: it is a chlorinated phenoxy acid with a pKa of approximately 2.84.
-
The Challenge: To retain Fenoprop on a standard C18 Reverse Phase column, the mobile phase must be acidic (pH < 3) to keep the molecule neutral. However, for maximum sensitivity in Electrospray Ionization (ESI), the molecule must be deprotonated (negative mode, [M-H]⁻), which typically favors basic conditions.
-
The Solution: Use a Buffered Acidic Mobile Phase . By using 5mM Ammonium Acetate with 0.1% Acetic Acid, you maintain a pH low enough for chromatographic retention but provide a buffer system that facilitates ionization in the ESI source.
Why LC-MS/MS over GC-ECD? While EPA Method 515.4 (GC-ECD) is sensitive, it requires derivatization with diazomethane (hazardous) or similar agents to form methyl esters. Modern ultra-trace analysis favors LC-MS/MS (ESI-) (similar to EPA Method 539) because it analyzes the free acid directly, eliminating derivatization errors and improving throughput.
Module 2: Sample Preparation Protocol (Solid Phase Extraction)
Objective: Concentrate 500 mL of sample to 0.5 mL extract (1000x concentration factor).
Reagents & Materials[1][2][3][4][5][6][7][8]
-
SPE Cartridge: Polymeric Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB). Note: WAX is superior for acidic herbicides as it utilizes both ionic and hydrophobic retention.
-
Preservative: Sodium Thiosulfate (Dechlorination).[1]
-
Internal Standard: 2,4,5-TP-d5 or 2,4-D-d3 (Isotope Dilution is mandatory for ultra-trace work).
Step-by-Step Workflow
-
Collection: Collect 500 mL water in amber glass. Add 50 mg Sodium Thiosulfate immediately to quench residual chlorine.
-
Acidification: Adjust sample pH to < 2 using 6N HCl. Crucial: This protonates Fenoprop, allowing hydrophobic retention if using HLB, or prepares it for ion exchange if using WAX (depending on specific cartridge pH requirements).
-
Conditioning: Flush SPE cartridge with 5 mL Methanol followed by 5 mL reagent water (pH < 2).
-
Loading: Pass sample through cartridge at 5–10 mL/min.
-
Washing: Wash with 5 mL reagent water to remove salts/interferences. Dry cartridge under vacuum for 5 mins.
-
Elution: Elute with 5 mL Methanol (for HLB) or Methanol with 2% Ammonia (for WAX to break ionic bond).
-
Concentration: Evaporate to near dryness under Nitrogen (N₂) at 40°C. Reconstitute to 0.5 mL in Mobile Phase A.
Visualization: SPE Logic Flow
Figure 1: Optimized Solid Phase Extraction (SPE) workflow for acidic herbicides.
Module 3: Instrumental Parameters (LC-MS/MS)[1]
System: Triple Quadrupole Mass Spectrometer (QqQ). Ionization: ESI Negative Mode [M-H]⁻. Column: C18 or Biphenyl (2.1 x 100 mm, 1.7 µm or 2.7 µm).
Quantitative Data Table: MRM Transitions
Note: The precursor ion corresponds to the Chlorine-35 isotope cluster.
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) | Retention Mechanism |
| Fenoprop | 268.9 | 196.9 | 35.0 | 15 - 25 | Loss of Propionic Acid group |
| Fenoprop-d5 (IS) | 273.9 | 200.9 | 35.0 | 15 - 25 | Internal Standard |
Chromatographic Conditions:
-
Mobile Phase A: Water + 5mM Ammonium Acetate.
-
Mobile Phase B: Methanol (or Acetonitrile).
-
Gradient: 10% B to 90% B over 8 minutes.
Module 4: Technical Support & Troubleshooting (FAQs)
Q1: I am seeing low recovery (< 60%) for Fenoprop. What is wrong?
Diagnosis: This is often a pH mismatch during extraction.
-
Root Cause: Fenoprop (pKa 2.84) is highly soluble in water in its ionized form. If sample pH > 3 during loading, it will break through the SPE cartridge (especially HLB/C18).
-
Corrective Action: Verify sample pH is < 2 using strips after adding the preservative.
-
Self-Validation: Spike a "pre-extraction" sample with the Internal Standard. If IS recovery is also low, the loss is in the extraction step, not the instrument.
Q2: My signal-to-noise ratio is poor despite high concentration.
Diagnosis: Ion Suppression from Matrix Effects.
-
Root Cause: Humic acids in water elute near Fenoprop, suppressing ionization in the ESI source.
-
Corrective Action:
-
Improve Wash: Increase the SPE wash step volume or use 5% Methanol/Water wash.
-
Dilute: Inject less volume (e.g., 5 µL instead of 20 µL).
-
Column: Switch to a Biphenyl column, which offers different selectivity for aromatic acids compared to C18, potentially separating matrix interferences.
-
Q3: Why do I see "ghost peaks" or carryover in the blank?
Diagnosis: System Contamination.
-
Root Cause: Chlorophenoxy acids are "sticky." They adsorb to stainless steel and plastic tubing.
-
Corrective Action: Use a needle wash solution of 50:50 Methanol:Acetonitrile with 0.1% Formic Acid. Replace PEEK tubing with stainless steel if adsorption persists, or passivate the system.
Visualization: Troubleshooting Logic Tree
Figure 2: Diagnostic logic for resolving sensitivity issues.
References
-
U.S. Environmental Protection Agency. (2010). Method 539: Determination of Hormones in Drinking Water by Solid Phase Extraction (SPE) and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).[2][3]
-
U.S. Environmental Protection Agency. (2000). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization and Fast Gas Chromatography with Electron Capture Detection.[4]
-
World Health Organization (WHO). (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Background document for development of WHO Guidelines for Drinking-water Quality.
Sources
Validation & Comparative
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Determination of 3-(2,4,5-Trichlorophenoxy)propanoic Acid
Introduction
3-(2,4,5-Trichlorophenoxy)propanoic acid, also known as Fenoprop or Silvex, is a synthetic phenoxy herbicide historically used for the control of broadleaf weeds.[1] Although its use has been discontinued in many countries due to concerns over toxic by-products from its manufacturing, its persistence in the environment necessitates robust and sensitive analytical methods for monitoring its presence in various matrices.[1] The accurate quantification of this compound is crucial for environmental monitoring, food safety, and toxicological studies.
This guide provides a comprehensive comparison of a novel, high-throughput Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against conventional analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will delve into the rationale behind the development of the novel method, present a head-to-head comparison of performance characteristics, and provide detailed, self-validating protocols for its implementation and validation in accordance with the latest international guidelines.[2][3]
Review of Conventional Analytical Methods
Traditionally, the analysis of 3,4,5-TPA and other chlorophenoxy herbicides has been dominated by two primary techniques: GC-MS and HPLC-UV.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[4] However, a significant drawback for analyzing acidic compounds like 3,4,5-TPA is the requirement for a chemical derivatization step. The carboxylic acid group makes the analyte too polar and insufficiently volatile for direct GC analysis. This multi-step process, often involving esterification, can be time-consuming, introduce variability, and potentially lead to analyte loss.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV offers a more direct approach by separating compounds in the liquid phase, thereby eliminating the need for derivatization.[5] While simpler, HPLC-UV often lacks the sensitivity and selectivity required for trace-level analysis in complex matrices like soil or food.[5] Co-eluting matrix components can interfere with the analyte peak, leading to inaccurate quantification. Its limits of detection and quantification are typically in the parts-per-million (ppm) or high parts-per-billion (ppb) range.[5]
The Novel Approach: A High-Throughput UHPLC-MS/MS Method
To overcome the limitations of conventional methods, we have developed a novel method employing UHPLC coupled with a triple quadrupole tandem mass spectrometer (MS/MS). This approach represents a significant leap forward in analytical capability for 3,4,5-TPA determination.
Causality and Experimental Choices:
-
Enhanced Speed and Resolution: The use of UHPLC with sub-2 µm particle columns allows for much faster separation times (typically under 5 minutes) and sharper, more resolved peaks compared to traditional HPLC. This increases sample throughput and improves measurement precision.
-
Unparalleled Selectivity and Sensitivity: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. It functions by isolating a specific parent ion of the target analyte and then fragmenting it to produce a characteristic product ion. This specific parent-product transition is unique to the analyte, effectively filtering out background noise from the sample matrix. This high degree of selectivity is the primary reason for the method's ultra-low detection limits, often reaching the parts-per-trillion (ppt) level.[6]
-
Simplified Sample Preparation: The inherent selectivity of MS/MS detection allows for a significantly simplified sample preparation workflow. A straightforward "dilute-and-shoot" approach or a rapid solid-phase extraction (SPE) is often sufficient, reducing solvent consumption, minimizing potential for human error, and shortening the overall time to result.
Head-to-Head Performance Comparison
The following table summarizes the typical performance characteristics of the conventional methods versus our novel UHPLC-MS/MS method for the determination of 3,4,5-TPA.
| Parameter | GC-MS (with Derivatization) | HPLC-UV | Novel UHPLC-MS/MS |
| Limit of Detection (LOD) | ~0.1 - 1 µg/L (ppb) | ~10 - 100 µg/L (ppb)[5] | ~0.005 - 0.02 µg/L (ppt) [6] |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/L (ppb) | ~50 - 250 µg/L (ppb)[5] | ~0.02 - 0.05 µg/L (ppt) [6] |
| Linearity (R²) | >0.995 | >0.998[7] | >0.999 |
| Precision (%RSD) | < 15% | < 5%[8] | < 5% |
| Accuracy (% Recovery) | 80 - 110% | 90 - 110%[7] | 95 - 105% |
| Analysis Run Time | 15 - 30 minutes | 10 - 20 minutes[5] | < 5 minutes |
| Sample Preparation | Complex (Derivatization required) | Moderate (Extraction/Concentration) | Simple (Dilute & Shoot or SPE) |
| Specificity | High | Low to Moderate | Very High |
Visualizing the Workflow
The diagrams below illustrate the logical flow of the novel analytical method and the comprehensive validation process.
Caption: Workflow of the Novel UHPLC-MS/MS Method
Caption: Logical Flow of the Validation Protocol
Detailed Experimental Protocols
Protocol 1: Novel UHPLC-MS/MS Method
This protocol outlines the procedure for quantifying 3,4,5-TPA in water samples.
-
Materials and Reagents:
-
3,4,5-TPA certified reference standard
-
Isotopically labeled internal standard (e.g., 3,4,5-TPA-¹³C₆)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., Polymeric Reversed-Phase)
-
-
Standard Preparation:
-
Prepare a 1 mg/mL primary stock solution of 3,4,5-TPA in methanol.
-
Perform serial dilutions in 50:50 water:acetonitrile to create calibration standards ranging from 0.01 µg/L to 10 µg/L.
-
Spike each calibration standard and sample with the internal standard to a final concentration of 1 µg/L.
-
-
Sample Preparation (SPE):
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 100 mL of the water sample onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 50:50 water:acetonitrile.
-
-
UHPLC-MS/MS Conditions:
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
3,4,5-TPA: Precursor Ion (m/z) 267.9 → Product Ion (m/z) 223.9
-
3,4,5-TPA-¹³C₆ (IS): Precursor Ion (m/z) 273.9 → Product Ion (m/z) 229.9
-
-
Protocol 2: Method Validation According to ICH Q2(R2)
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] The following experiments are designed to validate the UHPLC-MS/MS method described above.
-
Specificity:
-
Analyze a blank matrix (reagent water) to ensure no interfering peaks are present at the retention time of 3,4,5-TPA.
-
Analyze the blank matrix spiked with 3,4,5-TPA and other potentially co-eluting herbicides to demonstrate that the analyte peak is resolved and the MS/MS detection is specific.
-
-
Linearity and Range:
-
Analyze the calibration standards (e.g., 7 concentrations from 0.02 µg/L to 10 µg/L) in triplicate.
-
Plot the peak area ratio (analyte/internal standard) versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
-
Accuracy:
-
Spike three different concentrations (low, medium, high) of 3,4,5-TPA into a blank matrix.
-
Prepare and analyze 3 replicates at each concentration level.
-
Calculate the percent recovery at each level. The mean recovery should be within 95-105%.[9]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze 6 replicates of a mid-concentration standard on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 5%.
-
Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. The %RSD over the different sets should be ≤ 10%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
These can be estimated from the calibration curve based on the standard deviation of the response (σ) and the slope (S).[10]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirm the estimated LOQ by analyzing 6 replicates of a standard at this concentration. The accuracy and precision should meet the predefined acceptance criteria.
-
-
Robustness:
-
Systematically vary key method parameters and observe the effect on the results.
-
Examples of parameters to vary:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
-
The results should remain unaffected by these small, deliberate variations, demonstrating the method's reliability during routine use.
-
Conclusion
The novel UHPLC-MS/MS method presented offers significant advantages in speed, sensitivity, and specificity for the determination of 3-(2,4,5-Trichlorophenoxy)propanoic acid. The simplified sample preparation and rapid analysis time make it a high-throughput solution ideal for laboratories conducting environmental monitoring or food safety testing. The comprehensive validation protocol, grounded in ICH and FDA guidelines, ensures that the method is trustworthy, reliable, and fit for its intended purpose, providing researchers and drug development professionals with a superior tool for trace-level analysis.[11][12]
References
- This analytical method was validated with excellent linearity R2 = 0.999. LOD and LOQ were calculated to be 0.74 mg/L and 2.45 mg/L, respectively. The method showed a high precision (RSD%) value of 0.32, while the accuracy measured in terms of percentage recovery was almost 100% under optimized conditions.
- Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food M
- Fenoprop | C9H7Cl3O3. (Source: PubChem - NIH)
- Determination of Chlorophenoxyacetic Acid and Other Acidic Herbicides Using a QuEChERS Sample Preparation Approach and LC-MS/MS Analysis. (Source: N/A)
- ICH Q2(R2) Validation of analytical procedures. (Source: Scientific guideline)
- Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations.
- Fast GC-MS/MS for High Throughput Pesticides Analysis. (Source: Thermo Fisher Scientific)
- Validation of Analytical Procedures Q2(R2). (Source: ICH)
- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastew
- Fenoprop. (Source: Wikipedia)
- Navigating the Analytical Limits: A Comparative Guide to LOD and LOQ in (2,6-Dichlorophenyl)acetic acid Assays. (Source: Benchchem)
- Ruggedness and other performance characteristics of low-pressure gas chromatography-mass spectrometry for the fast analysis of multiple pesticide residues in food crops. (Source: PubMed)
- GC/MS/MS Pesticide Residue Analysis. (Source: N/A)
- LOD and LOQ of LC-MS/MS analysis.
- Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil sampl. (Source: SciELO)
- B7-1.0 FENOPROP B7-1.1 Background Information IUPAC: (RS)-2-(2,4,5-trichlorophenoxy)propionic acid CAS. (Source: Prevent Cancer Now)
- Validation of Analytical Procedure Q2(R2). (Source: ICH)
- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- 2-(2,4,5-Trichlorophenoxy)propionic acid. (Source: ChemBK)
- List of selected pesticides and LOQ obtained by UHPLC-MS/MS analysis.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (Source: YouTube)
- Development and Validation of Spectrophotometric Method for Determination of Oxyfluorfen Herbicide Residues. (Source: Hilaris Publisher)
- FDA Releases Guidance on Analytical Procedures.
- ICH Q2(R2)
- Exploring the Principles of GC-MS: Techniques and Applic
- 2,4,5-trichlorophenoxyacetic acid. (Source: AERU - University of Hertfordshire)
- Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (Source: Federal Register)
- Analytical Procedures and Methods Validation for Drugs and Biologics | Guidance Portal. (Source: N/A)
- Analytical Methods Validation for FDA Compliance Drugs and Biologics (Recorded). (Source: N/A)
Sources
- 1. preventcancernow.ca [preventcancernow.ca]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. digital-science.pubmedia.id [digital-science.pubmedia.id]
- 5. pjaec.pk [pjaec.pk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. youtube.com [youtube.com]
- 10. sepscience.com [sepscience.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. intuitionlabs.ai [intuitionlabs.ai]
Environmental Persistence of Fenoprop vs. Phenoxy Herbicides: A Comparative Technical Guide
Executive Summary: The Recalcitrance of the 2,4,5-Trichloro Moiety
In the landscape of phenoxy herbicides, Fenoprop (Silvex/2,4,5-TP) stands as a distinct outlier regarding environmental persistence. While structurally homologous to 2,4-D and Mecoprop, Fenoprop exhibits significantly extended half-lives in soil and aquatic matrices.
This guide provides a technical comparison of Fenoprop against its analogs (2,4-D, 2,4,5-T, and Mecoprop). The data indicates that Fenoprop’s persistence is not merely a function of halogenation but a synergistic effect of the 2,4,5-trichlorination pattern combined with the steric hindrance of the
Structural Basis of Persistence
To understand the environmental fate data, one must first analyze the structural impediments to enzymatic degradation.
The "Double Lock" Mechanism
Microbial degradation of phenoxy herbicides typically proceeds via two main routes:
-
Side-chain cleavage: Removal of the aliphatic acid tail to yield a phenol.
-
Ring hydroxylation/cleavage: Opening of the aromatic ring.
Fenoprop possesses a "double lock" against these mechanisms:
-
Steric Hindrance (
-Methyl Group): Unlike 2,4-D or 2,4,5-T, Fenoprop has a propionic acid side chain. The extra methyl group creates a chiral center and steric bulk that inhibits the tfdA-like -ketoglutarate dioxygenases responsible for side-chain cleavage. -
Electronic Deactivation (2,4,5-Substitution): The chlorine atom at the meta position (C5) significantly deactivates the ring, making electrophilic attack by oxygenases difficult. It also blocks the specific ortho position often targeted for ring cleavage.
Comparative Structural Table
| Herbicide | Ring Substitution | Side Chain | Steric Hindrance | Electronic Deactivation |
| 2,4-D | 2,4-Dichloro | Acetic acid | Low | Moderate |
| Mecoprop | 4-Chloro-2-methyl | Propionic acid | High | Low |
| 2,4,5-T | 2,4,5-Trichloro | Acetic acid | Low | High |
| Fenoprop | 2,4,5-Trichloro | Propionic acid | High | High |
Comparative Environmental Fate Data[3]
The following data aggregates peer-reviewed soil metabolism and aquatic dissipation studies. Note the distinct jump in half-life (
Table 1: Comparative Soil and Aquatic Persistence ( )
| Parameter | 2,4-D | Mecoprop (MCPP) | 2,4,5-T | Fenoprop (2,4,5-TP) |
| Soil | 6.2 – 10 days [1] | 8 – 21 days [2] | 12 – 24 days [3] | 13 – 290 days [4] |
| Soil | 41 – 333 days [1] | Stable | Stable | 32 – >300 days [4] |
| Aquatic | 15 days (Aerobic) | 23 – 67 days | > 40 days | Stable / Persistent |
| Mobility ( | 20 – 117 (High) | 20 – 170 (High) | 80 (High) | 74 – 107 (High) [4] |
| Major Metabolite | 2,4-Dichlorophenol | 4-Chloro-2-methylphenol | 2,4,5-Trichlorophenol | 2,4,5-Trichlorophenol |
Critical Insight: While all four compounds exhibit high mobility (low
), Fenoprop's resistance to degradation means it remains mobile and toxic for significantly longer, increasing the risk of groundwater contamination compared to 2,4-D.
Degradation Pathways & Mechanisms
The following DOT diagram illustrates the divergent degradation pathways. Note how Fenoprop funnels into the persistent 2,4,5-Trichlorophenol (2,4,5-TCP) metabolite, whereas 2,4-D is rapidly mineralized.
Figure 1: Comparative degradation pathways highlighting the metabolic blockage points for Fenoprop.
Experimental Protocol: Soil Metabolism Study (Modified OECD 307)
To validate the persistence of Fenoprop or novel analogs, a standard OECD 307 study is insufficient due to the potential for bound residues and acidic metabolites. The following protocol integrates specific extraction modifications for phenoxy acids.
Protocol Workflow
Figure 2: Workflow for determining aerobic soil metabolism of phenoxy herbicides.
Step-by-Step Methodology
1. System Setup & Dosing:
-
Soil Selection: Use at least three soil types varying in pH (5.0–7.5), Organic Carbon (0.5–2.5%), and texture (Sand/Clay).
-
Labeling: Use
C-ring-labeled Fenoprop. Do not use carboxyl-labeled variants, as rapid decarboxylation can mask the persistence of the toxic aromatic ring. -
Dosing: Apply at field-relevant rates (e.g., 200 g a.i./ha).
2. Incubation:
-
Maintain soil moisture at 40–50% Maximum Water Holding Capacity (MWHC).
-
Connect flasks to a flow-through system trapping
CO (mineralization) in 2M NaOH and Volatile Organic Compounds (VOCs) in ethylene glycol.
3. Extraction (Critical for Phenoxy Acids):
-
Step A (Neutral): Shake soil with Acetonitrile:Water (80:20 v/v) for 30 mins. Centrifuge and decant. This removes free residues.
-
Step B (Acidified): The phenoxy anion can bind to soil cations (Ca
, Mg ) or organic matter. Re-extract the pellet with Acidified Methanol (0.1% H PO or HCl) . This protonates the acid, breaking ionic bridges and releasing bound residues.-
Note: Failure to perform Step B often leads to artificially low recovery and false "dissipation" data.
-
4. Stereoselective Analysis:
-
Fenoprop is chiral. Use a Chiralcel OJ-R or equivalent HPLC column to monitor the enantiomeric ratio (ER) over time.
-
Why? Biological degradation is often enantioselective (degrading the herbicidally active R-isomer faster). A shift in ER confirms biological vs. abiotic degradation.
References
-
U.S. EPA. (2005). Reregistration Eligibility Decision (RED) for 2,4-D. Office of Prevention, Pesticides and Toxic Substances. Link
-
European Commission. (2003). Review report for the active substance Mecoprop. Health & Consumer Protection Directorate-General. Link
-
Eawag Biocatalysis/Biodegradation Database. (2026). 2,4,5-Trichlorophenoxyacetic Acid Pathway Map. Link
-
National Library of Medicine. (2025). Fenoprop - Hazardous Substances Data Bank (HSDB).[1] PubChem.[1] Link
-
Smith, A. E. (1979). Transformation of [14C]2,4,5-T in Saskatchewan soils. Weed Research, 19(3), 165-170. (Cited via HSDB).[1]
Sources
Efficacy comparison of Fenoprop versus modern synthetic auxin herbicides like Dicamba.
From Phenoxy Propionates to Benzoic Acids: A Structural and Functional Evolution
Part 1: Executive Summary
This guide provides a technical efficacy comparison between Fenoprop (2,4,5-TP), a historical phenoxy herbicide, and Dicamba , a modern benzoic acid synthetic auxin. While both compounds share a mode of action—acting as biomimetic analogs of indole-3-acetic acid (IAA)—their structural differences dictate distinct receptor affinities, volatility profiles, and environmental fates.
The Core Divergence:
-
Fenoprop represents the "heavy hammer" of the mid-20th century: a trichlorinated phenoxy propionate with exceptional efficacy against recalcitrant woody species, eventually withdrawn due to dioxin (2,3,7,8-TCDD) contamination risks.
-
Dicamba represents the "selective scalpel" of modern agriculture: a benzoic acid derivative optimized for broadleaf control in graminaceous crops, currently battling challenges related to vapor drift and off-target movement.[1]
Part 2: Mechanistic Comparison
Mode of Action: The Auxin Overdose
Both herbicides function as Synthetic Auxin Herbicides (HRAC Group 4) . They kill plants by overloading the nuclear auxin signaling pathway, leading to unregulated gene expression, ethylene evolution, and eventual vascular tissue collapse.
The Signaling Cascade
-
Entry: Herbicide enters the cell and translocates to the nucleus.
-
Binding: It binds to the TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box) receptor complex.
-
Degradation: This binding stabilizes the interaction between SCF^TIR1 E3 ligase and Aux/IAA transcriptional repressors .
-
Activation: Aux/IAA proteins are poly-ubiquitinated and degraded by the 26S proteasome, releasing ARF (Auxin Response Factors) to initiate uncontrolled transcription.
Receptor Affinity Differences
-
Fenoprop (Phenoxy): Structurally mimics IAA with a propionic acid tail.[2] The addition of the methyl group (chiral center) generally confers higher stability against metabolic degradation in woody plants compared to 2,4-D.
-
Dicamba (Benzoate): Possesses a sterically distinct binding mode. Research indicates Dicamba has a lower binding affinity for TIR1 compared to phenoxies but maintains high efficacy due to rapid translocation and accumulation in meristematic sinks.
Visualization: Auxin Signaling Pathway
Figure 1: The ubiquitin-proteasome pathway where synthetic auxins trigger the degradation of repressor proteins, leading to lethal growth deregulation.[3][4]
Part 3: Comparative Efficacy Analysis
Functional Efficacy Matrix
| Feature | Fenoprop (Silvex) | Dicamba |
| Chemical Family | Phenoxy Propionate | Benzoic Acid |
| Primary Target | Woody plants (brush), aquatic weeds, broadleaves. | Annual/Perennial broadleaves in corn/cereals. |
| Translocation | Symplastic & Apoplastic (High). | Symplastic & Apoplastic (Very High). |
| Woody Plant Control | Superior. Excellent on oak, maple, poison ivy. | Moderate. Often requires tank mixing (e.g., with 2,4-D) for brush. |
| Soil Residual | Moderate (Weeks to Months). | Short to Moderate (highly mobile in soil). |
| Volatility | Low (Acid/Salt) to High (Ester forms). | High. Significant risk of vapor drift (secondary movement). |
| Selectivity | Safe on established grasses/turf. | Safe on corn, sorghum, cereals, tolerant soy. |
| Limiting Factor | Toxicity: Dioxin contamination (2,3,7,8-TCDD).[5] | Drift: Off-target injury to sensitive crops (soy, tomato). |
The "Woody" vs. "Volatile" Trade-off
-
Fenoprop's Legacy: Fenoprop was the superior choice for woody plant control . The propionic acid side chain rendered it more resistant to beta-oxidation in plant tissues than 2,4-D, allowing it to persist long enough to kill root systems of shrubs and trees.
-
Dicamba's Niche: Dicamba excels in herbaceous weed control (e.g., Amaranthus species, Kochia). However, its high vapor pressure leads to "vapor drift," where the herbicide volatilizes from leaf surfaces days after application, moving miles to damage sensitive crops like non-tolerant soybeans or grapes.
Part 4: Experimental Validation Protocols
To objectively compare these compounds (or their modern equivalents) in a research setting, the following self-validating protocols are recommended.
Protocol A: Arabidopsis Root Growth Inhibition Assay (Potency)
Purpose: To determine the GR50 (Growth Reduction 50%) and receptor sensitivity.
-
Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.
-
Plating: Plate seeds on MS media containing increasing log-concentrations (0.01 µM to 100 µM) of Dicamba and Fenoprop (analytical standard).
-
Stratification: Stratify at 4°C for 2 days to synchronize germination.
-
Growth: Incubate vertically at 22°C, 16h light/8h dark photoperiod for 7 days.
-
Data Capture: Scan plates at 600dpi. Use ImageJ (NeuronJ plugin) to measure primary root length.
-
Validation: Control plates (DMSO only) must show normal gravitropism. Positive control (IAA) must show classical inhibition.
Protocol B: Humidome Volatility Bioassay
Purpose: To assess the risk of secondary vapor drift, a critical differentiator for Dicamba.
-
Source Setup: Treat a tray of soil or target plants (e.g., wheat) with the herbicide at a 1x field rate inside a sealed chamber.
-
Target Setup: Place "indicator plants" (highly sensitive species like Tomato or Soybean) in the same chamber but physically separated (no root/leaf contact).
-
Incubation: Seal the chamber (Humidome) and incubate at 25°C for 24-48 hours. High temperature exacerbates volatility.
-
Scoring: Remove indicator plants and grow for 14 days in a clean environment.
-
Metric: Score for epinasty (leaf curling) on a scale of 0 (no injury) to 10 (severe distortion).
-
Causality Check: If the indicator plant shows symptoms, the vector must be vapor, as physical contact was prevented.
Visualization: Experimental Workflow
Figure 2: Parallel workflows for assessing physiological potency (Root Inhibition) and environmental risk (Volatility).[2][6]
Part 5: Toxicology & Environmental Fate[5][8]
The transition from Fenoprop to Dicamba was driven less by efficacy and more by safety profiles.
-
The Dioxin Problem (Fenoprop):
-
The Drift Problem (Dicamba):
-
Dicamba does not carry the dioxin risk.
-
However, its vapor pressure (approx.
mPa at 25°C for the acid) allows it to detach from soil/leaves. -
Outcome: Modern formulations (e.g., BAPMA salts) utilize heavier cations to reduce volatility, though the risk remains a central regulatory battle.
-
Part 6: References
-
Grossmann, K. (2010).[2][4] Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link
-
US Environmental Protection Agency. (1985). Suspension and Cancellation of the Pesticide 2,4,5-TP (Silvex). EPA Archive.[8] Link
-
Todd, O. & Panneerselvam, N. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science. Link
-
Behrens, R. & Lueschen, W. E. (1979).[9] Dicamba Volatility. Weed Science. Link
-
Guggenmoos, S. (1989).[10] Poplar stem and root control comparisons for 2,4-D, diphenoprop, dicamba and triclopyr. Ecological Solutions Inc.[10] Link
Sources
- 1. Understanding the Current State of the Pesticide Dicamba [gray-robinson.com]
- 2. Fenoprop - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. preventcancernow.ca [preventcancernow.ca]
- 6. researchgate.net [researchgate.net]
- 7. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dicamba Technical Fact Sheet [npic.orst.edu]
- 9. Dicamba Fact Sheet [npic.orst.edu]
- 10. Poplar stem and root control comparisons for 2,4-D, diphenoprop, dicamba and triclopyr | Ecological Solutions Inc. [ecosync.com]
A Researcher's Guide to Inter-Laboratory Performance in 2,4,5-TP (Silvex) Analysis
For researchers, scientists, and professionals in drug development and environmental monitoring, the accuracy and reliability of analytical data are paramount. The analysis of 2,4,5-trichlorophenoxypropionic acid (2,4,5-TP), also known as Silvex, a herbicide with potential health and environmental implications, is no exception. This guide provides an in-depth comparison of the performance of analytical methods for 2,4,5-TP, drawing upon inter-laboratory proficiency testing data and collaborative study results. It aims to offer a clear, objective overview to aid in method selection and to underscore the importance of rigorous quality control in analytical measurements.
The Imperative of Inter-Laboratory Comparison
Before delving into the specifics of analytical techniques, it is crucial to understand the role of inter-laboratory proficiency testing (PT). PT schemes are a cornerstone of a laboratory's quality management system. They provide an external and objective evaluation of a laboratory's performance by comparing its results for the same sample with those of a peer group. Successful participation in PT demonstrates a laboratory's competence and the reliability of its data. These programs are often designed and operated under the stringent guidelines of international standards such as ISO/IEC 17043, which outlines the general requirements for PT providers.
Analytical Methodologies for 2,4,5-TP Determination
The determination of 2,4,5-TP in environmental samples, particularly water, has historically been performed using Gas Chromatography with an Electron Capture Detector (GC-ECD). More recently, methods based on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) have gained prominence due to their high sensitivity and selectivity.
Gas Chromatography with Electron Capture Detector (GC-ECD)
This technique has been a workhorse for the analysis of chlorinated pesticides and herbicides for decades. The United States Environmental Protection Agency (EPA) has established standardized methods, such as EPA Method 515.1, for the determination of chlorinated acids in water.[1] These methods typically involve a multi-step process:
-
Extraction: The acidic herbicides are extracted from the water sample, usually at a low pH, using an organic solvent like ethyl ether.
-
Derivatization: To improve their volatility and chromatographic behavior, the carboxylic acid group of the herbicides is converted to an ester, most commonly a methyl ester, using a derivatizing agent such as diazomethane.
-
Analysis: The derivatized extract is then injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The electron capture detector is highly sensitive to halogenated compounds, making it well-suited for the detection of chlorinated herbicides like 2,4,5-TP.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative for the analysis of a wide range of environmental contaminants, including acidic herbicides. This technique offers several advantages over traditional GC-ECD methods:
-
Direct Analysis: In many cases, derivatization is not required, simplifying the sample preparation process and reducing the potential for analytical errors.
-
High Selectivity: The use of tandem mass spectrometry allows for the highly selective detection of target analytes, even in complex sample matrices, by monitoring specific precursor-to-product ion transitions.
-
High Sensitivity: Modern LC-MS/MS instruments can achieve extremely low detection limits, often in the sub-parts-per-billion (ppb) or even parts-per-trillion (ppt) range.
A typical LC-MS/MS workflow for 2,4,5-TP analysis involves solid-phase extraction (SPE) to concentrate the analytes from the water sample, followed by direct injection of the extract into the LC-MS/MS system.
Comparative Performance Data from Inter-Laboratory Studies
| Performance Parameter | EPA Method 515.1 (GC-ECD) - Collaborative Study Data[1] | Typical LC-MS/MS Method - Single Laboratory Validation Data[2][3] |
| Analyte | 2,4,5-TP (Silvex) | Acidic Herbicides (including phenoxyacetic acids) |
| Matrix | Reagent Water & Finished Drinking Water | Groundwater & Surface Water |
| Mean Recovery | 79% - 123% | 71% - 120% |
| Single-Analyst Precision (RSDr) | 4.6% - 27.9% | ≤7% at 0.1 µg/L, ≤20% at 0.02 µg/L |
| Overall Precision (RSDR) | 9.6% - 37.0% | Not available (single-laboratory data) |
| Detection Limits | Method Dependent (typically low ppb) | 0.00008 to 0.0047 µg/L (low ppt) |
Discussion of Results:
The collaborative study of EPA Method 515.1 demonstrates that the GC-ECD method can provide acceptable accuracy and precision for the analysis of 2,4,5-TP in water. The mean recoveries and precision values fall within typical acceptable ranges for environmental analysis.
The single-laboratory validation data for the LC-MS/MS method showcases its excellent sensitivity, with detection limits significantly lower than what is typically achieved with GC-ECD. The recovery and precision data are also well within acceptable limits. While a direct comparison of overall precision (reproducibility) is not possible without a multi-laboratory study for the LC-MS/MS method, the high selectivity and reduced sample preparation complexity of LC-MS/MS suggest that it may offer improved inter-laboratory agreement.
Experimental Workflows and Protocols
To provide a practical understanding of these methodologies, the following sections detail the experimental workflows and a representative protocol.
Proficiency Testing Workflow
The following diagram illustrates a typical workflow for an inter-laboratory proficiency testing scheme.
Caption: A typical workflow for an inter-laboratory proficiency testing scheme.
Analytical Workflow for 2,4,5-TP by GC-ECD (Based on EPA Method 515.1)
This diagram outlines the key steps involved in the analysis of 2,4,5-TP using a traditional GC-ECD method.
Caption: Analytical workflow for 2,4,5-TP analysis by GC-ECD.
Detailed Protocol: Determination of 2,4,5-TP in Water by GC-ECD
This protocol is a summarized representation based on the principles of EPA Method 515.1.[1]
1. Sample Preparation and Extraction
-
To a 1-liter water sample, add a surrogate standard.
-
Adjust the pH of the sample to less than 2 with concentrated sulfuric acid.
-
Transfer the sample to a 2-liter separatory funnel with a Teflon stopcock.
-
Add 60 mL of ethyl ether to the sample bottle, rinse, and transfer to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting.
-
Allow the layers to separate for a minimum of 10 minutes.
-
Drain the aqueous layer back into the sample bottle and transfer the ether extract to a collection flask.
-
Repeat the extraction two more times with 60 mL portions of ethyl ether.
-
Combine the ether extracts.
2. Derivatization
-
Caution: Diazomethane is a carcinogen and an explosive. This procedure should be performed in a well-ventilated hood by experienced personnel.
-
Add a freshly prepared solution of diazomethane in ether to the sample extract until a faint yellow color persists.
-
Allow the reaction to proceed for 30 minutes.
-
Remove the excess diazomethane by bubbling nitrogen through the solution.
3. Extract Concentration and Cleanup
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
If necessary, perform a cleanup step using a Florisil column to remove interferences.
4. GC-ECD Analysis
-
Inject a 1-5 µL aliquot of the final extract into the GC-ECD system.
-
Use a capillary column suitable for the separation of chlorinated herbicides (e.g., a DB-5 or equivalent).
-
The detector temperature should be optimized for the response of the chlorinated analytes.
5. Quantification
-
Prepare a multi-point calibration curve using standards of the methyl ester of 2,4,5-TP.
-
Quantify the sample concentration based on the peak area response compared to the calibration curve.
Conclusion: Method Selection and the Path Forward
Both GC-ECD and LC-MS/MS are capable of producing reliable data for the analysis of 2,4,5-TP in water. The choice of method will depend on several factors, including the required detection limits, the complexity of the sample matrix, and the available instrumentation.
-
GC-ECD remains a robust and validated technique, particularly for compliance monitoring where established EPA methods are required. The collaborative study data provides a strong foundation for understanding its performance characteristics.[1]
-
LC-MS/MS offers significant advantages in terms of sensitivity and selectivity, and the reduced need for derivatization simplifies the analytical workflow. For research applications or when ultra-trace level detection is necessary, LC-MS/MS is often the preferred technique.[2][3]
Ultimately, regardless of the method chosen, the key to generating high-quality, defensible data lies in a commitment to rigorous quality control, including regular participation in proficiency testing programs and the use of validated analytical methods.
References
-
U.S. Environmental Protection Agency. (1991). Gas chromatographic/electron capture detection method for determination of chlorinated acids in water: collaborative study. [Link]
-
Doherty, L., & Murphy, C. (2013). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 18(12), 14699–14715. [Link]
-
Waters Corporation. (2020). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]
Sources
- 1. Gas chromatographic/electron capture detection method for determination of chlorinated acids in water: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
A Comparative Guide to the Phytotoxic Effects of Fenoprop and Triclopyr on Non-Target Species
This guide provides a detailed, objective comparison of the phytotoxic effects of two synthetic auxin herbicides, Fenoprop and Triclopyr, on non-target plant species. It is designed for researchers, environmental scientists, and regulatory professionals to understand the nuances of their mechanisms, off-target impacts, and the experimental frameworks required for their evaluation.
Executive Summary
Fenoprop and Triclopyr are both selective herbicides that function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and death in susceptible plants, primarily broadleaf and woody species.[1][2] While they share a common mode of action, their environmental behavior, regulatory status, and specific phytotoxic profiles on non-target organisms differ significantly. Fenoprop is an obsolete phenoxypropionic herbicide, banned in many countries due to health and environmental concerns, including contamination with dioxins.[3][4] In contrast, Triclopyr, a pyridine-based herbicide, remains in widespread use for managing invasive woody and broadleaf plants.[5] Triclopyr poses a risk to non-target species primarily through spray drift, volatilization of its ester formulations, and root exudation into the soil, causing characteristic symptoms of epinasty and leaf deformation.[6][7] The phytotoxicity of Triclopyr, particularly to aquatic life, is highly dependent on its formulation, with the ester forms being significantly more toxic than the amine salt forms.[1] This guide synthesizes available data to compare these two compounds and provides robust protocols for future phytotoxicity assessments.
Introduction to Synthetic Auxin Herbicides
Fenoprop: A Legacy Herbicide
Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid and often referred to as Silvex, is a phenoxypropionic herbicide.[2][8] It was historically used to control woody plants and broadleaf weeds in various settings, including agriculture, turf, and aquatic environments.[3][8] Its mechanism involves disrupting plant growth by acting as a synthetic auxin.[2] However, due to significant human health risks associated with dioxin contaminants (specifically 2,3,7,8-tetrachlorodibenzo-p-dioxin or TCDD) from its manufacturing process, the registration of Fenoprop was cancelled in the United States in 1985, and it is now considered obsolete in many parts of the world.[3][9]
Triclopyr: A Current-Use Herbicide
Triclopyr is a selective, systemic herbicide belonging to the pyridine chemical family.[7][10] It is effective against a wide range of broadleaf and woody plants while exhibiting little to no impact on most grasses and conifers, making it valuable in forestry, rangeland management, and rights-of-way maintenance.[1][11] Like Fenoprop, it functions as a synthetic auxin mimic.[12] Triclopyr is available in two primary formulations: a triethylamine (TEA) salt, which is highly soluble in water, and a butoxyethyl ester (BEE), which is more oil-soluble and can penetrate plant cuticles more easily.[1][10] These formulations degrade in the environment to the parent compound, triclopyr acid, which is the herbicidally active portion.[1][11]
Mechanism of Action: Synthetic Auxin Mimicry
Both Fenoprop and Triclopyr exert their phytotoxic effects by mimicking indole-3-acetic acid (IAA), the primary natural auxin in plants.[2][12] In susceptible species, these synthetic compounds bind to auxin receptors, leading to an overload of hormonal signals. This disrupts normal physiological processes, causing rapid, uncontrolled, and disorganized cell division and elongation.[12] The ultimate result is vascular tissue destruction, epinastic growth (twisting and curling of leaves and stems), and eventual plant death.[6][12]
Caption: Fig 1: Simplified pathway of synthetic auxin herbicide action.
Comparative Phytotoxicity on Non-Target Species
The impact of these herbicides on non-target plants is a critical consideration. While both are designed to be selective, environmental factors and application methods can lead to unintended damage.
Pathways of Non-Target Exposure
Triclopyr is well-documented to cause off-target damage through several pathways:
-
Volatilization : The ester formulations of Triclopyr are more volatile than the salt forms, especially at higher temperatures.[6] This can lead to vapor drift, damaging nearby sensitive plants not directly sprayed.
-
Root Exudation : Studies have shown that Triclopyr can be absorbed by a target plant and then exuded from its roots into the surrounding soil.[6][7] This can create a localized zone of soil contamination that harms or kills adjacent non-target plants.[7]
-
Spray Drift : As with any herbicide, fine droplets can be carried by wind during application, depositing the chemical on unintended vegetation.
While less data is available for the obsolete Fenoprop, as a phenoxy herbicide, it would have shared similar risks related to spray drift.
Susceptibility of Plant Groups
Both herbicides primarily target dicotyledonous (broadleaf) plants. Monocotyledonous plants, such as grasses, are generally tolerant.[11] However, the degree of toxicity and the range of affected species can vary.
-
Terrestrial Plants : Triclopyr has been shown to be toxic in small doses to non-target plants such as yarrow (Achillea millefolium) and fireweed (Chamerion angustifolium).[13] Symptoms of Triclopyr damage are classic for growth regulator herbicides and include severe twisting and cupping of leaves (epinasty), leaf elongation and narrowing (strapping), and eventual blackening of new growth (necrosis).[6][7] Fenoprop was known to be effective against a range of broadleaf weeds like clover, chickweed, and yarrow.[8]
-
Aquatic Plants : The impact on aquatic ecosystems is a key differentiator. The formulation of Triclopyr is critical. The triethylamine (TEA) salt form is highly soluble in water and shows relatively low toxicity to many aquatic plants.[11] In contrast, the butoxyethyl ester (BEE) form is significantly more toxic to aquatic organisms.[10][14] Some studies indicate that at expected environmental concentrations, Triclopyr is only slightly toxic to native macrophytes like duckweed (Lemna gibba), while some algae may even show growth stimulation.[11] However, a study using a commercial formulation of Triclopyr and fluroxypyr (Garlon New) reported 100% growth inhibition of duckweed (Lemna minor), highlighting that formulated products can be more ecotoxic than the active ingredient alone.[13][15] Fenoprop was also used for aquatic weed control, targeting species like water milfoil.[8] It is considered moderately toxic to fish and aquatic invertebrates.[8]
Data Summary Table
| Feature | Fenoprop (Silvex) | Triclopyr |
| Chemical Class | Phenoxypropionic Acid[2][8] | Pyridine Carboxylic Acid[7][10] |
| Regulatory Status | Obsolete / Banned in USA (1985)[2][3] | Currently Registered and in Use[5] |
| Primary Targets | Woody plants, broadleaf weeds[8] | Woody plants, broadleaf weeds[1][6] |
| Selectivity | Selective against most grasses | Selective against most grasses and conifers[11] |
| Key Non-Target Risks | Spray drift, moderate aquatic toxicity[8] | Volatilization (ester form), root exudation, spray drift[6][7] |
| Aquatic Toxicity | Moderate toxicity to fish and invertebrates.[8] | Varies by formulation: Ester form is highly toxic to fish; Salt (TEA) form is slightly toxic.[1][14] |
| Common Symptoms | Uncontrolled growth, similar to other auxins. | Epinasty (twisting/cupping), strapping, necrosis.[6][7] |
Experimental Protocols for Assessing Phytotoxicity
To objectively compare the phytotoxic effects of herbicides on non-target terrestrial plants, a standardized, multi-tiered approach is necessary. Current regulatory guidelines often rely on single-species tests with crop plants, which may not adequately predict effects on wild plant communities.[16][17] The following protocol outlines a robust life-cycle test for a more comprehensive assessment.
Objective
To determine the dose-response relationship of a herbicide on non-target plant species, evaluating effects on vegetative growth, reproductive output, and offspring viability.
Experimental Workflow Diagram
Sources
- 1. invasive.org [invasive.org]
- 2. Fenoprop - Wikipedia [en.wikipedia.org]
- 3. preventcancernow.ca [preventcancernow.ca]
- 4. Fenoprop - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Triclopyr General Fact Sheet [npic.orst.edu]
- 6. The Summer of Triclopyr: Growing Evidence of Off-Target Damage [wellslawn.com]
- 7. purduelandscapereport.org [purduelandscapereport.org]
- 8. Fenoprop [sitem.herts.ac.uk]
- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 10. alt2tox.org [alt2tox.org]
- 11. eaglelake1.org [eaglelake1.org]
- 12. Triclopyr - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of the Ecotoxicity of Herbicides Roundup® Classic Pro and Garlon New in Aquatic and Terrestrial Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Extraction of 3-(2,4,5-Trichlorophenoxy)propanoic Acid: A Comparative Performance Analysis
For researchers, scientists, and professionals in drug development, the accurate and efficient extraction of target analytes from complex matrices is a cornerstone of reliable downstream analysis. This guide provides an in-depth, comparative assessment of the leading extraction methodologies for 3-(2,4,5-Trichlorophenoxy)propanoic acid, a compound of significant interest in environmental and toxicological studies. Also known as Fenoprop or Silvex, this synthetic auxin herbicide requires robust extraction techniques to ensure precise quantification.[1][2][3][4] This document moves beyond a simple listing of protocols to offer a comprehensive analysis of the performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE), grounded in experimental data and field-proven insights.
Introduction to 3-(2,4,5-Trichlorophenoxy)propanoic Acid
3-(2,4,5-Trichlorophenoxy)propanoic acid is a selective herbicide historically used for the control of broadleaf weeds.[1][2] Its persistence in the environment and potential health impacts necessitate sensitive and accurate analytical methods for its detection in various matrices, including water and soil. The molecule's acidic nature, characterized by a pKa of approximately 2.84, is a critical factor influencing the design of effective extraction protocols.
Comparative Overview of Extraction Methodologies
The choice of extraction method is a critical decision that impacts not only the analytical outcome but also laboratory workflow, cost, and environmental footprint. This guide will dissect the performance of three primary techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE).
| Performance Metric | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Recovery Rate | Good to Excellent (80-110%) | Excellent (>90%) | Good to Excellent (80-100%) |
| Purity of Extract | Moderate (prone to co-extraction of interferents) | High (selective sorbents enhance purity) | High (tunable selectivity) |
| Processing Time | Moderate to Long (can be labor-intensive) | Fast (amenable to automation) | Fast (rapid extraction cycles) |
| Solvent Consumption | High | Low | Very Low (primarily uses recyclable CO2) |
| Limit of Detection (LOD) | Moderate | Low | Low to Moderate |
| Cost per Sample | Low (reagents) to Moderate (labor) | Moderate (cartridges) | High (initial instrument investment) |
| Environmental Impact | High (large volumes of organic solvents) | Low to Moderate | Very Low ("Green" chemistry) |
| Tendency for Emulsion | High (especially with complex matrices) | None | None |
In-Depth Analysis of Extraction Techniques
Liquid-Liquid Extraction (LLE)
LLE is a traditional and widely used method for isolating analytes from a liquid sample by partitioning them between two immiscible liquid phases. For acidic compounds like 3-(2,4,5-Trichlorophenoxy)propanoic acid, pH adjustment is a critical step to ensure efficient extraction.
The fundamental principle of LLE for an acidic analyte is the manipulation of its ionization state to control its solubility in aqueous and organic phases. By acidifying the aqueous sample to a pH at least two units below the analyte's pKa (pH < 1 in this case), the carboxylic acid group of 3-(2,4,5-Trichlorophenoxy)propanoic acid is protonated, rendering the molecule neutral and more soluble in an organic solvent. This drives the partitioning of the analyte from the aqueous phase into the organic phase.
This protocol is adapted from established methods for the extraction of chlorophenoxy herbicides from soil.
-
Sample Preparation: Weigh 20 g of the soil sample into a beaker.
-
pH Adjustment: Add 80 mL of deionized water and adjust the pH of the soil slurry to ≤ 2 with concentrated sulfuric acid.
-
Extraction: Transfer the acidified slurry to a separatory funnel and add 40 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of acetone and hexane).
-
Partitioning: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the aqueous phase with two additional 40 mL portions of the organic solvent.
-
Combine and Dry: Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended for GC Analysis): For analysis by Gas Chromatography (GC), derivatization to a methyl ester is often performed to improve volatility and chromatographic performance. This can be achieved using reagents like diazomethane or BF3/methanol.
-
Final Volume Adjustment: Adjust the final volume to a precise amount with a suitable solvent for injection into the analytical instrument (e.g., GC-MS or LC-MS).
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient alternative to LLE. It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a strong solvent.
For the extraction of 3-(2,4,5-Trichlorophenoxy)propanoic acid from an aqueous sample, a reversed-phase SPE sorbent, such as C18-bonded silica or a polymeric sorbent, is typically used. The sample is first acidified to neutralize the analyte, increasing its hydrophobicity and promoting its retention on the nonpolar sorbent via van der Waals forces. Interfering substances can be washed away with a weak solvent, and the analyte is then eluted with a small volume of a strong organic solvent.
This protocol is based on common procedures for the extraction of acidic herbicides from water.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to < 2 with a suitable acid). Do not allow the cartridge to go dry.
-
Sample Preparation: Acidify the water sample (e.g., 500 mL) to a pH of < 2 with concentrated sulfuric or hydrochloric acid.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the analyte from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent, such as methanol or acetonitrile, into a collection tube.
-
Concentration and Analysis: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis by LC-MS or GC-MS (with a prior derivatization step for GC).
Supercritical Fluid Extraction (SFE)
SFE is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By operating at temperatures and pressures above its critical point (31.1 °C and 73.8 bar for CO₂), the fluid exhibits properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and effective dissolution of the analyte.
Supercritical CO₂ is nonpolar and therefore well-suited for extracting nonpolar compounds. To enhance its ability to extract more polar analytes like 3-(2,4,5-Trichlorophenoxy)propanoic acid, a polar modifier such as methanol is often added to the supercritical fluid. The solvating power of the supercritical fluid can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction.
This protocol outlines a general procedure for the SFE of acidic herbicides from soil.
-
Sample Preparation: Mix a known amount of the soil sample (e.g., 5 g) with a dispersing agent like diatomaceous earth to improve the contact between the sample and the supercritical fluid.
-
Loading: Place the mixture into the SFE extraction vessel.
-
Extraction Parameters: Set the SFE instrument parameters. Typical conditions for acidic herbicides might include:
-
Pressure: 200-350 bar
-
Temperature: 50-80 °C
-
Modifier: 5-15% methanol in CO₂
-
Flow Rate: 1-2 mL/min
-
-
Static and Dynamic Extraction: Perform an initial static extraction phase (e.g., 10 minutes) where the vessel is filled with the supercritical fluid and allowed to equilibrate. Follow this with a dynamic extraction phase (e.g., 20-30 minutes) where the supercritical fluid continuously flows through the sample.
-
Analyte Collection: The extracted analyte is depressurized and collected in a small volume of solvent or on a solid trap.
-
Analysis: The collected extract is then ready for analysis by LC-MS or GC-MS (with a prior derivatization step for GC).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2,4,5-Trichlorophenoxy)propanoic Acid (Silvex)
Introduction:
3-(2,4,5-Trichlorophenoxy)propanoic acid, commonly known as Silvex or 2,4,5-TP, is a synthetic auxin herbicide.[1] Historically used to control woody and broadleaf herbaceous weeds, its registration in the United States was cancelled by the U.S. Environmental Protection Agency (EPA) in 1986 due to significant human health risks, primarily its propensity for contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2] Given its persistence, potential for bioaccumulation, and toxicity, particularly to aquatic ecosystems, the proper management and disposal of residual stocks of Silvex is a matter of critical safety and environmental importance.[3]
This guide provides a comprehensive, step-by-step framework for researchers and laboratory professionals to manage and dispose of 3-(2,4,5-Trichlorophenoxy)propanoic acid in a manner that ensures personnel safety and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards.
Part 1: Essential Safety Briefing & Hazard Profile
Before handling this compound, a thorough understanding of its hazard profile is essential. This is not merely a procedural formality but the foundation of safe laboratory practice.
Immediate Health Effects:
-
Contact: Direct contact can cause irritation to the skin and eyes, with the potential for eye damage.[4]
-
Inhalation: Breathing in the dust can irritate the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.[4]
-
Ingestion: While less common in a laboratory setting, high exposure can lead to systemic effects including nausea, weakness, dizziness, and convulsions.[4]
Environmental Hazards:
Silvex is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] Its low water solubility and persistence mean that improper disposal can lead to lasting environmental contamination.[3]
Mandatory Personal Protective Equipment (PPE)
A risk assessment should always precede handling, but the following PPE is considered the minimum standard for any operation involving Silvex:
-
Eye Protection: Wear impact-resistant safety goggles with side shields. A face shield should be worn in conjunction with goggles when there is a risk of splashing or significant dust generation.[4]
-
Hand Protection: Use acid-resistant gloves (e.g., neoprene or nitrile). Consult with your safety equipment supplier for material-specific recommendations.[4]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid dust inhalation. If this is not feasible, a NIOSH-approved respirator (such as a dust mask type N95) should be worn.[4]
Part 2: Regulatory Framework: A Non-Negotiable Obligation
3-(2,4,5-Trichlorophenoxy)propanoic acid is regulated as a hazardous substance. Any waste containing this chemical must be managed as hazardous waste .[4] This classification is not discretionary; it is a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
The Core Principle of Disposal: Chemical waste generators are legally responsible for ensuring their waste is characterized and disposed of in a complete and accurate manner.[3] This means you must consult local, state, and national hazardous waste regulations. For specific recommendations, contact your state's Department of Environmental Protection (DEP) or your regional EPA office.[4]
Part 3: Disposal Pathways & Decision Logic
The primary and most accepted disposal method for organochlorine pesticides like Silvex is high-temperature incineration .[6] This is because incineration, when performed correctly, ensures the complete destruction of the chemical structure, preventing its release into the environment.[7]
Why Other Methods Are Unsuitable:
-
Landfill: Due to its environmental persistence and toxicity, landfilling is not an appropriate disposal method.
-
Drain Disposal: Never pour Silvex or solutions containing it down the drain.[8][9] It is toxic to aquatic life and wastewater treatment facilities are not designed to remove such compounds.[9]
The following decision workflow illustrates the logical steps from waste generation to final disposal.
Caption: Disposal decision workflow for 3-(2,4,5-Trichlorophenoxy)propanoic acid.
Part 4: Standard Operating Procedure (SOP) for Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate & Secure: Immediately evacuate all non-essential personnel from the spill area.[4] Restrict access to the area.
-
Remove Ignition Sources: Although not readily ignitable, it is good practice to remove all potential ignition sources from the vicinity.[4]
-
Ventilate (If Safe): Increase ventilation in the area, for example, by ensuring the chemical fume hood is operating at maximum capacity.
-
Don PPE: Before attempting cleanup, don the full personal protective equipment as described in Part 1.
-
Contain the Spill:
-
Collect the Material: Using a clean shovel or scoop, carefully place the spilled material and absorbent into a clean, dry, and sealable container designated for hazardous waste.[4][11]
-
Decontaminate the Area:
-
Wash the spill area thoroughly with soap and water.[4]
-
Collect all cleanup materials (e.g., contaminated paper towels, absorbent pads) and place them in the hazardous waste container.
-
-
Final Disposal: Seal and label the hazardous waste container. Manage it according to the disposal pathway outlined in Part 3.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Part 5: Waste Accumulation and Labeling
Proper interim storage of hazardous waste is a key component of regulatory compliance.
-
Container: Use a container that is compatible with the chemical, in good condition, and has a secure, tight-fitting lid. Keep the container in its original packaging if possible.[13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(2,4,5-Trichlorophenoxy)propanoic acid".[13] The label should also include the accumulation start date.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or central hazardous waste storage area. This area should be secure, away from heat, and inaccessible to unauthorized personnel.[13] Never mix different chemical wastes in the same container.[13]
Part 6: Quantitative Data Summary
The following table summarizes key quantitative data for 3-(2,4,5-Trichlorophenoxy)propanoic acid. This information is critical for safety assessments and regulatory documentation.
| Property | Value | Source |
| CAS Number | 93-72-1 | |
| Molecular Formula | C₉H₇Cl₃O₃ | [1] |
| Molecular Weight | 269.51 g/mol | [1] |
| Appearance | White to beige powder/solid | [3][14] |
| Melting Point | 177 - 181 °C (350.6 - 357.8 °F) | [3] |
| Water Solubility | 71 mg/L at 25°C (Slightly soluble) | [2][4] |
| pKa | 2.84 | [1] |
| UN Number | UN3077 | [3] |
| Hazard Class | 9 (Miscellaneous hazardous material) | [3][12] |
References
-
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Trichlorophenoxy-propionic Acid. Retrieved from [Link]
-
New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]
-
Cantox Environmental Inc. (2007). B7-1.0 FENOPROP. Prevent Cancer Now. Retrieved from [Link]
-
Earth911. (2024). Recycling Mystery: Disposing Of Herbicides And Packaging Safely. Retrieved from [Link]
-
Wikipedia. (n.d.). Fenoprop. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenoprop. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
-
Farm Chemicals Handbook. (1981). Silvex disposal cost to top $12 million. Retrieved from [Link]
-
Kansas State University. (2013, March 5). Proper Disposal of Pesticides [Video]. YouTube. Retrieved from [Link]
-
World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). Disposal of Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides. Retrieved from [Link]
Sources
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. preventcancernow.ca [preventcancernow.ca]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. epa.gov [epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. earth911.com [earth911.com]
- 9. epa.gov [epa.gov]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 11. 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 14. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2,4,5-Trichlorophenoxy)propanoic Acid (Silvex)
As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of potent compounds like 3-(2,4,5-Trichlorophenoxy)propanoic acid, commonly known as Silvex or 2,4,5-TP, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the compound's specific hazard profile. Our objective is to provide a self-validating system of protocols that ensures your safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the Protocol
Effective protection begins with a clear understanding of the risks. 3-(2,4,5-Trichlorophenoxy)propanoic acid is not a benign substance; its hazard profile necessitates a multi-faceted approach to PPE. The primary routes of occupational exposure are inhalation of the dust, dermal (skin) contact, ocular (eye) contact, and accidental ingestion.[1][2][3]
Table 1: Hazard Profile of 3-(2,4,5-Trichlorophenoxy)propanoic Acid
| Hazard Category | Description of Effects | Key Sources |
| Acute Toxicity (Short-Term) | Toxic if swallowed and harmful in contact with skin.[4] Causes serious skin and eye irritation, potentially leading to eye damage.[1][2] Inhalation can irritate the nose, throat, and lungs, causing coughing and shortness of breath.[1] High exposure may lead to systemic effects like nausea, vomiting, dizziness, and convulsions.[1] | [1][2][4] |
| Chronic Toxicity (Long-Term) | The International Agency for Research on Cancer (IARC) classifies Silvex in Group 2B, meaning it is "possibly carcinogenic to humans".[2] Prolonged or repeated exposure, particularly through ingestion of contaminated water over many years, could lead to liver problems.[5][6] | [2][5][6] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2][4] This underscores the importance of stringent containment and disposal protocols to prevent environmental release. | [2][4] |
This profile dictates that our protective strategy must prevent the compound, whether in solid or solution form, from coming into contact with any part of the body or being inhaled.
Core PPE Requirements: A Head-to-Toe Protocol
Based on the hazard assessment, a specific ensemble of personal protective equipment is mandatory. Simply wearing PPE is insufficient; wearing the correct type of PPE for the task at hand is paramount.
Table 2: Task-Specific PPE Selection Matrix
| Task | Minimum Required PPE |
| Handling/Weighing Solid Powder | Double Nitrile Gloves, Chemical-Resistant Coveralls (or Lab Coat over Long Sleeves/Pants), NIOSH-approved Respirator (N95 minimum), Chemical Safety Goggles, Face Shield |
| Preparing Solutions | Double Nitrile Gloves, Chemical-Resistant Apron over Coveralls/Lab Coat, NIOSH-approved Respirator, Chemical Safety Goggles, Face Shield |
| Conducting Reactions/Transfers | Double Nitrile Gloves, Chemical-Resistant Coveralls or Lab Coat, Chemical Safety Goggles. Respirator use is dictated by ventilation adequacy. |
| Spill Cleanup | Double Chemical-Resistant Gloves (e.g., Butyl Rubber), Chemical-Resistant Suit/Coveralls, Chemical-Resistant Boots, NIOSH-approved Respirator, Full-Face Shield and Goggles |
Detailed PPE Specifications:
-
Respiratory Protection: Due to its irritant nature and the risk of inhaling fine dust, all handling of solid Silvex must be done with adequate respiratory protection.[1]
-
Minimum: A NIOSH-approved N95 particulate respirator for weighing and handling powders in a ventilated enclosure.
-
Recommended: For larger quantities or in areas with less-than-optimal ventilation, a half-mask or full-face air-purifying respirator (APR) with P100 cartridges is the authoritative choice.[7]
-
Causality: The small particle size of powdered reagents makes them easily aerosolized. Engineering controls like a fume hood are the first line of defense, but a respirator provides essential personal protection from inhaling particles that may escape containment.[1]
-
-
Eye and Face Protection: Silvex is a serious eye irritant.[1]
-
Mandatory: Chemical safety goggles that provide a full seal around the eyes are required at all times. Standard safety glasses with side shields are insufficient.[1]
-
Task-Specific: A full-face shield must be worn over goggles whenever there is a risk of splashing or dust generation, such as when preparing solutions or cleaning spills.[1]
-
-
Hand Protection: The compound is harmful in contact with skin, and absorption is a primary exposure route.[1]
-
Material: Chemical-resistant gloves are required. Nitrile gloves (minimum 14 mils thickness) are a common and effective choice.[8] For extended contact or during spill cleanup, heavier-duty materials like butyl or neoprene rubber are recommended.[8] Never use latex or vinyl gloves.
-
Technique: Employ a double-gloving technique. This provides a backup barrier and allows for the safe removal of the outer, contaminated glove without compromising the inner layer of protection.[7]
-
-
Body Protection:
-
A fully-buttoned laboratory coat over long-sleeved shirts and pants is the absolute minimum.[8]
-
For tasks with higher exposure risk, such as weighing large quantities or spill cleanup, disposable chemical-resistant coveralls (e.g., Tyvek) should be worn.[7][8]
-
When mixing or pouring solutions, a chemical-resistant apron provides an additional layer of protection against splashes.[8]
-
Operational Plans: Integrating Safety into Your Workflow
Safe handling is a process, not just a set of equipment. The following protocols are designed to be a self-validating system, minimizing the chance of error and exposure at each step.
Protocol 1: PPE Donning and Doffing Sequence
The order in which you put on and take off PPE is critical to prevent cross-contamination. The goal of doffing is to ensure that contaminants from the exterior of your PPE do not touch your skin or street clothes.
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on inner gloves.
-
Put on chemical-resistant coveralls or lab coat.
-
Put on NIOSH-approved respirator. Perform a user seal check.
-
Put on chemical safety goggles.
-
Put on face shield (if required).
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the coveralls/coat.
-
-
Doffing (Taking Off):
-
Inspect PPE for visible contamination.
-
Remove outer gloves. Peel them off away from your body, turning them inside out.
-
Remove face shield and goggles from the back.
-
Remove coveralls or lab coat. Roll it down and away from your body to contain the exterior surface.
-
Perform hand hygiene with inner gloves still on.
-
Remove respirator from the back.
-
Remove inner gloves using the same inside-out technique.
-
Perform thorough hand hygiene with soap and water.
-
Caption: PPE Donning and Doffing Workflow.
Protocol 2: Emergency Spill Management
In the event of a spill, a calm and procedural response is essential.[1]
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[1]
-
Isolate: Isolate the spill area. If safe to do so, prevent the powder from spreading further.
-
Don PPE: Before re-entering, don the full spill cleanup PPE ensemble as detailed in Table 2.
-
Contain: Gently cover the spill with a plastic sheet or tarp to minimize dust generation.[3] Do not use compressed air to clean.
-
Collect: Using a clean shovel or scoop, carefully place the spilled material into a clean, dry, and clearly labeled container for hazardous waste.[1][3]
-
Decontaminate: Once the bulk material is collected, decontaminate the area. The specific method will depend on the surface, but may involve wiping with a solvent-compatible cloth.
-
Dispose: All materials used for cleanup (including PPE) must be disposed of as hazardous waste.[1]
-
Ventilate: Ventilate the area thoroughly after cleanup is complete.[1]
Decontamination and Disposal: Closing the Loop Safely
Your responsibility does not end when the experiment is over. Proper decontamination and disposal are final, critical steps in the safety workflow.
Protocol 3: Personnel and Equipment Decontamination
-
Hand and Face Washing: After doffing all PPE, wash hands and any other potentially exposed skin thoroughly with soap and water.[1][2] Do not eat, drink, or smoke before washing.[2]
-
Reusable PPE: If using reusable PPE like rubber boots or aprons, they must be thoroughly cleaned with detergent and water after each use.[8] Store in a clean, designated area away from personal clothing.
-
Contaminated Clothing: Any personal clothing that becomes contaminated should be removed immediately. If heavily contaminated, it should be discarded as hazardous waste.[8][9] Contaminated work clothes must be washed separately from other laundry.[9]
Waste Disposal Plan
Under no circumstances should 3-(2,4,5-Trichlorophenoxy)propanoic acid or its containers be disposed of in standard trash or drains.
-
Classification: This chemical is considered a hazardous waste.[1][2]
-
Procedure: All waste, including excess reagent, contaminated materials, and used disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulations: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][2]
By adhering to these detailed protocols, you establish a robust safety framework that protects you, your colleagues, and the environment. This commitment to procedural excellence is the hallmark of a trustworthy and effective research professional.
References
-
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Trichlorophenoxy-Propionic Acid. Retrieved from [Link]
-
Mount Laurel MUA. (2022). 2,4,5-TP (Silvex). Retrieved from [Link]
-
LARQ. (n.d.). 2,4,5-TP (Silvex) in Water Quality Report. Retrieved from [Link]
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-(2,4,5-Trichlorophenoxy)propionic acid. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Ohio Watershed Network. (n.d.). 2,4,5-TP (Silvex). Ohio State University. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fenoprop. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Standard 1917.25 - Fumigants, pesticides, insecticides and hazardous preservatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
-
OshaSafetyManuals.com. (n.d.). Chapter 1 - Osha Safety Manual. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
-
CIVCO Medical Solutions. (n.d.). How to Dispose of High Level Disinfectants Safely. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Agricultural Chemical Safety. Retrieved from [Link]
-
Iowa State University Extension and Outreach. (2024). Protect Yourself from Pesticides. Integrated Crop Management. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.fi [fishersci.fi]
- 5. cms3.revize.com [cms3.revize.com]
- 6. 2,4,5-TP (Silvex) | Ohio Watershed Network [ohiowatersheds.osu.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Protect Yourself from Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 9. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
